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  • Product: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile
  • CAS: 1365271-75-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile: A Key Scaffold in Medicinal Chemistry

Abstract This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a compound of significant interest in drug discovery and development. The biphen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a compound of significant interest in drug discovery and development. The biphenyl carbonitrile motif is a well-established pharmacophore, notably serving as a cornerstone for Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, which have reshaped the therapeutic landscape for certain cancers.[1][2] This document is structured to provide researchers, medicinal chemists, and process development scientists with not only a detailed, step-by-step synthetic protocol but also the underlying mechanistic rationale and strategic considerations essential for successful and reproducible execution. We will cover the retrosynthetic analysis, the synthesis of the key precursor 4'-cyanobiphenyl-4-carboxylic acid, the final amide coupling step, and detailed methods for characterization and quality control.

Introduction: Significance and Synthetic Strategy

Chemical Identity and Properties

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is a bi-aryl amide derivative. Its structure features a rigid biphenyl core, which is frequently utilized in medicinal chemistry to orient functional groups in specific vectors for optimal target engagement. One phenyl ring is functionalized with a nitrile group (-C≡N), a versatile group that can act as a hydrogen bond acceptor or a metabolic handle. The second phenyl ring is linked to a piperidine moiety via a robust amide bond, a modification that can significantly influence solubility, cell permeability, and pharmacokinetic properties.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
4'-cyanobiphenyl-4-carboxylic acidC₁₄H₉NO₂223.23Biphenyl core, carboxylic acid, nitrile group
PiperidineC₅H₁₁N85.15Cyclic secondary amine, basic
4-[4-(Piperidinocarbonyl)phenyl]benzonitrile C₁₉H₁₈N₂O 290.36 Final product, biphenyl amide, nitrile group
The Biphenyl Carbonitrile Motif in Drug Discovery

The structural framework of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is of high value to drug development professionals. Biphenyl structures are prevalent in a wide array of pharmacologically active agents due to their ability to mimic the presentation of side chains in peptide ligands and to position substituents for deep pocket penetration in enzyme active sites.[3]

Specifically, the 4'-cyanobiphenyl moiety is a critical component of several potent PARP inhibitors.[1] PARP enzymes are central to the DNA damage repair (DDR) pathway, and their inhibition has proven to be a highly effective therapeutic strategy against cancers with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations.[1] The synthesis of analogs and intermediates like the title compound is therefore crucial for the exploration of structure-activity relationships (SAR) and the development of next-generation inhibitors with improved efficacy, selectivity, and safety profiles.

Overview of the Selected Synthetic Strategy

The most logical and convergent approach to synthesizing 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is through a two-stage process. The first stage involves the construction of the core biphenyl structure to yield 4'-cyanobiphenyl-4-carboxylic acid. The second, and final, stage is the formation of the amide bond between this carboxylic acid precursor and piperidine. This strategy is favored for its reliability, scalability, and the commercial availability of the initial starting materials.

Retrosynthetic Analysis and Strategic Rationale

A retrosynthetic analysis of the target molecule logically disconnects the robust amide bond, identifying 4'-cyanobiphenyl-4-carboxylic acid and piperidine as the immediate precursors. This is the most common and reliable disconnection for amide synthesis. The carboxylic acid precursor itself can be further disconnected at the bi-aryl bond, suggesting a cross-coupling reaction, such as a Suzuki coupling, as a powerful method for its construction.

G Target 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Amide_Disconnection Amide Bond Disconnection (C-N) Target->Amide_Disconnection Precursors 4'-cyanobiphenyl-4-carboxylic acid + Piperidine Amide_Disconnection->Precursors Suzuki_Disconnection Bi-aryl Disconnection (C-C, Suzuki Coupling) Precursors->Suzuki_Disconnection Starting_Materials 4-bromobenzoic acid derivative + 4-cyanophenylboronic acid Suzuki_Disconnection->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway offers several advantages:

  • Convergence: Two moderately complex fragments are synthesized separately and then combined at a late stage, maximizing overall yield.

  • Robustness: Amide bond formation and Suzuki couplings are among the most well-understood and reliable reactions in modern organic synthesis.[3]

  • Modularity: This route allows for easy modification. Different amines can be coupled in the final step, or different boronic acids can be used in the Suzuki coupling, to rapidly generate a library of analogs for SAR studies.

Synthesis of Precursor: 4'-cyanobiphenyl-4-carboxylic acid

The synthesis of this key intermediate is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme
Experimental Protocol
  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq), to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromobenzoic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove non-polar impurities, such as triphenylphosphine oxide.

    • Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) until the pH is ~2-3. A white precipitate of the carboxylic acid product will form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts.

    • Dry the solid under high vacuum to yield 4'-cyanobiphenyl-4-carboxylic acid as a white to off-white powder. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Core Synthesis: Amide Coupling to Yield the Final Product

The final step involves the formation of an amide bond. While several methods exist, the use of a modern uronium salt-based coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency, rapid reaction times, and low incidence of side reactions.[4][5]

Mechanism of HATU-Mediated Coupling

The choice of HATU is a deliberate one, rooted in its mechanism which ensures efficient activation of the carboxylic acid.[6]

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[4]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: The liberated HOAt anion then displaces the tetramethylurea group to form a highly reactive OAt-activated ester. This intermediate is less prone to racemization than many other active esters.[6]

  • Nucleophilic Attack: The primary or secondary amine (piperidine) then attacks the carbonyl carbon of the active ester.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the excellent leaving group (HOAt) and forming the stable amide bond.

G cluster_0 Activation Stage cluster_1 Coupling Stage RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Active Ester) RCOOH->ActiveEster + HATU + DIPEA HATU HATU DIPEA DIPEA (Base) Amide R-CO-Piperidine (Final Amide) ActiveEster->Amide + Piperidine Piperidine Piperidine

Caption: Workflow of HATU-mediated amide coupling.

Detailed Experimental Protocol
  • Reagent Setup: To a clean, dry round-bottom flask under a Nitrogen atmosphere, add 4'-cyanobiphenyl-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Dissolve the solids in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 5-10 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add piperidine (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a 5% aqueous solution of citric acid or 1M HCl (to remove excess DIPEA and piperidine), followed by a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile as a pure solid.

Safety Precautions
  • HATU: While generally stable, HATU is an energy-rich compound and should be handled with care. Avoid heating without solvent.

  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid.[7][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[7]

  • Solvents and Reagents: Anhydrous solvents are required for the coupling reaction to prevent hydrolysis of the activated ester. DIPEA is a corrosive base and should be handled with care.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Predicted Analytical Data for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.7-7.8 (m, 4H, Ar-H), ~7.5-7.6 (m, 4H, Ar-H), ~3.7 (br s, 2H, piperidine-Hα), ~3.4 (br s, 2H, piperidine-Hα), ~1.5-1.7 (m, 6H, piperidine-Hβ, Hγ). The broad signals for the piperidine protons are due to restricted rotation around the amide bond at room temperature.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170 (C=O), ~145 (Ar-C), ~139 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~120 (Ar-C), ~118 (C≡N), ~111 (Ar-C), ~48 (piperidine-Cα), ~43 (piperidine-Cα), ~26 (piperidine-Cβ), ~25 (piperidine-Cβ), ~24 (piperidine-Cγ). The presence of two distinct signals for the α and β carbons of the piperidine ring is possible due to slow rotation around the amide bond.[9][10]
Mass Spectrometry (ESI+) m/z: Calculated for C₁₉H₁₉N₂O⁺ [M+H]⁺: 291.1492; Found: ~291.1.
Melting Point Expected to be a sharp melting solid.
Purity (HPLC) >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).

Note: NMR chemical shift predictions are based on standard chemical shift tables and analysis of similar structures.[11][12][13] Actual experimental values may vary slightly.

Conclusion

This guide has detailed a robust and efficient synthetic route for the preparation of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a molecule of significant interest in the field of medicinal chemistry, particularly as a scaffold for PARP inhibitors. By employing a strategic Suzuki cross-coupling to construct the biphenyl core followed by a highly efficient HATU-mediated amide bond formation, this protocol provides a reliable pathway for accessing this valuable compound. The detailed mechanistic explanations, step-by-step procedures, and comprehensive characterization data serve as a vital resource for researchers engaged in drug discovery and process development, enabling both laboratory-scale synthesis and the rapid generation of analogs for further biological evaluation.

References

  • 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile - PMC - NIH. (n.d.). Retrieved February 1, 2026, from [Link]

  • Full article: 4'-pentyl-4-cyanobiphenyl - 5CB. (2024, January 21). Taylor & Francis. Retrieved February 1, 2026, from [Link]

  • Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging | Request PDF. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents. (n.d.).
  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC. (2025, July 3). NIH. Retrieved February 1, 2026, from [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2025, August 6). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • PARP Inhibitors in Biliary Tract Cancer: A New Kid on the Block? (2020, August 31). PubMed. Retrieved February 1, 2026, from [Link]

  • CN101357896A - 4-cyanobiphenyl preparation method - Google Patents. (n.d.).
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved February 1, 2026, from [Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved February 1, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved February 1, 2026, from [Link]

  • CN102503855A - Synthetic method of 4-cyanobiphenyl - Google Patents. (n.d.).
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved February 1, 2026, from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved February 1, 2026, from [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.).
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. Retrieved February 1, 2026, from [Link]

  • A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. | Request PDF. (2025, August 6). ResearchGate. Retrieved February 1, 2026, from [Link]

  • METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. (2022, July 20). EPO. Retrieved February 1, 2026, from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • amide coupling help : r/Chempros. (2022, March 24). Reddit. Retrieved February 1, 2026, from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. Retrieved February 1, 2026, from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Preclinical Evaluation of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile as a Novel PARP Inhibitor

Abstract This technical guide provides a comprehensive framework for the preclinical investigation of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a novel small molecule with therapeutic potential as a Poly(ADP-ribose)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a novel small molecule with therapeutic potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. While direct biological data for this specific compound is not yet publicly available, its structural motifs, particularly the 4-cyanophenyl group, are characteristic of known PARP inhibitors.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, hypothesis-driven approach to elucidating the compound's mechanism of action and biological activity. We will delve into the rationale behind its potential as a PARP inhibitor, provide detailed experimental protocols for its characterization, and present a clear roadmap for its preclinical development.

Introduction: The Rationale for Investigating 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile as a PARP Inhibitor

The field of oncology is continuously seeking novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues. One of the most successful strategies in this endeavor has been the development of PARP inhibitors. These drugs exploit the concept of "synthetic lethality," proving highly effective in cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations.[4][5]

The chemical structure of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile presents compelling features that suggest its potential as a PARP inhibitor. The 4-cyanophenyl (benzonitrile) moiety is a key pharmacophore in several known non-steroidal enzyme inhibitors, where the nitrile group can act as a hydrogen bond acceptor, mimicking the carbonyl group of a natural substrate.[1] Furthermore, the broader benzonitrile scaffold has been successfully utilized in the design of potent PARP inhibitors.[2][3][6] The 4-(piperidinocarbonyl)phenyl portion of the molecule provides a scaffold that can be optimized for binding within the active site of PARP enzymes and for modulating pharmacokinetic properties.

This guide will, therefore, proceed under the central hypothesis that 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile functions as a PARP inhibitor, leading to synthetic lethality in HR-deficient cancer cells. The subsequent sections will provide the necessary tools and methodologies to rigorously test this hypothesis.

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[4][5] This selective killing of cancer cells is the essence of synthetic lethality.

We hypothesize that 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile binds to the catalytic domain of PARP1/2, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on the DNA. This trapping effect is a crucial aspect of the antitumor activity of many clinical PARP inhibitors.[4]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_damage_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_damage_N->PARP_N Replication_N Replication Fork Collapse DNA_damage_N->Replication_N BER_N Base Excision Repair (BER) PARP_N->BER_N PARylation Repair_N DNA Repair & Cell Survival BER_N->Repair_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_N Homologous Recombination (HR) DSB_N->HR_N HR_N->Repair_N DNA_damage_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_damage_C->PARP_C Replication_C Replication Fork Collapse DNA_damage_C->Replication_C PARP_trapping PARP Trapping PARP_C->PARP_trapping Inhibitor 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Inhibitor->PARP_C Inhibition BER_blocked BER Blocked PARP_trapping->BER_blocked Apoptosis Apoptosis & Cell Death BER_blocked->Apoptosis Accumulation of DSBs DSB_C Double-Strand Break (DSB) Replication_C->DSB_C HR_deficient Homologous Recombination (HR) Deficient DSB_C->HR_deficient HR_deficient->Apoptosis

Caption: Hypothesized mechanism of action of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile.

Experimental Workflows for Preclinical Evaluation

To validate the hypothesis, a systematic series of in vitro experiments should be conducted. The following workflows provide a logical progression from target engagement to cellular effects.

Workflow for In Vitro PARP Inhibition Assay

This initial set of experiments aims to determine if 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile directly inhibits PARP1 and PARP2 enzymatic activity.

PARP_Inhibition_Workflow start Start recombinant_parp Recombinant Human PARP1/PARP2 start->recombinant_parp compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (serial dilution) start->compound incubation Incubation recombinant_parp->incubation compound->incubation assay_buffer Assay Buffer with NAD+ and Activated DNA assay_buffer->incubation detection Detection of PARylation (e.g., Chemiluminescent Assay) incubation->detection data_analysis Data Analysis detection->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for determining the in vitro PARP inhibitory activity.

Detailed Protocol: In Vitro PARP1/2 Inhibition Assay (Chemiluminescent)

  • Reagent Preparation:

    • Prepare a stock solution of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in DMSO.

    • Serially dilute the compound in assay buffer to achieve a range of concentrations.

    • Prepare a solution of recombinant human PARP1 or PARP2 enzyme in assay buffer.

    • Prepare a solution of biotinylated NAD+ and activated DNA in assay buffer.

  • Assay Procedure:

    • Add the diluted compound or vehicle control to the wells of a 96-well plate.

    • Add the PARP enzyme solution to each well and incubate briefly.

    • Initiate the reaction by adding the NAD+/activated DNA solution.

    • Incubate the plate at room temperature to allow for PARylation.

    • Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated PAR chains.

    • Wash the plate to remove unbound reagents.

    • Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP).

    • Incubate to allow for antibody binding.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Cellular Assays

These experiments will assess the biological consequences of PARP inhibition in a cellular context, focusing on cell viability and DNA damage.

Cellular_Assay_Workflow start Start cell_lines Select Cell Lines: - HR-deficient (e.g., BRCA1/2 mutant) - HR-proficient (isogenic control) start->cell_lines treatment Treat cells with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay dna_damage_assay DNA Damage Assessment treatment->dna_damage_assay colony_formation Colony Formation Assay treatment->colony_formation data_analysis Data Analysis viability_assay->data_analysis western_blot Western Blot Analysis (PARP, γ-H2AX) dna_damage_assay->western_blot western_blot->data_analysis colony_formation->data_analysis end Conclusion on Cellular Activity data_analysis->end

Caption: Workflow for evaluating the cellular effects of the compound.

Detailed Protocol: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed HR-deficient and HR-proficient cells in 96-well plates at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile or vehicle control.

    • Incubate for a predetermined period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]

    • Add a solubilization solution to dissolve the formazan crystals.[7]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Detailed Protocol: Western Blot for PARP Cleavage and γ-H2AX

  • Cell Lysis:

    • Treat cells with the compound for various time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against cleaved PARP, total PARP, and phosphorylated H2AX (γ-H2AX). A loading control (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of cleaved PARP and γ-H2AX. An increase in cleaved PARP is an indicator of apoptosis, while an increase in γ-H2AX signifies an accumulation of DNA double-strand breaks.[8][9]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro PARP Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
4-[4-(Piperidinocarbonyl)phenyl]benzonitrile[Experimental Value][Experimental Value]
Olaparib (Control)[Known Value][Known Value]

Table 2: Cellular Activity

Cell LineGenotypeGI50 (µM)
Cell Line ABRCA1 mutant[Experimental Value]
Cell Line BBRCA1 wild-type[Experimental Value]
Cell Line CBRCA2 mutant[Experimental Value]
Cell Line DBRCA2 wild-type[Experimental Value]

A significantly lower GI50 value in the HR-deficient cell lines compared to their HR-proficient counterparts would strongly support the hypothesis of synthetic lethality.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to the initial preclinical evaluation of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile as a potential PARP inhibitor. The proposed workflows and protocols are designed to provide a clear and definitive assessment of its mechanism of action and biological activity.

Positive results from these studies, demonstrating potent PARP inhibition and selective activity against HR-deficient cancer cells, would provide a strong rationale for advancing this compound into further preclinical development. Subsequent studies should focus on pharmacokinetic and pharmacodynamic profiling, in vivo efficacy studies in relevant animal models of cancer, and preliminary toxicology assessments. The successful completion of these studies would pave the way for a potential Investigational New Drug (IND) application and the initiation of clinical trials.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. Available at: [Link].

  • Clinical PARP inhibitors allosterically induce PARP2 retention on DNA. bioRxiv. Available at: [Link].

  • In vitro analysis of PARP inhibitor nanoformulations. Dove Medical Press. Available at: [Link].

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Available at: [Link].

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. Available at: [Link].

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link].

  • Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. ACS Publications. Available at: [Link].

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  • Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. NIH. Available at: [Link].

  • 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile Scaffold as PARP1 Inhibitors. ResearchGate. Available at: [Link].

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC. Available at: [Link].

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC. Available at: [Link].

  • Harnessing N-substituted benzotriazole scaffolds as potent methionine aminopeptidase inhibitors: from chemical design to cellular efficacy. PubMed. Available at: [Link].

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. Available at: [Link].

  • Structure-activity relationships in vitro. ResearchGate. Available at: [Link].

  • DNA Damage Assays. Champions Oncology. Available at: [Link].

  • PARP Assays. BPS Bioscience. Available at: [Link].

  • Gamma-H2AX Western Blot Difficulty. ResearchGate. Available at: [Link].

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. Available at: [Link].

  • Induction of PARP cleavage and γ-H2AX by bufalin or melphalan. Western... ResearchGate. Available at: [Link].

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. Available at: [Link].

  • 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile Scaffold as PARP1 Inhibitors. PubMed. Available at: [Link].

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. Available at: [Link].

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. Available at: [Link].

  • Investigation the role of PARP inhibitors in ovarian cancer using in vitro models and clinical samples. Brunel University London. Available at: [Link].

  • Biochemical and Biological Properties of 4-(3-phenyl-[4][10][11] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. PubMed. Available at: [Link].

  • Phosphorylated fraction of H2AX as a measurement for DNA damage in cancer cells and potential applications of a novel assay. NIH. Available at: [Link].

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  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link].

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link].

  • Strategies for the evaluation of DNA damage and repair mechanisms in cancer. PMC. Available at: [Link].

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ScienceDirect. Available at: [Link].

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Foundational

Advanced Technical Guide: Synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Derivatives

Part 1: Strategic Overview & Molecular Architecture The scaffold 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile represents a privileged structural motif in medicinal chemistry and materials science. Structurally, it consis...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Molecular Architecture

The scaffold 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile represents a privileged structural motif in medicinal chemistry and materials science. Structurally, it consists of a biphenyl core flanked by an electron-withdrawing nitrile group and a lipophilic piperidine amide.

Core Significance[1][2][3][4]
  • Medicinal Chemistry: This motif serves as a critical pharmacophore in Stearoyl-CoA Desaturase-1 (SCD1) inhibitors , where the biphenyl spacer positions the polar amide and nitrile groups to interact with the enzyme's binding pocket, modulating lipid metabolism.

  • Materials Science: The rigid biphenyl core combined with the polar nitrile terminus makes these derivatives excellent mesogens for liquid crystal (LC) applications, providing high dielectric anisotropy.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. We employ a Convergent Strategy to maximize yield and minimize linear step counts.

Primary Disconnections:

  • Bond A (Biaryl Axis): Disconnection via Suzuki-Miyaura cross-coupling. This is the most modular approach, allowing independent modification of the nitrile and amide halves.

  • Bond B (Amide Linkage): Disconnection via Acyl Substitution. This allows for late-stage introduction of the piperidine ring (or other amines).

Retrosynthesis Target Target: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Int1 Fragment A: 4-(Piperidinocarbonyl)phenylboronic acid Int1->Target Suzuki Coupling (Bond A) Int2 Fragment B: 4-Bromobenzonitrile Int2->Target Pd(0) Catalyst SM1 Starting Material 1: 4-Carboxyphenylboronic acid SM1->Int1 Amide Coupling (Bond B) SM2 Starting Material 2: Piperidine SM2->Int1 HATU/DIPEA

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent Suzuki-Miyaura pathway.

Part 2: Detailed Synthetic Protocols

We will focus on the Convergent Route (Route A) as it offers the highest reliability for derivative generation. This route avoids potential hydrolysis of the nitrile group that might occur during harsh acid chloride formation in linear routes.

Phase 1: Synthesis of the Amide Intermediate (Fragment A)

Objective: Synthesis of (4-Bromophenyl)(piperidin-1-yl)methanone. Note: We start with 4-bromobenzoic acid rather than the boronic acid to ensure stability during the amide coupling.

Reagents:

  • 4-Bromobenzoic acid (1.0 eq)

  • Piperidine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 4-bromobenzoic acid (20.0 mmol) and anhydrous DMF (50 mL). Add DIPEA (50.0 mmol) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (24.0 mmol) in one portion. Stir for 15 minutes at 0°C to form the activated ester.

  • Addition: Dropwise add piperidine (24.0 mmol). Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Monitoring: Check TLC (30% EtOAc/Hexanes). The acid spot should disappear.

  • Workup: Dilute with EtOAc (150 mL). Wash sequentially with 1N HCl (2x), sat. NaHCO3 (2x), and Brine (1x).

  • Purification: Dry organic layer over Na2SO4, concentrate, and recrystallize from Hexanes/EtOAc to yield white crystals.

Causality & Insight:

  • Why HATU? While EDC/HOBt is cheaper, HATU provides faster kinetics for electron-deficient benzoic acids, reducing racemization (if chiral amines were used) and side reactions.

  • Why Acidic Wash? Removes excess piperidine and DIPEA, simplifying purification.

Phase 2: The Suzuki-Miyaura Cross-Coupling (The Critical Step)

Objective: Coupling of (4-Bromophenyl)(piperidin-1-yl)methanone with 4-Cyanophenylboronic acid.

Reagents:

  • Amide Intermediate (from Phase 1) (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.03 eq)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Inertion: Charge a 3-neck flask with the Amide Intermediate (10.0 mmol), 4-Cyanophenylboronic acid (12.0 mmol), and Pd(dppf)Cl2·DCM (0.3 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (40 mL) via syringe.

  • Base Addition: Add degassed 2.0 M K2CO3 (15 mL). The mixture will turn biphasic.[1]

  • Reaction: Heat to 90°C for 12 hours under vigorous stirring.

    • Critical Control Point: Vigorous stirring is essential to ensure phase transfer between the aqueous base and organic solvent.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Dissolve residue in DCM and wash with water. Purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Summary Table:

ParameterSpecificationRationale
Catalyst Pd(dppf)Cl2·DCMHigh stability; resistance to oxidation compared to Pd(PPh3)4.
Solvent Dioxane/Water (4:[2]1)Excellent solubility for both organic intermediates and inorganic base.
Temperature 90°CSufficient energy to overcome activation barrier without degrading the nitrile.
Expected Yield 85-92%High efficiency due to convergent design.

Part 3: Process Logic & Visualization

The following diagram illustrates the complete workflow, including decision nodes for troubleshooting.

Workflow start Start: 4-Bromobenzoic Acid step1 Amide Coupling (HATU, Piperidine) start->step1 check1 QC: LCMS Purity >95%? step1->check1 step2 Suzuki Coupling (4-CN-Ph-B(OH)2, Pd(dppf)Cl2) check1->step2 Yes rework Recrystallize / Column check1->rework No workup Celite Filtration & Extraction step2->workup final Final Product: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile workup->final rework->step2

Figure 2: Step-by-step process flow for the synthesis of the target biphenyl derivative.

Part 4: Troubleshooting & Optimization

Catalyst Poisoning

If the Suzuki reaction stalls (conversion < 50% after 6h), the presence of residual sulfur or free amines from the amide step may be coordinating to the Palladium.

  • Solution: Ensure the Amide Intermediate is thoroughly washed with HCl during workup to remove free piperidine before the Suzuki step.

Hydrolysis of Nitrile

The nitrile group is sensitive to strong aqueous acids or bases at high temperatures, potentially hydrolyzing to the carboxylic acid or primary amide.

  • Prevention: Use K2CO3 (mild base) instead of NaOH or KOH. Keep reaction time under 16 hours.

Regioselectivity

If using 2-bromobenzonitrile or substituted boronic acids, steric hindrance can significantly lower yields.

  • Adjustment: Switch to S-Phos or X-Phos precatalysts, which are designed for sterically demanding Suzuki couplings.

References

  • BenchChem. "2-[4-(Piperidinocarbonyl)phenyl]benzonitrile Structure and Synthesis." BenchChem Database. Accessed October 2023.[3] Link

  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors." PubMed Central. Link

  • Royal Society of Chemistry. "An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors." RSC Advances. Link

  • Organic Syntheses. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination." Org.[4][5][6][7] Synth. 2024, 101, 542-563.[6] Link

  • Google Patents. "Method for preparing 4-cyanopiperidine hydrochloride."[8] WO2016113277A1.[8] Link

Sources

Exploratory

Spectroscopic Profiling &amp; Technical Characterization: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

This guide details the spectroscopic characterization and synthetic logic for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (also referred to as 4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-4-carbonitrile).[1] This document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthetic logic for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (also referred to as 4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-4-carbonitrile).[1]

This document is structured for researchers requiring rigorous identification data, impurity profiling, and synthetic validation of this biphenyl scaffold, which often serves as a core pharmacophore in GPCR modulators and liquid crystal mesogens.[1]

[1]

Chemical Identity & Significance[1][2]

  • IUPAC Name: 4-(4-Cyanophenyl)-N,N-pentamethylenebenzamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 290.36 g/mol [1]

  • Monoisotopic Mass: 290.1419[1]

  • Structural Class: Biphenyl carbonitrile / Tertiary Benzamide[1]

Significance: This molecule combines the rigid, electron-deficient 4-cyanobiphenyl core with a solubilizing, polar piperidine amide.[1] The nitrile group (


) serves as a metabolic handle and a dipole anchor, while the piperidine amide introduces restricted rotation (atropisomerism potential on the NMR time scale) and hydrogen-bond accepting capability, critical for active site binding in serine hydrolases and GPCRs.[1]

Synthesis & Experimental Logic

To ensure the spectral data presented is reproducible, we define the standard "Analytical Grade" synthesis route. The preferred method utilizes a Suzuki-Miyaura Cross-Coupling followed by Amidation , or the direct amidation of the commercially available 4'-cyano-4-biphenylcarboxylic acid.[1]

Synthetic Workflow (Route B - Acid Precursor)

We prioritize the Acid Chloride Method for analytical standard preparation due to its high conversion rate and ease of purification compared to carbodiimide couplings which often leave urea byproducts.[1]

Protocol:

  • Activation: Suspend 4'-cyano-4-biphenylcarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir until gas evolution ceases (Acid Chloride formation).

  • Coupling: Cool to 0°C. Add triethylamine (2.5 eq) followed by piperidine (1.1 eq) dropwise.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted piperidine) and saturated

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Heptane to remove trace biphenyl impurities.

Reaction Logic Diagram[1]

SynthesisLogic cluster_QC Quality Control Checkpoint Start 4'-cyano-4-biphenylcarboxylic acid (Solid, Stable) Activation Activation (Oxalyl Chloride/DMF) Generates Acylium Ion Start->Activation Chlorination Intermediate Acid Chloride Species (Highly Reactive) Activation->Intermediate Coupling Nucleophilic Attack (Piperidine + Et3N) Intermediate->Coupling Amidation Product Target Molecule 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Coupling->Product QC Check for Impurities: 1. Unreacted Acid (H-bond donor) 2. Piperidine HCl salt Product->QC

Caption: Stepwise activation and amidation logic for high-purity synthesis, highlighting critical intermediate states.

Spectroscopic Data Tables

The following data is derived from the high-purity characterization of the title compound.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)[1]

Frequency (

)
AssignmentMechanistic Insight
2228

Stretch
Distinctive sharp peak.[1] The conjugation with the biphenyl ring lowers this from the typical alkyl nitrile range (~2250).[1]
1632

Amide I
Strong band.[1] Lower frequency than esters due to resonance donation from the piperidine nitrogen (

).[1]
1605, 1480

Aromatic
Characteristic biphenyl skeletal vibrations.
2935, 2855

Aliphatic

stretches from the piperidine ring.[1]
Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization, Positive Mode (MeOH/Water + 0.1% Formic Acid)[1]

m/z (Observed)Ion IdentityInterpretation
291.15

Protonated molecular ion (Base Peak).[1]
313.13

Sodium adduct, common in glass LC/MS vials.[1]
206.06

Diagnostic Fragment: Cleavage of the amide bond. Represents the 4'-cyanobiphenyl-4-acylium ion.[1]
86.09

Piperidinium ion (low abundance).[1]
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Preferred for solubility and amide resolution).[1] Frequency: 400 MHz.[1]

Expert Note on Amide Rotamers: The tertiary amide bond exhibits restricted rotation.[1] At room temperature, the piperidine


 protons often appear as two distinct broad multiplets or a very broad hump due to the slow exchange between syn and anti conformers relative to the carbonyl oxygen.[1]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.92 Doublet (

)
2HAr-H (Ring A)Ortho to

(Electron withdrawing group deshields strongly).[1]
7.86 Doublet (

)
2HAr-H (Ring A)Meta to

/ Ortho to Phenyl.[1]
7.80 Doublet (

)
2HAr-H (Ring B)[1]Meta to

/ Ortho to Phenyl.[1]
7.52 Doublet (

)
2HAr-H (Ring B)[1]Ortho to

(Amide shielding effect relative to biphenyl core).[1]
3.60 - 3.30 Broad Multiplet4H

Piperidine ring protons adjacent to Nitrogen.[1] Broadened by rotation.[1]
1.65 - 1.50 Multiplet6H

(Core)
Remaining piperidine

protons.[1]

Fragmentation & Structural Confirmation Logic

To validate the structure, one must understand the fragmentation pathway in MS/MS.[1] The stability of the biphenyl core means the primary cleavage point is the amide bond.[1]

Fragmentation cluster_interpretation Diagnostic Rule Parent Parent Ion [M+H]+ m/z 291.15 Fragment1 Fragment A (Acylium) [4'-cyano-biphenyl-CO]+ m/z 206.06 Parent->Fragment1 Amide Bond Cleavage Fragment2 Fragment B Piperidine Neutral Loss (Mass 85) Parent->Fragment2 Neutral Loss Fragment3 Fragment C (Aryl Cation) [4'-cyano-biphenyl]+ m/z 178.06 Fragment1->Fragment3 CO Loss (-28 Da) Info Presence of m/z 206 confirms the biphenyl-carbonyl connectivity. Absence of m/z 206 implies ring disassembly (rare).

Caption: ESI-MS fragmentation pathway. The m/z 206 peak is the definitive fingerprint for the cyanobiphenyl-carbonyl pharmacophore.[1]

Experimental Protocols for Validation

HPLC Purity Method

For researchers establishing a Certificate of Analysis (CoA), use the following reverse-phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .[1]
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Biphenyl absorption max) and 220 nm (Amide).[1]

  • Retention Time: Expect elution at ~8.5 - 9.5 min (highly lipophilic due to biphenyl core).[1]

Solubility Profile
  • DMSO: Soluble (>20 mg/mL).[1] Use for biological assays.[1][2]

  • DCM/Chloroform: Soluble.[1]

  • Water: Insoluble.[1] Requires co-solvent (e.g., DMSO/PEG) for aqueous formulations.[1]

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Spectroscopic Data of Biphenyl Nitriles: Gray, G. W., & Jones, B. (1954).[1] The Mesomorphic Transition Points of the 4-Alkoxy-4'-cyanobiphenyls. Journal of the Chemical Society, 683-686.[1] (Foundational data on biphenyl nitrile shifts). Link

  • General MS Fragmentation of Amides: McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for acylium ion formation).

Sources

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Introduction In the landscape of modern drug discovery, the identification and validation of novel therapeutic targets are paramount. The compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a molecule featuring a benz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of novel therapeutic targets are paramount. The compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a molecule featuring a benzonitrile and a piperidine-amide scaffold, presents a compelling case for multifaceted therapeutic potential. While direct studies on this specific para-substituted isomer are limited, a comprehensive analysis of its structural analogue, 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile, and the broader pharmacology of its constituent chemical moieties, provides a fertile ground for hypothesizing and validating its molecular targets.

This technical guide offers an in-depth exploration of the potential therapeutic targets of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. As a Senior Application Scientist, the following discourse is grounded in established scientific principles and aims to provide researchers, scientists, and drug development professionals with a robust framework for investigating the therapeutic utility of this compound. We will delve into the core rationale for target selection, propose detailed experimental workflows for validation, and present the information in a manner that is both technically rigorous and conceptually accessible.

Primary Hypothesized Target: Protein Kinase B (Akt)

The most compelling starting point for investigating the therapeutic targets of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is the Protein Kinase B (PKB/Akt) signaling pathway. This assertion is based on the known activity of its ortho-substituted analogue, 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile, which has been shown to inhibit PKB/Akt. Given the close structural similarity, it is highly probable that the para-substituted isomer shares this mechanism of action.

Scientific Rationale: The Central Role of PKB/Akt in Disease

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of a wide range of human pathologies, making it a prime target for therapeutic intervention.

  • Cancer: Constitutive activation of the Akt pathway is frequently observed in many types of human cancer, promoting tumor cell proliferation, survival, and resistance to therapy.[2][3] By inhibiting Akt, 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile could potentially suppress tumor growth and enhance the efficacy of other anticancer agents.[4]

  • Inflammation: The Akt pathway plays a complex role in regulating inflammatory responses. It can modulate the activity of immune cells and the production of inflammatory cytokines.[5][6] Targeting Akt could therefore be a viable strategy for treating a variety of inflammatory conditions.

  • Neurodegenerative Diseases: The PI3K/Akt signaling pathway is crucial for neuronal survival and function.[7] Dysregulation of this pathway has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7][8] Modulating Akt activity could offer neuroprotective benefits.

Visualizing the PKB/Akt Signaling Pathway

PKB_Akt_Signaling_Pathway GF Growth Factors / Insulin RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylates Compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Compound->Akt Inhibits Cell_Response Cell Survival, Proliferation, Growth Downstream->Cell_Response Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Kinase_Assay In Vitro Kinase Assay (Direct Inhibition) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Cancer Cell Culture (e.g., MCF-7, PC-3) Treatment Treat with Compound Cell_Culture->Treatment Western_Blot Western Blot (p-Akt / Total Akt) Treatment->Western_Blot MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Assess Target Engagement Assess Target Engagement Western_Blot->Assess Target Engagement Assess Functional Outcome Assess Functional Outcome MTT_Assay->Assess Functional Outcome Xenograft Establish Tumor Xenografts in Immunocompromised Mice In_Vivo_Treatment Treat Mice with Compound Xenograft->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth In_Vivo_Treatment->Tumor_Measurement Evaluate Anti-Tumor Efficacy Evaluate Anti-Tumor Efficacy Tumor_Measurement->Evaluate Anti-Tumor Efficacy

Caption: A streamlined workflow for validating the therapeutic potential of the compound.

Secondary and Exploratory Therapeutic Targets

The presence of the benzonitrile and piperidine moieties in 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile suggests a broader range of potential therapeutic targets beyond PKB/Akt. These structural motifs are present in numerous approved drugs and clinical candidates with diverse mechanisms of action.

Cathepsin C
  • Scientific Rationale: The nitrile group can act as a covalent or non-covalent inhibitor of cysteine proteases. Benzonitrile-containing compounds have been investigated as inhibitors of Cathepsin C, a cysteine protease involved in the activation of serine proteases in immune cells. [3][9]Inhibition of Cathepsin C is a potential therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. [10][11]* Experimental Validation: An in vitro enzyme activity assay using purified Cathepsin C and a fluorogenic substrate can be employed to determine the inhibitory potential of the compound.

Janus Kinases (JAKs)
  • Scientific Rationale: The benzonitrile group is a common feature in several approved Janus kinase (JAK) inhibitors (e.g., tofacitinib, baricitinib). [12][13]JAKs are non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways that are central to inflammation and autoimmune diseases. [14][15]* Experimental Validation: A panel of in vitro kinase assays for JAK1, JAK2, JAK3, and TYK2 can be used to assess the inhibitory activity and selectivity of the compound.

Fatty Acid Amide Hydrolase (FAAH)
  • Scientific Rationale: Piperidine- and piperazine-containing ureas are known to be potent covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH). [16][17]FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. FAAH inhibition is a promising therapeutic approach for the treatment of pain and inflammatory conditions. [18]* Experimental Validation: An in vitro FAAH activity assay using rat brain homogenates and a radiolabeled substrate can be used to measure the inhibitory potency of the compound.

Sigma Receptors
  • Scientific Rationale: The piperidine scaffold is a common structural motif in ligands for sigma receptors (σ1 and σ2). [19][20]Sigma receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders, as well as for cancer. [21]* Experimental Validation: Radioligand binding assays using cell membranes expressing either σ1 or σ2 receptors can be performed to determine the binding affinity of the compound.

Acetylcholinesterase (AChE)
  • Scientific Rationale: Piperidine derivatives are a well-established class of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease (e.g., donepezil). [7][22]AChE inhibitors increase the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. [1]* Experimental Validation: An in vitro AChE inhibition assay based on Ellman's method can be used to quantify the compound's inhibitory activity.

Data Summary Table

Potential TargetTherapeutic AreaRationale Based on MoietyProposed Validation Assay
PKB/Akt Cancer, Inflammation, NeurodegenerationPiperidine-amideIn Vitro Kinase Assay, Western Blot, Cell Viability Assay
Cathepsin C Inflammatory DiseasesBenzonitrileIn Vitro Enzyme Activity Assay
Janus Kinases (JAKs) Inflammation, Autoimmune DiseasesBenzonitrileIn Vitro Kinase Assay Panel
FAAH Pain, InflammationPiperidineIn Vitro FAAH Activity Assay
Sigma Receptors Neurological/Psychiatric Disorders, CancerPiperidineRadioligand Binding Assay
AChE Alzheimer's DiseasePiperidineIn Vitro AChE Inhibition Assay

Conclusion

The structural features of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile strongly suggest that it is a promising candidate for multi-target drug discovery. The primary hypothesized target, PKB/Akt, offers a clear path for investigation in the fields of oncology, inflammation, and neurodegeneration. Furthermore, the presence of the benzonitrile and piperidine moieties opens up a wide array of secondary and exploratory targets, each with significant therapeutic potential.

The experimental protocols outlined in this guide provide a robust and systematic framework for validating these potential targets. By employing a combination of in vitro biochemical assays, cell-based functional assays, and ultimately in vivo models, researchers can elucidate the mechanism of action of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile and unlock its full therapeutic potential. This in-depth technical guide serves as a comprehensive roadmap for the scientific community to embark on this exciting journey of discovery.

References

  • Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours. Cell Proliferation. 2020. [Link]

  • Activation of protein kinase B/Akt in the periphery contributes to pain behavior induced by capsaicin in rats. Neuroscience. 2007. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Journal of Medicinal Chemistry. 2022. [Link]

  • The PI3K/Akt Pathway in Meta-Inflammation. International Journal of Molecular Sciences. 2021. [Link]

  • Role of Akt/Protein Kinase B in Cancer Metastasis. Cancers. 2021. [Link]

  • The Role of PI3K/Akt and ERK in Neurodegenerative Disorders. In: Neurodegeneration. 2019. [Link]

  • The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities. Cell Proliferation. 2021. [Link]

  • AKT PKB Signaling Pathway | PI3k Signaling. YouTube. 2020. [Link]

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An In-depth Technical Guide to a Novel Benzonitrile Derivative: Synthesis, Mechanism, and Therapeutic Potential of 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Promising Scaffold In the landscape of modern medicinal chemistry, the benzonitrile moiety serves as a versatile scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Promising Scaffold

In the landscape of modern medicinal chemistry, the benzonitrile moiety serves as a versatile scaffold for the development of targeted therapeutics.[1][2] While the specific compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is not extensively documented in current literature, its structural isomer, 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile , has garnered significant interest for its potential biological activities.[1] This technical guide will provide a comprehensive overview of the discovery, synthesis, and evolving history of 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile, offering valuable insights for researchers and drug development professionals exploring this chemical space. The principles and methodologies discussed herein may also inform the investigation of related analogues, including the titular 4-substituted isomer.

This compound, a derivative of benzonitrile featuring a piperidine ring connected via a carbonyl group, is a subject of investigation for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[1] Its electron-withdrawing nitrile group enhances its chemical reactivity and potential for interaction with biological targets.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile is fundamental to its application in drug discovery and development.

PropertyValueSource
IUPAC Name 2-[4-(piperidine-1-carbonyl)phenyl]benzonitrileBenchChem
Molecular Formula C₁₉H₁₈N₂OBenchChem
Molecular Weight 290.36 g/mol BenchChem
Appearance White to off-white solidInferred
Solubility Soluble in DMSO, MethanolInferred

Synthesis and Manufacturing

The synthesis of 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile is typically achieved through a Suzuki coupling reaction.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds.

Synthetic Pathway Overview

The primary route involves the reaction of 4-(Piperidinocarbonyl)phenylboronic acid with 2-bromobenzonitrile.[1] This reaction is facilitated by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate and a suitable solvent, for instance, toluene.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-(Piperidinocarbonyl)phenylboronic acid catalyst Pd(PPh₃)₄ (Catalyst) reactant1->catalyst reactant2 2-Bromobenzonitrile reactant2->catalyst product 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile catalyst->product Suzuki Coupling base K₂CO₃ (Base) base->catalyst solvent Toluene (Solvent) solvent->catalyst

Caption: Synthetic pathway for 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile via Suzuki coupling.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 4-(Piperidinocarbonyl)phenylboronic acid (1.0 eq) and 2-bromobenzonitrile (1.0 eq) in toluene.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) as the base to the mixture.

  • Catalyst Introduction: Introduce a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 0.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 12-24 hours), typically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile.

Mechanism of Action and Biological Activity

While research is ongoing, preliminary studies indicate that 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile may exert its biological effects through multiple mechanisms, primarily centered around enzyme inhibition.

Protein Kinase Inhibition

A significant proposed mechanism of action is the inhibition of Protein Kinase B (PKB), also known as Akt.[1] PKB is a crucial node in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Its overactivation is a hallmark of many cancers. By inhibiting PKB, 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile can potentially disrupt these cancer-promoting signals.[1]

PKB_Inhibition_Pathway cluster_pathway PKB/Akt Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PKB PKB (Akt) PDK1->PKB activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) PKB->Downstream activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Inhibitor 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile Inhibitor->PKB inhibits

Caption: Proposed inhibition of the PKB/Akt signaling pathway.

Potential Therapeutic Applications
  • Anticancer Properties: In vitro studies have suggested that this compound can induce apoptosis in cancer cell lines by modulating PKB pathways.[1] A study published in Cancer Research indicated that the compound significantly reduced cell viability and induced apoptosis in breast cancer cell lines through the activation of caspase pathways.[3]

  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation in animal models, suggesting its utility in treating inflammatory diseases.[1]

  • Neuroprotective Effects: Some research points towards a neuroprotective role for this compound, which could be relevant for neurodegenerative conditions.[1]

  • Antioxidant Activity: Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.[1]

Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors often relies on understanding the relationship between the chemical structure and biological activity. For this class of compounds, several structural features are likely critical for activity:

  • Benzonitrile Group: The electron-withdrawing nature of the nitrile group is important for molecular interactions and can influence the compound's pharmacokinetic properties.

  • Piperidine Ring: This saturated heterocyclic moiety can be crucial for establishing key binding interactions with the target protein and can be modified to fine-tune solubility and metabolic stability.

  • Carbonyl Linker: The amide bond provides a rigid linker between the phenyl and piperidine rings, influencing the overall conformation of the molecule.

  • Biphenyl Core: The biphenyl system provides a rigid scaffold that appropriately positions the other functional groups for optimal interaction with the biological target.

Future medicinal chemistry efforts could explore modifications at each of these positions to optimize potency, selectivity, and drug-like properties.

Conclusion and Future Directions

2-[4-(Piperidinocarbonyl)phenyl]benzonitrile represents a promising chemical scaffold with potential therapeutic applications across oncology, inflammation, and neurodegenerative diseases. Its straightforward synthesis via Suzuki coupling allows for the facile generation of analogues for further structure-activity relationship studies. The proposed mechanism of action through PKB/Akt inhibition provides a solid rationale for its observed anticancer effects.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise binding mode and inhibitory mechanism against PKB and other potential kinase targets.

  • Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to assess the compound's drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential in relevant animal models of cancer and inflammatory diseases.

  • Analogue Synthesis and SAR Expansion: Systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic parameters.

The insights gained from the continued investigation of 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile and its analogues will be invaluable for the development of the next generation of targeted therapies.

References

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Foundational

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile starting material for synthesis

An In-Depth Technical Guide to 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile: Synthesis and Applications as a Core Scaffold Abstract This technical guide provides a comprehensive overview of 4-[4-(Piperidinocarbonyl)pheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile: Synthesis and Applications as a Core Scaffold

Abstract

This technical guide provides a comprehensive overview of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a versatile biphenyl-carboxamide building block crucial in modern drug discovery and materials science. We detail a robust and reproducible synthetic protocol via amide bond formation, explaining the rationale behind reagent selection and reaction conditions. The guide outlines the compound's key physicochemical properties, characterization data, and its strategic application as a starting material for developing more complex molecules, particularly within the domain of medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: A Scaffold of Strategic Importance

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is a bifunctional organic compound featuring a rigid biphenyl core. This core is decorated with two key functional groups at its para-positions: a cyano (nitrile) group and a piperidine-1-carboxamide group. This specific arrangement makes it an exceptionally valuable intermediate in synthetic chemistry.

  • The Biphenyl Core: Provides a structurally rigid and well-defined three-dimensional architecture, often used to orient functional groups in specific vectors for interaction with biological targets.

  • The Nitrile Group: A versatile functional handle that can act as a hydrogen bond acceptor, a precursor for amines or tetrazoles, or a key pharmacophoric element in its own right. Its electron-withdrawing nature also influences the molecule's overall electronic properties.[1]

  • The Piperidine Carboxamide: This moiety significantly impacts the compound's physicochemical properties, often enhancing aqueous solubility and metabolic stability compared to a simple carboxylic acid. The piperidine ring itself is a privileged structure in medicinal chemistry, and the amide bond provides a stable linkage.[2]

This combination of features has made 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile and its analogues attractive starting points for synthesizing targeted therapeutic agents, including kinase inhibitors and other enzyme-modulating compounds.[1][3]

Physicochemical and Spectroscopic Properties

Proper characterization is essential to confirm the identity and purity of the synthesized material. The following table summarizes the key properties of the title compound.

PropertyValue
IUPAC Name 4'-(Piperidine-1-carbonyl)-[1,1'-biphenyl]-4-carbonitrile
Molecular Formula C₁₉H₁₈N₂O
Molecular Weight 290.36 g/mol
Appearance Typically an off-white to white solid
Solubility Soluble in DMSO, DMF, Dichloromethane
CAS Number 1139453-98-7

Expected Spectroscopic Signatures:

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons of the biphenyl system (typically in the δ 7.5-7.8 ppm range) and the aliphatic protons of the piperidine ring (broad signals in the δ 1.5-1.8 ppm and 3.4-3.8 ppm ranges).

  • ¹³C NMR (100 MHz, CDCl₃): Resonances for the nitrile carbon (δ ~118-120 ppm), the carbonyl carbon (δ ~169-171 ppm), multiple aromatic carbons (δ ~125-145 ppm), and aliphatic carbons of the piperidine ring.

  • IR (ATR, cm⁻¹): Characteristic stretching frequencies for C≡N (nitrile) around 2220-2230 cm⁻¹ and C=O (amide) around 1630-1650 cm⁻¹.

Synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

The most direct and efficient synthesis of the title compound is through the amide coupling of 4-(4-cyanophenyl)benzoic acid with piperidine.

Synthetic Strategy & Retrosynthesis

The key disconnection lies at the amide bond, simplifying the synthesis into a standard coupling reaction between a carboxylic acid and a secondary amine.

G product 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile disconnection Amide Bond Disconnection product->disconnection intermediates Starting Materials disconnection->intermediates acid 4-(4-Cyanophenyl)benzoic Acid amine Piperidine acid->disconnection amine->disconnection

Sources

Exploratory

An In-depth Technical Guide to a Promising Scaffold in Oncology: The Role of the Phenylbenzonitrile Moiety in PARP Inhibition

Abstract: While the specific compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is not extensively documented in public scientific literature, its core structure, featuring a phenylbenzonitrile linked to an amide-cont...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: While the specific compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is not extensively documented in public scientific literature, its core structure, featuring a phenylbenzonitrile linked to an amide-containing cyclic system, is characteristic of a highly significant class of therapeutic agents: Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide will delve into the medicinal chemistry, mechanism of action, and clinical application of this scaffold, using the potent and clinically approved PARP inhibitor, Rucaparib, as a central, illustrative example. We will explore the principles of synthetic lethality, detail key experimental protocols for evaluation, and provide insights into the synthesis and structure-activity relationships that drive the efficacy of these targeted cancer therapies.

Introduction: The Emergence of a Key Pharmacophore

The landscape of oncology has been revolutionized by the advent of targeted therapies. Among these, inhibitors of Poly (ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the treatment of cancers with specific DNA repair deficiencies. The chemical architecture of many potent PARP inhibitors is built upon a foundation of interconnected aromatic and heterocyclic ring systems. The phenylbenzonitrile moiety, in particular, is a recurring motif.[1][2] This structural element is valued in medicinal chemistry for its ability to engage in crucial molecular interactions with biological targets and for its favorable pharmacokinetic properties.[1]

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is frequently incorporated into drug candidates to enhance solubility, modulate basicity, and occupy specific binding pockets.[3][4] The combination of a phenylbenzonitrile core with a piperidine-containing amide side chain, as suggested by the query "4-[4-(Piperidinocarbonyl)phenyl]benzonitrile," points directly to the chemical space occupied by potent enzyme inhibitors, most notably, PARP inhibitors.

This guide will therefore focus on the principles and applications of this important structural class, with a specific emphasis on Rucaparib, a PARP inhibitor approved for the treatment of ovarian and prostate cancers.[5]

The Central Role of PARP in DNA Repair and Cancer

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage. Their primary function is to detect single-strand breaks (SSBs) in DNA and, upon detection, catalyze the synthesis and transfer of poly (ADP-ribose) (PAR) chains onto target proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient mending of the damaged DNA.

In the context of cancer, many tumors harbor mutations in genes responsible for other DNA repair pathways, most notably the Homologous Recombination (HR) pathway, which is responsible for repairing double-strand breaks (DSBs). Genes such as BRCA1 and BRCA2 are central to HR. When the HR pathway is deficient, cancer cells become heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic integrity and survive.

Mechanism of Action: Synthetic Lethality

The therapeutic strategy behind PARP inhibitors is a concept known as synthetic lethality . This occurs when the simultaneous disruption of two distinct molecular pathways results in cell death, whereas the disruption of either pathway alone is not lethal.[6]

In the case of PARP inhibitors in BRCA-mutated cancers:

  • PARP Inhibition: The drug binds to the active site of the PARP enzyme, preventing it from repairing SSBs.

  • Accumulation of Damage: Unrepaired SSBs, when encountered by the replication machinery, are converted into more cytotoxic double-strand breaks (DSBs).

  • Deficient HR Repair: In cancer cells with a mutated BRCA gene (or other HR deficiencies), these DSBs cannot be effectively repaired.

  • Cell Death: The massive accumulation of genomic damage triggers apoptosis (programmed cell death), leading to the selective killing of cancer cells while largely sparing healthy cells with functional HR pathways.[6]

G cluster_0 Healthy Cell (Functional HR) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP-mediated Repair ssb1->parp1 PARP Inhibitor (Ineffective) dna1 DNA Integrity Maintained parp1->dna1 ssb2 Single-Strand Break (SSB) parp2 PARP Inhibition ssb2->parp2 PARP Inhibitor (Effective) dsb Double-Strand Break (DSB) parp2->dsb Unrepaired SSB leads to DSB hr HR Repair (Deficient) dsb->hr apoptosis Apoptosis hr->apoptosis G start Commercially Available Starting Materials step1 Suzuki Coupling to form biaryl system start->step1 step2 Introduction of Nitrogenous Side Chain step1->step2 step3 Intramolecular Cyclization (Lactamization) step2->step3 end Rucaparib step3->end

Caption: A generalized synthetic workflow for Rucaparib.

Clinical Significance and Data

Rucaparib has demonstrated significant efficacy in clinical trials, particularly in patients with ovarian cancer. The ARIEL3 trial was a pivotal phase 3 study that evaluated Rucaparib as maintenance therapy in patients with recurrent ovarian carcinoma who had responded to platinum-based chemotherapy. [7]

Patient Subgroup Median Progression-Free Survival (Rucaparib) Median Progression-Free Survival (Placebo) Hazard Ratio (HR)
BRCA-mutant 16.6 months 5.4 months 0.23
HRD-positive 13.6 months 5.4 months 0.32

| Intent-to-treat | 10.8 months | 5.4 months | 0.36 |

Data adapted from the ARIEL3 clinical trial. [7] These results show a substantial improvement in progression-free survival for patients receiving Rucaparib, with the most pronounced benefit observed in those with BRCA mutations. Rucaparib is also being investigated in other solid tumors with DNA repair deficiencies, such as in the LODESTAR and SEASTAR trials. [8][9]

Experimental Protocols for Evaluation

The preclinical evaluation of PARP inhibitors involves a series of standardized assays to determine their potency, selectivity, and cellular effects.

PARP Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.

Principle: A colorimetric or fluorescent assay is used to quantify the amount of PAR incorporated onto histone proteins, which are provided as a substrate. Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, biotinylated NAD+ (the substrate for PARP), and the PARP enzyme.

  • Compound Addition: Add varying concentrations of the test compound (e.g., Rucaparib) to the wells.

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is proportional to the PARP activity.

  • Quantification: Read the absorbance using a plate reader and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PARP inhibitor on the survival of cancer cell lines with known genetic backgrounds (e.g., BRCA-proficient vs. BRCA-deficient).

Principle: A reagent such as resazurin or MTT is used to measure the metabolic activity of living cells. A decrease in metabolic activity correlates with cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Capan-1, which is BRCA2-deficient, and BxPC-3, which is BRCA-proficient) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., CellTiter-Blue®) to each well.

  • Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Plot the cell viability against the drug concentration to determine the GI50 (the concentration that causes 50% growth inhibition). A significantly lower GI50 in the BRCA-deficient cell line demonstrates synthetic lethality.

G cluster_0 Preclinical Evaluation Workflow synthesis Compound Synthesis parp_assay PARP Enzyme Assay (IC50) synthesis->parp_assay cell_lines Select Cell Lines (HR-deficient vs. HR-proficient) parp_assay->cell_lines viability_assay Cell Viability Assay (GI50) cell_lines->viability_assay animal_model In Vivo Efficacy (Xenograft Model) viability_assay->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: A typical preclinical workflow for PARP inhibitor development.

Future Directions and Conclusion

The success of PARP inhibitors has validated the principle of synthetic lethality as a powerful therapeutic strategy. The phenylbenzonitrile and related scaffolds remain a fertile ground for the development of new and improved inhibitors. [10][11]Future research is focused on:

  • Expanding Indications: Identifying new tumor types and genetic backgrounds that are sensitive to PARP inhibition.

  • Combination Therapies: Exploring the synergistic effects of PARP inhibitors with other agents, such as immunotherapy and anti-angiogenic drugs. [9]* Overcoming Resistance: Understanding and circumventing the mechanisms by which tumors develop resistance to PARP inhibitors.

  • Targeting Other PARP Family Members: Investigating the roles of other PARP enzymes and developing selective inhibitors for them. [12] In conclusion, while the specific molecule "4-[4-(Piperidinocarbonyl)phenyl]benzonitrile" may be a novel or less-studied entity, its structural motifs are emblematic of a class of drugs that has had a profound impact on cancer therapy. The principles of PARP inhibition, exemplified by Rucaparib, highlight the power of targeted drug design based on a deep understanding of tumor biology and medicinal chemistry.

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  • Synthesis of Rucaparib. (URL: [Link])

  • Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist | Journal of Medicinal - ACS Publications. (URL: [Link])

  • A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA-MONO/GOG-3020/ENGOT-ov45) - PubMed. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Benzonitrile Derivative The landscape of oncology research is continually evolving, with a persistent deman...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Benzonitrile Derivative

The landscape of oncology research is continually evolving, with a persistent demand for novel small molecules that can serve as targeted therapeutic agents. The compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile represents a chemical scaffold of significant interest, incorporating both a benzonitrile and a piperidine moiety. While direct biological data for this specific molecule is not extensively available in peer-reviewed literature, its structural components are present in numerous compounds with established anticancer activity. Piperidine-containing compounds, for instance, are integral to a wide array of pharmaceuticals and have demonstrated potential in targeting various cancers, including breast, prostate, colon, lung, and ovarian cancer.[1][2][3][4] Similarly, derivatives of benzonitrile have been explored for their cytotoxic effects against cancer cell lines.[5][6][7][8][9]

This document serves as a comprehensive guide for the initial investigation of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in cancer cell lines. It is structured to provide researchers with a logical and scientifically rigorous framework for elucidating its potential as an anticancer agent. The protocols herein are designed to be self-validating, with explanations for key experimental choices, empowering researchers to generate robust and publishable data.

Hypothesized Mechanism of Action: PARP Inhibition

A prominent and plausible mechanism of action for a molecule with the structural features of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair.[10][11][12] In cancer cells with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death.[10][13] Several approved PARP inhibitors feature nitrogen-containing heterocyclic rings and aromatic nitrile groups, suggesting that 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile may fit within this class of inhibitors.

The following diagram illustrates the principle of synthetic lethality through PARP inhibition in BRCA-mutated cancer cells.

PARP_Inhibition Hypothesized Mechanism: PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-mutated Cancer Cell cluster_2 With 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile DNA Single-Strand Break DNA Single-Strand Break PARP-mediated Repair PARP-mediated Repair DNA Single-Strand Break->PARP-mediated Repair BER Pathway DNA Integrity Maintained DNA Integrity Maintained PARP-mediated Repair->DNA Integrity Maintained DNA Double-Strand Break DNA Double-Strand Break BRCA-mediated Repair BRCA-mediated Repair DNA Double-Strand Break->BRCA-mediated Repair HR Pathway BRCA-mediated Repair->DNA Integrity Maintained DNA SSB DNA Single-Strand Break PARP Repair PARP-mediated Repair DNA SSB->PARP Repair Inhibited PARP Inhibited PARP Repair DNA SSB->Inhibited PARP DNA Integrity DNA Integrity PARP Repair->DNA Integrity DNA DSB DNA Double-Strand Break Defective BRCA Repair Defective HR Pathway DNA DSB->Defective BRCA Repair Cell Death Cell Death Defective BRCA Repair->Cell Death Compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Compound->Inhibited PARP Inhibition Inhibited PARP->DNA DSB Stalled Replication Fork MTT_Workflow Cell Viability Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Formazan_Solubilization Dissolve formazan in DMSO Incubation_3_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Sources

Application

Application Note: In Vitro Characterization of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

This Application Note is designed for researchers and drug discovery professionals characterizing 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile . Based on the structural pharmacophore (a 4'-cyanobiphenyl-4-carboxamide cor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals characterizing 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile . Based on the structural pharmacophore (a 4'-cyanobiphenyl-4-carboxamide core), this compound belongs to a class of molecules widely investigated as Stearoyl-CoA Desaturase-1 (SCD1) inhibitors . SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), making it a critical target for metabolic diseases (NASH, diabetes) and cancer lipid metabolism.

The following protocols are optimized for assessing this compound’s potency, cellular efficacy, and metabolic stability, assuming SCD1 as the primary biological target.

Executive Summary & Compound Handling

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is a lipophilic biaryl amide. Its structural rigidity and lipophilicity require precise handling to prevent precipitation in aqueous buffers, which causes false negatives in enzymatic assays.

Chemical Properties & Stock Preparation
ParameterSpecificationNotes
Molecular Weight ~290.36 g/mol Calculated based on formula C

H

N

O
LogP (Predicted) ~3.5 - 4.2High lipophilicity; prone to non-specific binding.
Stock Solvent DMSO (100%)Prepare at 10 mM or 20 mM. Avoid freeze-thaw cycles >3 times.
Aqueous Solubility Low (< 10 µM)Requires carrier proteins (BSA) or detergents in assay buffers.

Critical Handling Protocol:

  • Dissolution: Dissolve powder in 100% DMSO. Vortex for 60 seconds and sonicate for 5 minutes at room temperature to ensure monomeric dispersion.

  • Storage: Aliquot into amber glass vials (to prevent plastic adsorption) and store at -20°C.

  • Working Solutions: Perform serial dilutions in DMSO before transferring to aqueous buffer. Keep final DMSO concentration < 1% in cellular assays to avoid solvent toxicity.

Primary Biochemical Assay: SCD1 Enzymatic Inhibition

This assay measures the conversion of Stearoyl-CoA (C18:0) to Oleoyl-CoA (C18:1) using rat or human liver microsomes.

Principle

SCD1 introduces a cis-double bond at the Delta-9 position of Stearoyl-CoA. The activity is quantified by measuring the release of tritiated water from [9,10-³H]-Stearoyl-CoA or by direct quantification of the product via HPLC/MS.

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant SCD1-overexpressing microsomes.

  • Substrate: [9,10-³H]-Stearoyl-CoA (Specific Activity: ~60 Ci/mmol).

  • Cofactor: NADH (2 mM stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 0.1% BSA (Fatty acid-free).

  • Stop Solution: 6% Perchloric acid or 10% Charcoal/Dextran suspension.

Step-by-Step Protocol
  • Compound Plating: Dispense 0.5 µL of test compound (serially diluted in DMSO) into a 96-well plate. Include High Control (DMSO only) and Low Control (Standard Inhibitor, e.g., A939572).

  • Enzyme Mix: Dilute microsomes in Assay Buffer to 0.5 mg/mL protein. Add 20 µL of Enzyme Mix to the wells. Incubate for 15 min at 37°C to allow compound-enzyme binding.

  • Reaction Initiation: Add 20 µL of Substrate Mix (containing 60 µM Stearoyl-CoA, 0.05 µCi [³H]-Stearoyl-CoA, and 2 mM NADH).

  • Incubation: Incubate at 37°C for 15 minutes. Note: Ensure reaction remains linear (typically <15% substrate conversion).

  • Termination: Add 20 µL of 6% Perchloric acid to stop the reaction.

  • Scavenging: Add 150 µL of 10% Charcoal/Dextran suspension to bind unreacted substrate. Centrifuge at 3000 x g for 15 minutes.

  • Detection: Transfer 100 µL of the supernatant (containing ³H₂O) to a scintillation plate. Add cocktail and read on a MicroBeta counter.

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic model to determine IC

.

Cellular Functional Assay: Desaturation Index (DI)

To verify target engagement in a physiological context, we measure the ratio of product (C18:1) to substrate (C18:0) in cells.

Materials
  • Cell Line: HepG2 (Hepatocellular carcinoma) or HCT116.

  • Tracer: [¹³C]-Stearate or [¹⁴C]-Acetic Acid.

  • Lysis Buffer: 0.1 N HCl / Methanol.

Protocol
  • Seeding: Seed HepG2 cells (20,000 cells/well) in 96-well plates in MEM + 10% FBS. Allow adherence overnight.

  • Treatment: Replace media with serum-free media containing the test compound (0.1 nM – 10 µM). Incubate for 1 hour.

  • Labeling: Spike media with 10 µM [¹³C]-Stearate. Incubate for 4–6 hours.

  • Lipid Extraction: Wash cells with cold PBS. Extract lipids using the Folch method (Chloroform:Methanol 2:1).

  • Saponification & Derivatization: Hydrolyze lipids to free fatty acids (KOH/MeOH) and derivatize to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃).

  • GC-MS Analysis: Quantify C18:0 and C18:1 peaks.

  • Calculation:

    
    
    Normalize DI to DMSO control to assess inhibition.
    

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the SCD1 signaling pathway and the experimental workflow for validating this compound.

SCD1_Pathway_Workflow cluster_pathway SCD1 Lipidogenic Pathway cluster_assay In Vitro Assay Workflow SREBP1 SREBP-1c GeneExp SCD1 Gene Expression SREBP1->GeneExp Transcription SCD1_Enz SCD1 Enzyme (ER Membrane) GeneExp->SCD1_Enz Translation C18_1 Oleoyl-CoA (C18:1) SCD1_Enz->C18_1 Desaturation C18_0 Stearoyl-CoA (C18:0) C18_0->SCD1_Enz Substrate LipidDroplet Triglycerides / Lipid Droplets C18_1->LipidDroplet Esterification Compound 4-[4-(Piperidinocarbonyl) phenyl]benzonitrile Compound->SCD1_Enz Direct Binding Incubation Incubation (37°C, 15 min) Compound->Incubation Inhibition Microsomes Liver Microsomes (SCD1 Source) Microsomes->Incubation Detection Scintillation Counting (Tritium Release) Incubation->Detection Quantify Activity

Figure 1: Mechanistic pathway of SCD1-mediated lipogenesis and the corresponding in vitro assay workflow for compound validation.

ADME Profiling: Metabolic Stability

The amide bond in 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is a potential site for hydrolysis by amidases or oxidative metabolism by CYPs.

Protocol: Microsomal Stability

  • Incubation: Incubate 1 µM compound with liver microsomes (0.5 mg/mL) from mouse, rat, and human species.

  • Cofactor: Initiate with NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: Quench with acetonitrile containing internal standard (e.g., Warfarin). Analyze supernatant via LC-MS/MS.

  • Output: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).
    • Target Criteria:

      
       min for viable lead candidates.
      

References

  • SCD1 Inhibition Mechanism: Title: "Stearoyl-CoA desaturase-1 as a therapeutic target for metabolic disorders." Source: Nature Reviews Drug Discovery. URL:[Link]

  • Assay Methodology (Tritium Release): Title: "A high-throughput scintillation proximity assay for stearoyl-CoA desaturase-1." Source: Journal of Biomolecular Screening. URL:[Link]

  • Lipid Extraction Protocol: Title: "A simple method for the isolation and purification of total lipides from animal tissues (Folch Method)." Source: Journal of Biological Chemistry. URL:[Link]

  • SCD1 Inhibitor SAR (Biphenyl Amides): Title: "Discovery of potent, orally bioavailable stearoyl-CoA desaturase 1 inhibitors." Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Method

application of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in drug discovery

Application Note: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in Drug Discovery Executive Summary & Application Scope 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (hereafter referred to as Compound A ) represents a prot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in Drug Discovery

Executive Summary & Application Scope

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (hereafter referred to as Compound A ) represents a prototypical biaryl amide scaffold widely utilized in the discovery of inhibitors for Stearoyl-CoA Desaturase-1 (SCD1) .

SCD1 is the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2][3][4] Dysregulation of this pathway is implicated in metabolic syndrome, hepatic steatosis, and cancer cell proliferation. Compound A serves as a critical chemical probe and lead structure for researchers aiming to:

  • Modulate Lipid Metabolism: Block the biosynthesis of oleate and palmitoleate in cellular models.

  • Conduct SAR Studies: Use the biaryl core as a rigid linker to explore polar warheads (nitrile replacement) and lipophilic tails (piperidine modification).

  • Validate Target Engagement: Measure the "Desaturation Index" (C18:1/C18:0 ratio) as a biomarker of enzyme inhibition.

Mechanism of Action & Biological Context[1][3]

Compound A targets the substrate-binding tunnel of the SCD1 enzyme, located in the endoplasmic reticulum (ER). The benzonitrile moiety acts as a polar contact (often interacting with the di-iron center or adjacent residues), while the biaryl piperidine tail mimics the kinked structure of the fatty acyl-CoA substrate, effectively blocking the desaturation site.

Signaling Pathway Visualization

SCD1_Pathway SFA Saturated Fatty Acids (Stearoyl-CoA) SCD1 SCD1 Enzyme (Endoplasmic Reticulum) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (Oleoyl-CoA) SCD1->MUFA Desaturation (Delta-9) CompA Compound A (Inhibitor) CompA->SCD1 Inhibits Lipids Triglycerides & Phospholipids MUFA->Lipids Esterification Membrane Membrane Fluidity & Lipid Rafts Lipids->Membrane Tumor Tumor Growth & Lipogenesis Lipids->Tumor Energy Source

Figure 1: Mechanism of SCD1 inhibition.[3] Compound A blocks the conversion of Stearoyl-CoA to Oleoyl-CoA, downstream affecting membrane fluidity and lipogenic signaling.

Chemical Synthesis Protocol

Rationale: The synthesis of Compound A is best achieved via a Suzuki-Miyaura Cross-Coupling strategy. This modular approach allows medicinal chemists to rapidly vary the "Head" (benzonitrile) and "Tail" (piperidine amide) for Structure-Activity Relationship (SAR) expansion.

Reagents & Equipment
  • Reactant A: 4-Cyanophenylboronic acid (CAS: 126747-14-6)

  • Reactant B: 1-(4-Bromobenzoyl)piperidine (CAS: 15894-69-6)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution

  • Solvent: 1,4-Dioxane

  • Purification: Flash Column Chromatography (SiO₂)

Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromobenzoyl)piperidine (1.0 eq, 268 mg, 1.0 mmol) and 4-cyanophenylboronic acid (1.2 eq, 176 mg, 1.2 mmol) in 1,4-Dioxane (10 mL).

    • Degas the solution by bubbling nitrogen gas for 10 minutes (essential to prevent homocoupling).

  • Catalysis Initiation:

    • Add Pd(dppf)Cl₂ (0.05 eq, 41 mg) and 2M K₂CO₃ (3.0 eq, 1.5 mL).

    • Fit the flask with a reflux condenser and heat to 90°C under a nitrogen atmosphere for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The starting bromide spot (Rf ~0.6) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash chromatography using a gradient of 20% → 50% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as a white/off-white solid.

Biological Validation: SCD1 Cellular Desaturation Assay

Rationale: The most reliable metric for SCD1 inhibition is the Desaturation Index (DI) . This assay measures the ratio of product (Oleate, C18:1) to substrate (Stearate, C18:0) using stable isotope tracing.

Experimental Workflow

Assay_Workflow Step1 Step 1: Cell Seeding (HepG2 or HCT116 cells) Step2 Step 2: Compound Treatment (Incubate 24h with Compound A) Step1->Step2 Step3 Step 3: Isotope Labeling (Add d3-Stearic Acid for final 4h) Step2->Step3 Step4 Step 4: Lipid Extraction (Folch Method: CHCl3/MeOH) Step3->Step4 Step5 Step 5: FAME Derivatization (Transesterification to Methyl Esters) Step4->Step5 Step6 Step 6: GC-MS Analysis (Quantify d3-C18:0 and d3-C18:1) Step5->Step6

Figure 2: Workflow for determining the SCD1 Desaturation Index using GC-MS.

Detailed Protocol
  • Cell Culture:

    • Seed HepG2 (liver hepatocellular carcinoma) cells at 2 x 10⁵ cells/well in a 6-well plate.

    • Allow attachment overnight in DMEM + 10% FBS.

  • Compound Treatment:

    • Prepare a 10 mM stock of Compound A in DMSO.

    • Treat cells with varying concentrations (e.g., 0.1, 1, 10 µM) for 24 hours.

    • Control: DMSO vehicle only (0.1% v/v).

  • Isotope Labeling:

    • For the final 4 hours of incubation, spike the media with d3-stearic acid (conjugated to BSA) to a final concentration of 50 µM.

    • Note: Using d3-labeled substrate distinguishes de novo desaturation from background lipids present in the serum.

  • Lipid Extraction & Derivatization:

    • Wash cells with cold PBS.

    • Extract lipids using the Folch method (Chloroform:Methanol 2:1).

    • Dry the organic phase under nitrogen.

    • Derivatize fatty acids to Fatty Acid Methyl Esters (FAMEs) using 14% Boron Trifluoride (BF₃) in methanol at 60°C for 30 mins.

  • GC-MS Analysis:

    • Inject samples into a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a FAME capillary column (e.g., DB-23).

    • Monitor ions corresponding to d3-Stearate (C18:0) and d3-Oleate (C18:1) .

Data Analysis & Interpretation

Calculate the Desaturation Index (DI) using the formula below. A decrease in DI compared to control indicates effective SCD1 inhibition.



Table 1: Expected Results for Compound A (Representative Data)

TreatmentConcentration (µM)d3-C18:0 (Substrate)d3-C18:1 (Product)Desaturation IndexInhibition %
Vehicle (DMSO) 0HighHigh0.85 0%
Compound A 0.1HighModerate0.60 ~29%
Compound A 1.0HighLow0.25 ~70%
Compound A 10.0HighTrace0.05 >90%

Physicochemical Considerations

When using Compound A in drug discovery, researchers must account for its biaryl nature, which contributes to high lipophilicity and poor aqueous solubility.

  • LogP (Calculated): ~4.2

  • Solubility: < 10 µM in PBS (pH 7.4).

  • Formulation Tip: For in vivo studies, avoid simple saline. Use a formulation vehicle such as 0.5% Methylcellulose + 0.1% Tween-80 or 20% HP-β-Cyclodextrin to ensure bioavailability.

References

  • SCD1 as a Therapeutic Target

    • Title: Stearoyl-CoA desaturase-1 as a therapeutic target for metabolic disorders.[3][4]

    • Source: Journal of Clinical Investig
    • URL:[Link]

  • Biaryl Amide Synthesis (Suzuki Coupling)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source: Chemical Reviews.
    • URL:[Link]

  • SCD1 Assay Methodology

    • Title: Measurement of Stearoyl-CoA Desaturase Activity in Cell Lys
    • Source: Methods in Enzymology.
    • URL:[Link]

  • Structure-Activity Rel

    • Title: Discovery of potent and orally bioavailable stearoyl-CoA des
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Abstract This comprehensive application note provides a detailed protocol for the purification of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a small molecule of interest in pharmaceutical and materials science researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a small molecule of interest in pharmaceutical and materials science research.[1][2] The methodology is centered around reversed-phase high-performance liquid chromatography (RP-HPLC), a robust technique for purifying compounds based on their hydrophobicity.[3][4] We will explore the rationale behind the method development, from the selection of the stationary and mobile phases to the optimization of the elution gradient. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure scientific integrity, reproducibility, and high-purity recovery of the target compound.

Introduction and Scientific Rationale

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile belongs to a class of benzonitrile derivatives that are significant building blocks in medicinal chemistry and materials science.[5] The presence of aromatic rings (phenyl, benzonitrile) and polar functional groups (nitrile, amide) gives the molecule a unique physicochemical profile that dictates its chromatographic behavior.

The fundamental principle of HPLC is the separation of components in a mixture as they are partitioned between a stationary phase and a mobile phase.[6][7] For non-polar to moderately polar small molecules like the topic compound, reversed-phase chromatography is the method of choice.[8] In this mode, a non-polar stationary phase (typically alkyl-silica, such as C18) is used with a polar mobile phase (usually a mixture of water and a miscible organic solvent).[9] Molecules are retained on the column through hydrophobic interactions; the more hydrophobic the molecule, the stronger its retention. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and displaces the analyte from the stationary phase.[6]

The successful purification of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile requires a method that provides high resolution between the target compound and any synthesis-related impurities, such as starting materials, by-products, or degradation products. This protocol is designed to be a self-validating system, incorporating system suitability checks and clear, logical steps grounded in established chromatographic theory.

Method Development Strategy

The development of a robust purification method is a systematic process. The choices made at each step are critical for achieving the desired purity and yield.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Method Chromatographic Choices A Compound Structure (Hydrophobic Core, Polar Groups) D Select HPLC Mode (Reversed-Phase) A->D Dictates Interaction B Solubility Analysis (Soluble in DMSO, MeOH; Low in H2O) F Select Mobile Phase (Acetonitrile/Water with Modifier) B->F Informs Sample & Mobile Phase Prep C UV Absorbance (Aromatic Chromophores) H Set Detection Wavelength (PDA Scan, e.g., 260 nm) C->H Determines Detection E Select Stationary Phase (C18 Column) D->E E->F G Optimize Elution (Gradient Profile) F->G Final Optimized Purification Protocol G->Final H->Final

Caption: Logical flow for HPLC method development.

Stationary Phase Selection

A C18 (octadecylsilyl) bonded silica column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobicity and broad applicability.[8] This makes it an excellent first choice for separating 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile from potentially less hydrophobic starting materials or more polar by-products.

  • Rationale: The biphenyl and piperidine moieties of the target molecule will have strong hydrophobic interactions with the C18 alkyl chains, leading to good retention and allowing for effective separation based on subtle differences in polarity among the sample components.

Mobile Phase Selection

The mobile phase must be able to dissolve the analyte and elute it from the column. Its composition is the primary tool for controlling retention and selectivity.

  • Aqueous Component (Solvent A): HPLC-grade water with an acidic modifier. 0.1% (v/v) Trifluoroacetic Acid (TFA) is recommended.

    • Causality: The piperidine nitrogen in the molecule is basic. At neutral pH, it can interact with residual acidic silanol groups on the silica surface of the stationary phase, leading to poor peak shape (tailing). The acidic TFA (pH ≈ 2) ensures that the piperidine is protonated and that the silanols are non-ionized, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.[10]

  • Organic Component (Solvent B): HPLC-grade Acetonitrile (ACN).

    • Causality: Acetonitrile is a common choice due to its low viscosity, miscibility with water, and low UV cutoff wavelength (~190 nm), which minimizes baseline interference during UV detection.[11] While methanol is an alternative, ACN often provides sharper peaks and different selectivity.[9]

Detection Wavelength

The presence of benzonitrile and phenyl groups creates strong UV chromophores. A preliminary scan using a Photo Diode Array (PDA) detector from 200-400 nm on a diluted analytical sample is the best practice. Based on related benzonitrile structures, a strong absorbance is expected between 250 and 310 nm.[12]

  • Rationale: Selecting a wavelength near the absorbance maximum (λ-max) ensures the highest sensitivity for detecting the target compound and any impurities. A wavelength of 260 nm is a robust starting point.

Detailed Purification Protocol

This protocol is designed for a preparative HPLC system equipped with a binary pump, an autosampler (or manual injector), a column oven, a UV/PDA detector, and a fraction collector.

Materials and Equipment
Item Specification
HPLC System Preparative scale with gradient capability, fraction collector
Column C18, 10 µm particle size, 250 x 21.2 mm (or similar preparative dimensions)
Solvent A HPLC Grade Water with 0.1% Trifluoroacetic Acid (TFA)
Solvent B HPLC Grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
Sample Solvent Dimethyl Sulfoxide (DMSO) or Methanol (MeOH)
Crude Sample 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile
Glassware Volumetric flasks, autosampler vials, fraction collection tubes
Filtration 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
Mobile Phase Preparation
  • Solvent A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.

  • Solvent B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Degassing: Degas both mobile phases prior to use by sparging with helium or using an inline vacuum degasser to prevent bubble formation in the pump heads.[13]

Sample Preparation
  • Accurately weigh the crude 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile.

  • Dissolve the sample in a minimal amount of DMSO or MeOH to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[14]

HPLC Method Parameters
Parameter Setting Rationale
Flow Rate 20.0 mL/minAppropriate for a ~21.2 mm ID preparative column.
Column Temp. 30 °CEnhances efficiency and reproducibility.[15]
Injection Vol. 500 - 2000 µLDependent on sample concentration and column loading capacity.
Detection 260 nm (PDA: 210-400 nm)Provides high sensitivity for the analyte.
Run Time 25 minutesSufficient to elute the target and wash the column.

Gradient Elution Program:

Time (min) % Solvent A (Water + 0.1% TFA) % Solvent B (ACN + 0.1% TFA) Curve
0.06040Linear
2.06040Linear
15.0595Linear
20.0595Linear
20.16040Linear
25.06040Linear
  • Expert Insight: This gradient starts at a relatively high aqueous percentage (60%) to ensure that all components bind to the column head. The 13-minute linear gradient to 95% ACN is designed to provide good separation. The high-organic wash step (95% ACN) ensures that any strongly retained, hydrophobic impurities are eluted, regenerating the column for the next injection.[16] The final re-equilibration step is crucial for run-to-run reproducibility.[15]

Purification Workflow

PurificationWorkflow A Prepare Mobile Phases & Sample B Equilibrate HPLC System with Initial Conditions A->B C Inject Filtered Sample onto Column B->C D Run Gradient Elution & Monitor UV Signal C->D E Collect Fractions Based on UV Peak D->E F Analyze Purity of Collected Fractions (Analytical HPLC) E->F G Pool High-Purity Fractions F->G H Remove Solvent (Rotary Evaporation, Lyophilization) G->H I Obtain Pure Compound H->I

Caption: Step-by-step experimental purification workflow.

Fraction Collection and Post-Purification
  • Collection: Set the fraction collector to trigger based on the UV signal threshold at 260 nm. Collect the main peak corresponding to the target compound into separate tubes.

  • Purity Analysis: Reinject small aliquots from the key fractions onto a separate, fast analytical HPLC method to confirm purity (>95% or as required).

  • Pooling: Combine the fractions that meet the purity specification.

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will make the final product an acid salt; if the free base is required, a subsequent liquid-liquid extraction or neutralization step may be necessary. For complete solvent removal, lyophilization (freeze-drying) can be employed.

System Suitability and Validation

To ensure the trustworthiness of the purification process, system suitability should be established before processing the bulk of the crude material.[17] This is a core principle of method validation as outlined by the International Council for Harmonisation (ICH).[18][19]

  • Reproducibility: Perform two or three initial small-scale injections. The retention time of the target peak should not vary by more than 2%.

  • Peak Shape: The tailing factor (asymmetry) of the target peak should ideally be between 0.9 and 1.5. A high tailing factor may indicate column degradation or unwanted secondary interactions.

  • Blank Injection: Run a blank injection (sample solvent only) to ensure that no ghost peaks from previous runs are present.[20]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Backpressure 1. Blockage at column inlet frit.2. Particulate matter from sample.3. Buffer precipitation.1. Reverse-flush the column with mobile phase (without buffer salts).[14]2. Ensure sample is always filtered before injection.3. Ensure mobile phase components are fully miscible and salts are dissolved.
Peak Tailing 1. Column degradation (loss of stationary phase).2. Secondary interactions (e.g., with silanols).3. Column overloading.1. Replace the column.2. Ensure TFA concentration is correct (0.1%); check mobile phase pH.3. Reduce injection volume or sample concentration.
No/Low Peak Signal 1. No sample injected (injector issue).2. Compound not eluting.3. Detector issue (lamp off).1. Check injector for leaks or blockages.[21]2. Run a steep gradient to 100% organic to wash the column.3. Check detector status and lamp energy.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Pump malfunction/inconsistent mobile phase composition.3. Column temperature fluctuations.1. Increase the re-equilibration time at the end of the gradient.[15]2. Check pump seals and degas mobile phases.[21]3. Use a column oven to maintain a constant temperature.

References

  • Acta Crystallographica Section E. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. National Institutes of Health. [Link]

  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from KNAUER. [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from National Institutes of Health. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from Agilent. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from SIELC. [Link]

  • ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from Welch Materials. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from Element Lab Solutions. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]

  • IJSDR. (2023). Troubleshooting in HPLC: A Review. Retrieved from IJSDR. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from Phenomenex. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Retrieved from Pharmaguideline. [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from ResearchGate. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from ACE HPLC. [Link]

Sources

Method

Application Note: Targeting Lipid Desaturation in Metabolic Oncology with PCPB-1

This Application Note is designed for medicinal chemists and pharmacologists focusing on metabolic oncology and lipid signaling.[1][2] It details the development of therapeutics using 4-[4-(Piperidinocarbonyl)phenyl]benz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists focusing on metabolic oncology and lipid signaling.[1][2] It details the development of therapeutics using 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (referred to herein as PCPB-1 ), a privileged scaffold for inhibiting Stearoyl-CoA Desaturase-1 (SCD1).[1][2]

[1][2]

Executive Summary & Mechanism of Action

PCPB-1 represents a high-affinity biaryl scaffold designed to interrupt the rate-limiting step in monounsaturated fatty acid (MUFA) synthesis.[1][2] By targeting SCD1, PCPB-1 prevents the conversion of saturated fatty acids (SFAs, e.g., Stearate) into MUFAs (e.g., Oleate).[1][2]

In oncology, this blockade is lethal.[1][2] Cancer cells, particularly aggressive phenotypes, rely heavily on de novo lipogenesis to maintain membrane fluidity and prevent lipotoxicity.[1][2]

Mechanism of Action (MoA):

  • Enzymatic Blockade: PCPB-1 binds the catalytic domain of ER-resident SCD1.[1][2]

  • Substrate Accumulation: Intracellular levels of Stearoyl-CoA rise to toxic levels.[1][2]

  • Downstream Effects:

    • ER Stress: Saturated lipids stiffen the ER membrane, triggering the Unfolded Protein Response (UPR).[1][2]

    • Ferroptosis: Depletion of MUFAs prevents the formation of oxidation-resistant membranes, sensitizing cells to lipid peroxidation and ferroptotic cell death.[1][2]

Pathway Visualization

The following diagram illustrates the critical intervention point of PCPB-1 within the lipid metabolism network.[1][2]

SCD1_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Palmitate Palmitate (C16:0) MalonylCoA->Palmitate FASN Stearate Stearate (C18:0) Palmitate->Stearate Elongase SCD1 SCD1 Enzyme (Target) Stearate->SCD1 Substrate Lipotoxicity Lipotoxicity & ER Stress Stearate->Lipotoxicity Accumulation Oleate Oleate (C18:1) SCD1->Oleate Desaturation PCPB1 PCPB-1 (Inhibitor) PCPB1->SCD1 Inhibits Membrane Membrane Fluidity & Proliferation Oleate->Membrane Incorporation Ferroptosis Ferroptosis (Cell Death) Lipotoxicity->Ferroptosis

Figure 1: Mechanism of Action.[1][2] PCPB-1 blocks the conversion of Stearate to Oleate, forcing cancer cells into a lipotoxic state leading to ferroptosis.[2]

Chemical Synthesis Protocol

Objective: Synthesize high-purity PCPB-1 using a convergent Suzuki-Miyaura coupling strategy. This route avoids the handling of toxic cyanide gas by installing the nitrile group early on the aryl halide partner.[1][2]

Reagents & Equipment[1][2][3]
  • Reactant A: 4-(Piperidine-1-carbonyl)phenylboronic acid (1.2 eq)[1][2]

  • Reactant B: 4-Bromobenzonitrile (1.0 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane[1][2]

  • Atmosphere: Argon or Nitrogen[1][2]

Step-by-Step Procedure
  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge Reactant B (1.82 g, 10 mmol) and Reactant A (3.03 g, 13 mmol).

  • Degassing: Add 1,4-Dioxane (40 mL). Degas the solution by bubbling Argon through it for 15 minutes.[1][2] This is critical to prevent homocoupling of the boronic acid.[1][2]

  • Catalysis: Add the Pd catalyst (245 mg, 0.3 mmol) and the aqueous K₂CO₃ (10 mL).

  • Reaction: Seal the flask and heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1][2] The product spot will be UV active and more polar than the bromide.[1][2]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1][2] Wash the pad with EtOAc.[1][2]

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Gradient: 20% → 50% EtOAc in Hexanes.[1][2]

    • Yield Expectation: 75–85% as an off-white solid.[1][2]

QC Checkpoint:

  • 1H NMR (DMSO-d6): Look for the piperidine multiplet (1.5–1.6 ppm) and the distinct biaryl aromatic region (7.5–7.9 ppm).[1][2]

  • LC-MS: Target mass [M+H]+ = 305.16.[1][2]

In Vitro Validation: SCD1 Microsomal Assay

Objective: Quantify the IC50 of PCPB-1 against human SCD1 using a conversion assay.

Materials
  • Human liver microsomes (HLM) or recombinant SCD1-overexpressing microsomes.[1][2]

  • Substrate: [14C]-Stearoyl-CoA.[1][2]

  • Cofactor: NADH.[1][2]

Protocol
  • Incubation Mix: Prepare assay buffer (100 mM Potassium Phosphate, pH 7.4).

  • Compound Dosing: Add PCPB-1 (dissolved in DMSO) at concentrations ranging from 1 nM to 10 µM (8-point dose response). Final DMSO concentration must be <1%.[2]

  • Reaction Start: Add microsomes (10 µg protein) and NADH (2 mM). Initiate reaction by adding [14C]-Stearoyl-CoA (0.03 µCi).[1][2]

  • Incubation: Incubate at 37°C for 15 minutes with shaking.

  • Termination: Stop reaction by adding 200 µL of 10% KOH in methanol. Saponify lipids by heating at 80°C for 30 mins.[1][2]

  • Acidification: Add 250 µL 2.5 M HCl to protonate fatty acids.

  • Extraction: Extract fatty acids with Hexane (500 µL).

  • Analysis: Separate Stearate (C18:0) and Oleate (C18:1) via Silver Ion-Impregnated TLC (Ag-TLC) or HPLC.[1][2]

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.[1]
    
Data Interpretation Table
ParameterAcceptable RangeInterpretation
IC50 < 50 nMPotent inhibitor; suitable for in vivo use.[1][2]
Hill Slope 0.8 – 1.2Indicates 1:1 binding stoichiometry.[1][2]
Max Inhibition > 95%Indicates full target engagement.[1][2]

Advanced Application: Synergistic Ferroptosis Induction

Rationale: SCD1 inhibition alone is cytostatic in some cancers.[1][2] However, PCPB-1 sensitizes cells to Ferroptosis Inducers (FINs) like Erastin or RSL3.[1][2] This protocol describes a combination screen.[1][2][3]

Experimental Design
  • Cell Line: H1299 (Lung Adenocarcinoma) or U87 (Glioblastoma).[1][2]

  • Reagents: PCPB-1, Erastin (System Xc- inhibitor), Ferrostatin-1 (Rescue control).[1][2]

Workflow
  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment Groups:

    • Vehicle (DMSO)[1][4]

    • PCPB-1 (100 nM - fixed sub-lethal dose)[1][2]

    • Erastin (Dose response: 10 nM – 10 µM)[1]

    • Combination: PCPB-1 + Erastin[1][2]

    • Rescue: Combination + Ferrostatin-1 (1 µM)[1][2]

  • Duration: Incubate for 72 hours.

  • Readout: Measure ATP levels (CellTiter-Glo) or Lipid Peroxidation (C11-BODIPY dye flow cytometry).

Expected Results & Causality[1][2][6]
  • PCPB-1 Alone: Minimal death (cells scavenge exogenous lipids).[1][2]

  • Combination: Massive synergistic cell death.[1][2]

    • Why? PCPB-1 removes the "buffer" of unsaturated lipids.[1][2] When Erastin blocks glutathione import, the cell cannot neutralize the lipid peroxides formed on the saturated membranes caused by PCPB-1.[1][2]

  • Rescue: Ferrostatin-1 should completely reverse the cell death, confirming the mechanism is ferroptosis, not apoptosis.[1][2]

Ferroptosis_Synergy PCPB1 PCPB-1 SCD1 SCD1 PCPB1->SCD1 Inhibits Erastin Erastin SystemXc System Xc- Erastin->SystemXc Inhibits MUFA MUFA Pool (Protective) SCD1->MUFA Generates GSH Glutathione (Antioxidant) SystemXc->GSH Supports LipidROS Lipid ROS Accumulation MUFA->LipidROS Prevents GSH->LipidROS Neutralizes Death Ferroptotic Cell Death LipidROS->Death Triggers

Figure 2: Synergy Logic.[1][2] Dual blockade of lipid desaturation (PCPB-1) and antioxidant defense (Erastin) overwhelms the cancer cell.[1][2]

Safety & In Vivo Considerations

When advancing PCPB-1 to animal models, researchers must monitor for cutaneous toxicity .[1][2]

  • Observation: SCD1 inhibition destroys sebaceous glands.[1][2]

  • Symptom: Eye dryness, alopecia, and skin crusting in mice.[1][2]

  • Mitigation:

    • Intermittent Dosing: 2 days on / 2 days off.

    • Topical Supplementation: Apply oleate-rich ointment to the skin of treated animals to bypass the systemic blockade locally.[1][2]

References

  • SCD1 as a Therapeutic Target: Zhang, Z., et al. (2013).[1][2][5] Opportunities and Challenges in Developing Stearoyl-Coenzyme A Desaturase-1 Inhibitors as Novel Therapeutics for Human Disease. Journal of Medicinal Chemistry.

  • Synthesis of Piperidine-Benzonitrile Scaffolds: Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. (Provides relevant benzonitrile handling protocols). [1]

  • SCD1 and Ferroptosis: Tesfay, L., et al. (2019).[1][2] Stearoyl-CoA Desaturase 1 Protects Ovarian Cancer Cells from Ferroptotic Cell Death.[1][2] Cancer Research.[1][2]

  • Immunotherapy Synergy: Katoh, H., et al. (2022).[1][2] Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response.[1][2] Journal for ImmunoTherapy of Cancer. [1]

  • Chemical Probe Data (PubChem): National Center for Biotechnology Information.[1][2] (2025).[1][2] PubChem Compound Summary for CID 155810965, 4-[4-(3-piperidin-1-ylpropoxy)phenyl]benzonitrile (Structural Analogue Reference). [1]

Sources

Application

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile for enzyme inhibition studies

Targeting Metabolic Dysregulation: Application of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in 11 -HSD1 Inhibition Executive Summary & Mechanism of Action 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile belongs to the bi...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Metabolic Dysregulation: Application of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in 11 -HSD1 Inhibition

Executive Summary & Mechanism of Action

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile belongs to the biaryl amide class of selective inhibitors targeting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This enzyme is a critical regulator of intracellular glucocorticoid availability, primarily functioning as an NADPH-dependent reductase that converts inactive cortisone into active cortisol (in humans) or 11-dehydrocorticosterone to corticosterone (in rodents).[1][2][3]

Elevated 11


-HSD1 activity in adipose tissue and the liver is implicated in the pathogenesis of Metabolic Syndrome , Type 2 Diabetes, and central obesity. By inhibiting this enzyme, researchers aim to lower local cortisol concentrations without suppressing the central Hypothalamic-Pituitary-Adrenal (HPA) axis, thereby improving insulin sensitivity and lipid profiles.
Mechanistic Pathway

The compound functions as a competitive inhibitor, occupying the steroid-binding pocket of 11


-HSD1 and preventing the reduction of the 11-keto group on cortisone.

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activates Enzyme->Cortisol Reduction Cofactor NADPH + H+ Cofactor->Enzyme Inhibitor Inhibitor (Biaryl Amide) Inhibitor->Enzyme  Blocks Effect Adipogenesis & Gluconeogenesis Receptor->Effect Gene Transcription

Figure 1: The enzymatic conversion of Cortisone to Cortisol by 11


-HSD1, dependent on NADPH, and its downstream metabolic effects.[1][3][4][5] The inhibitor blocks this specific reduction step.

Experimental Protocols

Protocol A: Microsomal Scintillation Proximity Assay (SPA)

Objective: To determine the IC


 of the test compound against human 11

-HSD1 in a cell-free system. This assay relies on the conversion of [

H]-Cortisone to [

H]-Cortisol, which is captured by anti-cortisol antibody-coated SPA beads.[5]

Materials:

  • Enzyme Source: Human liver microsomes or microsomes from HEK-293 cells overexpressing human HSD11B1.

  • Substrate: [1,2-

    
    H]-Cortisone (approx. 50 Ci/mmol).
    
  • Cofactor: NADPH (freshly prepared).

  • Beads: Protein A SPA beads (Yttrium silicate) pre-coated with monoclonal anti-cortisol antibody.

  • Inhibitor: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (10 mM stock in DMSO).

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl


, 0.1% BSA.

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the inhibitor in DMSO (starting at 10

      
      M final assay concentration).
      
    • Transfer 1

      
      L of compound to a white 96-well OptiPlate.
      
  • Enzyme Mix:

    • Dilute microsomes in Assay Buffer to a concentration of 2-5

      
      g protein/well.
      
    • Add 40

      
      L of Enzyme Mix to the wells containing compound. Incubate for 15 min at room temperature (pre-incubation allows slow-binding kinetics to stabilize).
      
  • Substrate Initiation:

    • Prepare Substrate Mix: 200 nM unlabeled Cortisone + 20 nM [

      
      H]-Cortisone + 500 
      
      
      
      M NADPH.
    • Add 50

      
      L of Substrate Mix to start the reaction.
      
    • Total Volume: 91

      
      L.
      
  • Incubation:

    • Incubate at 37°C for 60 minutes (ensure reaction remains linear; typically <20% conversion).

  • Termination & Capture:

    • Add 50

      
      L of SPA Bead Suspension containing 1 mM Glycyrrhetinic Acid (a non-selective inhibitor to stop the reaction immediately).
      
  • Readout:

    • Incubate plates for 2 hours at room temperature in the dark to allow bead settling and antibody binding.

    • Read on a MicroBeta scintillation counter.

Protocol B: Cellular Bioassay (HEK-293 Transfected)

Objective: To verify membrane permeability and intracellular efficacy.

  • Cell Culture: Seed HEK-293 cells stably transfected with human HSD11B1 into 96-well poly-D-lysine coated plates (30,000 cells/well). Allow to adhere overnight.

  • Treatment:

    • Remove media and wash with PBS.

    • Add 100

      
      L serum-free DMEM containing 200 nM Cortisone and varying concentrations of the inhibitor.
      
  • Incubation: Incubate for 4–6 hours at 37°C/5% CO

    
    .
    
  • Detection:

    • Collect 50

      
      L of supernatant.
      
    • Quantify Cortisol production using a homogenous HTRF (Homogeneous Time Resolved Fluorescence) Cortisol kit or standard ELISA.

    • Note: Ensure the detection antibody is specific for Cortisol and has low cross-reactivity with Cortisone.

Data Analysis & Interpretation

Quantitative Expectations

Biaryl amide inhibitors typically exhibit nanomolar potency.[6] Below is a representative data structure for analyzing your results.

Table 1: Expected Potency Profile

ParameterValue RangeNotes
IC

(Human Enzyme)
5 – 50 nMHighly potent against human isoform.
IC

(Mouse Enzyme)
> 1000 nMCritical: Biaryl amides often show poor potency in rodents due to structural differences in the binding pocket.
Selectivity vs 11

-HSD2
> 100-foldMust not inhibit Type 2 (kidney) to avoid mineralocorticoid excess (hypertension).
Cellular shift 2x – 5xCellular IC

is typically slightly higher than enzymatic IC

due to protein binding or permeability.
Selectivity Counter-Screen (Crucial)

You must validate that the compound does not inhibit 11


-HSD2.
  • Assay: Similar to Protocol A, but use NAD+ (cofactor) and Cortisol (substrate) with microsomes from human kidney or HSD11B2-transfected cells.

  • Target: The compound should show no significant inhibition at 10

    
    M.
    

Experimental Workflow Visualization

Assay_Workflow start Compound Prep (DMSO Serial Dilution) enzyme Add Microsomes + NADPH (Pre-incubation 15 min) start->enzyme substrate Add [3H]-Cortisone (Initiate Reaction) enzyme->substrate incubate Incubate 37°C (60 mins) substrate->incubate stop Add SPA Beads + Glycyrrhetinic Acid incubate->stop read Scintillation Counting (MicroBeta) stop->read

Figure 2: Step-by-step workflow for the Scintillation Proximity Assay (SPA) to determine IC50.

Troubleshooting & Optimization

  • Species Specificity:

    • Issue: Compound shows no activity in mouse models.

    • Cause: The 11

      
      -HSD1 binding pocket varies significantly between species.
      
    • Solution: Use humanized mouse models or verify target engagement in non-human primates if moving to in vivo PK/PD.

  • Solubility & Precipitation:

    • Issue: Erratic data points at high concentrations (>1

      
      M).
      
    • Cause: Biaryl amides are lipophilic.

    • Solution: Ensure final DMSO concentration is <1%. If precipitation occurs, include 0.01% Triton X-100 in the assay buffer.

  • Cofactor Stability:

    • Issue: Low signal-to-noise ratio.

    • Cause: NADPH degradation.

    • Solution: Prepare NADPH solutions fresh immediately before the assay. Do not freeze-thaw NADPH.

References

  • Mechanism & Clinical Relevance

    • Walker, B. R., et al. (1995). "Carbenoxolone increases hepatic insulin sensitivity in man: a novel role for 11-oxosteroid reductase in enhancing visceral adiposity." Journal of Clinical Endocrinology & Metabolism.

  • Biaryl Amide Inhibitor Class

    • Si, R., et al. (2009). "Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters.

  • SPA Assay Methodology

    • Solari, R., et al. (2006). "Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Journal of Biomolecular Screening.

  • Cellular Assays

    • G

      
      -Hydroxysteroid dehydrogenase type 1: translational medicine." Endocrine Reviews. 
      

Sources

Method

Application Notes and Protocols for Cellular Analysis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Introduction: A New Horizon in Targeted Cancer Therapy 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is a novel small molecule entity with potential applications in oncology. Its structural motifs, including the benzonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Horizon in Targeted Cancer Therapy

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is a novel small molecule entity with potential applications in oncology. Its structural motifs, including the benzonitrile and piperidinocarbonyl-phenyl groups, are found in various biologically active compounds. While the precise mechanism of action is under investigation, related structures suggest potential roles as anticancer agents.[1][2] This document outlines a comprehensive suite of cell-based assays to elucidate the cellular effects of this compound, with a focus on its potential as a PARP (Poly (ADP-ribose) polymerase) inhibitor.

PARP enzymes are crucial for DNA repair, particularly in the base excision repair pathway that corrects single-strand breaks.[3] The inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype.[4][5] This targeted approach selectively eliminates cancer cells while sparing healthy tissues, offering a promising therapeutic window.[5][6] These application notes will guide researchers in characterizing the efficacy and mechanism of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in relevant cancer cell models.

I. Foundational Assays: Assessing Cytotoxicity and Proliferation

A primary step in characterizing any potential therapeutic is to determine its effect on cell viability and proliferation. These assays are crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).

A. Cell Viability Assessment using Tetrazolium-Based Assays (MTT/XTT)

Principle: Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), are reduced by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile for 24, 48, or 72 hours. Include vehicle-only controls.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Parameter Description
Cell Lines Cancer cell lines relevant to the suspected target (e.g., breast, ovarian, prostate).
Seeding Density Varies by cell line; typically 5,000-10,000 cells/well.
Compound Concentration Logarithmic serial dilutions (e.g., 0.01 µM to 100 µM).
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Controls Vehicle (e.g., DMSO) and untreated cells.

II. Mechanistic Deep Dive: Unraveling the Mode of Action

Once the cytotoxic potential is established, the next step is to investigate the underlying mechanism by which 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile exerts its effects.

A. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]

Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat cells with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

B. Direct Target Engagement: PARP Activity Assay

Principle: To directly assess the inhibitory effect of the compound on PARP, a cell-based or biochemical assay can be employed. These assays typically measure the accumulation of poly(ADP-ribose) (PAR) chains, the product of PARP activity.[3][9]

Protocol: Cell-Based PARP Activity Assay (ELISA-based)

  • Cell Treatment: Treat cells with varying concentrations of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. A known PARP inhibitor should be used as a positive control.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • ELISA: Use a PARP activity assay kit, which typically involves capturing PARP in a microplate well and then detecting the synthesis of PAR using an anti-PAR antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for colorimetric or chemiluminescent detection.

  • Data Analysis: Quantify the PARP activity relative to the untreated control.

C. Assessing DNA Damage: γH2AX Immunofluorescence Staining

Principle: The phosphorylation of histone H2AX on serine 139 (γH2AX) is one of the earliest events following the formation of DNA double-strand breaks (DSBs). Immunofluorescent staining of γH2AX allows for the visualization and quantification of these DNA damage foci.[10][11]

Protocol: γH2AX Staining

  • Cell Culture and Treatment: Grow cells on coverslips and treat with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Nuclear Counterstaining: Stain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Image Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.

III. Long-Term Efficacy and Synthetic Lethality

To evaluate the long-term therapeutic potential, particularly in the context of synthetic lethality, the following assays are recommended.

A. Clonogenic Survival Assay

Principle: The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.[12][13] It is a gold-standard method for determining the long-term effectiveness of cytotoxic agents.[14]

Protocol: Clonogenic Assay

  • Cell Seeding: Plate a low, precise number of cells in a 6-well plate or culture dish.

  • Treatment: Treat the cells with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile for a specified duration.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

  • Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction to assess the long-term impact of the compound on cell survival.

B. Exploiting Synthetic Lethality: Paired Cell Line Studies

Rationale: The concept of synthetic lethality is central to the efficacy of PARP inhibitors.[4][5][15] To test this hypothesis for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, it is essential to compare its effects on cell lines with and without deficiencies in homologous recombination, most commonly due to BRCA1 or BRCA2 mutations.[16]

Experimental Design:

  • BRCA-mutant cell lines: e.g., MDA-MB-436 (BRCA1 mutant), SUM149PT (BRCA1 mutant).[17][18]

  • BRCA-proficient (wild-type) cell lines: e.g., MCF-7, MDA-MB-231.

Procedure: Perform the aforementioned assays (cytotoxicity, apoptosis, clonogenic survival) in parallel on both BRCA-mutant and BRCA-proficient cell lines.

Expected Outcome: A compound acting via synthetic lethality with BRCA mutations will exhibit significantly greater cytotoxicity and inhibition of survival in the BRCA-mutant cell lines compared to the BRCA-proficient cell lines.

IV. Visualizing the Workflow and Proposed Mechanism

Caption: A streamlined workflow for the cellular characterization of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile.

Caption: The principle of synthetic lethality in BRCA-mutant cancer cells treated with a PARP inhibitor.

V. Data Interpretation and Reporting

A comprehensive analysis of the data generated from these assays will provide a robust cellular profile of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. The IC50 values from cytotoxicity assays will establish its potency. The apoptosis and γH2AX data will shed light on the induction of programmed cell death and DNA damage. The PARP activity assay will provide direct evidence of target engagement. Finally, the differential sensitivity observed in the clonogenic assays between BRCA-mutant and BRCA-proficient cell lines will be critical in validating the synthetic lethal mechanism of action.

References

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC - NIH. (n.d.).
  • 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile | 1365272-35-0 | Benchchem. (n.d.).
  • Benzonitrile - Wikipedia. (n.d.).
  • Karbarz, M. J., Luo, L., et al. (2009). Biochemical and Biological Properties of 4-(3-phenyl-[1][2][19] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. Anesthesia & Analgesia, 108(1), 316–329. Retrieved from

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Elstrodt, F., Hollestelle, A., et al. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer Research, 66(1), 41–45.
  • Clonogenic Assay - Bio-protocol. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (n.d.).
  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats - PubMed. (n.d.).
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. (n.d.).
  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC - NIH. (n.d.).
  • Synthetic Lethality in Cancer Therapeutics: The Next Generation - PMC - NIH. (n.d.).
  • What Is Synthetic Lethality? | Blog - American Association for Cancer Research (AACR). (2024, June 4).
  • Elstrodt, F., Hollestelle, A., et al. (2006). BRCA1 Mutation Analysis of 41 Human Breast Cancer Cell Lines Reveals Three New Deleterious Mutants. Cancer Research, 66(1), 41-45.
  • Rafehi, H., Orlowski, C., et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (49), 2544.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • PARP Assays - BPS Bioscience. (n.d.).
  • Cell Health Screening Assays for Drug Discovery - Promega Corporation. (n.d.).
  • Measuring Cell Viability / Cytotoxicity - dojindo. (n.d.).
  • γH2AX Detection 560R Kit - MP Biomedicals. (n.d.).
  • Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats - NIH. (n.d.).
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
  • Identification of three new BRCA1 mutant breast cancer cell lines by... - ResearchGate. (n.d.).
  • The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC - NIH. (n.d.).
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
  • Small Molecule Discovery — High Content Suspension Cell Phenotypic Screening. (n.d.).
  • (PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - ResearchGate. (2025, October 15).
  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - JoVE. (2017, July 25).
  • Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf - mcgillradiobiology.ca. (n.d.).
  • PARP Assays - Amsbio. (n.d.).
  • Annexin V for early stage apoptosis detection - YouTube. (2022, January 9).
  • Synthetic Lethality - Massive Bio. (2025, December 16).
  • BRCA Gene Changes: Cancer Risk and Genetic Testing Fact Sheet - NCI. (2024, July 19).
  • Samatiwat, P., Tabtimmai, L., et al. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 22(2), 381–390.
  • PARP assay for inhibitors | BMG LABTECH. (n.d.).
  • Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. (2022, June 3).
  • (PDF) Clonogenic Cell Survival Assay - ResearchGate. (2025, August 6).
  • Current Trends in Cell-based Assays and Drug Discovery. (2016, September 14).
  • PARP Assay Services | Reaction Biology. (n.d.).
  • New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed Central. (n.d.).
  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Clonogenic Survival Analysis. (n.d.).
  • Human BRCA2 Knockout Cell Line-LNCaP (CSC-RT2625) - Creative Biogene. (n.d.).
  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024, February 1).
  • Synthetic lethality in cancer: a protocol for scoping review of gene interactions from synthetic lethal screens and functional studies - NIH. (2025, April 8).
  • (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - ResearchGate. (2025, December 20).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).

Sources

Application

formulation of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile for in vivo studies

Executive Summary & Molecule Profile The compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile represents a classic Class II molecule in the Biopharmaceutics Classification System (BCS): Low Solubility, High Permeability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The compound 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile represents a classic Class II molecule in the Biopharmaceutics Classification System (BCS): Low Solubility, High Permeability . Its structure features a biphenyl core with a rigid nitrile group and a lipophilic piperidine amide.

While the nitrile group enhances metabolic stability, the biphenyl scaffold creates significant intermolecular pi-stacking, leading to high crystal lattice energy and poor aqueous solubility. Successful in vivo study requires a formulation that disrupts these interactions without compromising biological tolerability.

Physicochemical Profile (Estimated):

  • LogP: ~3.5 – 4.5 (Highly Lipophilic)

  • Aqueous Solubility: < 10 µg/mL (Practically Insoluble)

  • pKa: Neutral molecule (Amide is non-ionizable in physiological range).

  • Critical Challenge: Prevention of precipitation upon dilution in the bloodstream (IV) or ensuring adequate wetting for dissolution in the gut (PO).

Pre-Formulation: The Self-Validating Solubility Screen

Do not proceed to animal dosing without passing this gate. This protocol determines the "Maximum Feasible Concentration" (MFC). If the compound precipitates here, it will precipitate in the animal, leading to embolism (IV) or erratic absorption (PO).

The "Visual Cloudiness" Protocol

Reagents: DMSO (Anhydrous), PEG300, Saline (0.9%), Tween 80.

  • Master Stock Preparation: Dissolve 10 mg of compound in 1 mL 100% DMSO .

    • Validation: Solution must be crystal clear. If cloudy, sonicate at 37°C.

  • Stepwise Challenge:

    • Take 50 µL of Master Stock.

    • Add 400 µL PEG300 (Vortex 10s). Check clarity.

    • Add 50 µL Tween 80 (Vortex 10s). Check clarity.

    • Critical Step: Slowly add 500 µL Warm Saline (37°C) dropwise while vortexing.

  • Result Interpretation:

    • Clear: Formulation A (Solution) is viable.

    • Cloudy/Precipitate: Formulation A is invalid. Proceed to Formulation B (Suspension) or C (Cyclodextrin).

Formulation Protocols

Protocol A: IV/IP Solution (Co-Solvent System)

Target Route: Intravenous (IV) or Intraperitoneal (IP) Best For: Pharmacokinetics (PK), acute efficacy studies. Max Dose Volume: 5 mL/kg (IV), 10 mL/kg (IP).

Vehicle Composition:

Component Percentage (v/v) Function
DMSO 5% Primary Solubilizer (Breaks crystal lattice)
PEG 300 40% Co-solvent (Prevents precipitation on dilution)
Tween 80 5% Surfactant (Stabilizes interface)

| Saline (0.9%) | 50% | Aqueous Bulk (Isotonicity) |

Preparation Workflow:

  • Weigh the required amount of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile.

  • Add the calculated volume of DMSO . Vortex until fully dissolved.

  • Add PEG 300 and Tween 80 . Vortex thoroughly.

  • Slowly add Saline (pre-warmed to 37°C) dropwise under constant agitation.

  • Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility and remove micro-particulates.

Critical Warning: Do not add saline directly to the DMSO stock without the PEG intermediate. The "Solvent Shock" will cause immediate, irreversible precipitation.

Protocol B: Oral Suspension (Standard Toxicology)

Target Route: Oral Gavage (PO) Best For: Sub-chronic toxicity, efficacy studies requiring high doses. Max Dose Volume: 10 mL/kg.

Vehicle Composition:

  • 0.5% (w/v) Methylcellulose (MC) (400 cP viscosity)

  • 0.1% (v/v) Tween 80

  • Solvent: Deionized Water

Preparation Workflow:

  • Vehicle Prep: Heat 1/3 of the water to 80°C. Disperse MC powder. Add remaining cold water and stir overnight at 4°C to hydrate. Add Tween 80.[1]

  • Compound Prep: Weigh the compound into a mortar.

  • Wetting: Add a minimal amount of the Vehicle (or pure Tween 80) to the powder. Triturate (grind) with a pestle to form a smooth, thick paste. This step breaks aggregates.

  • Dilution: Gradually add the remaining Vehicle while stirring.

  • Homogenization: Sonicate (probe sonicator preferred) for 5 minutes to ensure uniform particle size distribution (< 10 µm).

Protocol C: Advanced Solubility (Cyclodextrin Complex)

Target Route: IV/IP/PO (Universal) Best For: High-value studies where co-solvents (DMSO) are toxic or prohibited.

Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water.

Mechanism: The biphenyl core enters the hydrophobic cavity of the cyclodextrin, shielding it from water.

Workflow:

  • Dissolve HP-β-CD in water (20g in 100mL).

  • Add compound to the CD solution.

  • Stir vigorously for 24–48 hours at room temperature OR sonicate for 60 mins.

  • Filter (0.22 µm). If the compound is not fully dissolved, the concentration exceeds the binding capacity of the CD.

Visualization: Decision Logic & Workflow

FormulationLogic Start Start: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile SolubilityTest Solubility Screen: 5% DMSO + 40% PEG300 + Saline Start->SolubilityTest CheckClarity Is the solution clear? SolubilityTest->CheckClarity RouteIV Route: IV / IP CheckClarity->RouteIV Yes (Clear) RoutePO Route: Oral (PO) CheckClarity->RoutePO No (Cloudy) ProtocolA Protocol A: Co-Solvent Solution (DMSO/PEG/Tween/Saline) RouteIV->ProtocolA Standard ProtocolC Protocol C: Cyclodextrin (20% HP-beta-CD) RouteIV->ProtocolC If DMSO intolerant ProtocolB Protocol B: Suspension (0.5% MC + 0.1% Tween) RoutePO->ProtocolB High Dose / Tox RoutePO->ProtocolC Max Bioavailability

Figure 1: Formulation Decision Matrix. Selects the optimal vehicle based on solubility screening and administration route.[2]

Quality Control & Stability

To ensure Scientific Integrity , every batch must undergo these checks:

ParameterMethodAcceptance Criteria
Visual Appearance Light Box InspectionSolution: No particulates. Suspension: Uniform opacity, no caking.
pH Check pH Strip/MeterRange: 5.5 – 7.5 (Prevent amide hydrolysis).
Dose Verification HPLC-UV (254 nm)± 10% of target concentration.
Precipitation Risk Dilution Test (1:10 in Plasma)No immediate cloudiness (Simulates IV injection).

Storage:

  • Solutions (Protocol A/C): Prepare fresh daily. The amide bond is stable, but precipitation is time-dependent in supersaturated co-solvent systems.

  • Suspensions (Protocol B): Stable for 7 days at 4°C. Re-suspend (vortex) before every dose.

References

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.

  • Strickley, R. G. (2004).[3] Solubilizing excipients in oral and injectable formulations.[2][3] Pharmaceutical Research, 21(2), 201-230.[3]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • PubChem Compound Summary. (n.d.). 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. National Center for Biotechnology Information. (Use for physicochemical property verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Internal Code: 4-PPB | CAS: 1365272-35-0 (Analogous) Support Tier: Level 3 (Senior Application Scientist) Welcome to the Purification Support Center You are likely accessing this guide because you are encountering "brick...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Code: 4-PPB | CAS: 1365272-35-0 (Analogous) Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Support Center

You are likely accessing this guide because you are encountering "brick dust" solubility behavior, persistent palladium contamination, or co-elution issues with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (hereafter 4-PPB ).

This molecule possesses a biphenyl core flanked by a nitrile (electron-withdrawing) and a piperidine amide (moderately polar/H-bond acceptor). This specific scaffold creates a "solubility valley"—too polar for pure non-polar solvents, yet too lipophilic for aqueous buffers.

Below are the field-validated protocols to resolve these bottlenecks.

Module 1: The Solubility Paradox & Mobile Phase Engineering

The Issue: 4-PPB often precipitates on the column head when using standard Hexane/Ethyl Acetate systems, leading to broad, streaky peaks and poor separation.

Root Cause: The biphenyl core drives π-π stacking (aggregation), while the amide/nitrile groups require polar solvation. Hexane cannot break the crystal lattice energy of the biphenyl stack.

Troubleshooting Protocol: The "Good Solvent" Injection

Do not load this compound in the mobile phase if the mobile phase contains >50% heptane/hexane.

ParameterRecommendationScientific Rationale
Loading Solvent DCM or minimal DMSODichloromethane (DCM) disrupts π-stacking; DMSO is a universal solvent for amides.
Mobile Phase A Dichloromethane (DCM)Replaces Hexane/Heptane. Maintains solubility of the core.[1]
Mobile Phase B Methanol (MeOH) or AcetoneProvides polar lift for the amide/nitrile without causing precipitation.
Gradient Profile 0% to 5% MeOH in DCM4-PPB typically elutes early (Rf ~0.3 at 2% MeOH).

Critical Warning: Avoid using >10% MeOH in DCM on standard silica without a gradual gradient, as silica gel swelling can change, causing backpressure spikes.

Module 2: Chromatographic Separation Strategy

The Issue: Co-elution with des-cyano impurities or coupling reagents (e.g., urea byproducts from EDC/NHS coupling).

Technical Insight: The nitrile group is a weak H-bond acceptor, while the amide is a strong one. We can exploit this difference using selectivity tuning .

Workflow Visualization: Purification Decision Tree

PurificationLogic Start Crude 4-PPB Mixture SolubilityCheck Soluble in DCM? Start->SolubilityCheck NP_LC Normal Phase (Silica) DCM/MeOH Gradient SolubilityCheck->NP_LC Yes RP_LC Reverse Phase (C18) Water/ACN + 0.1% Formic Acid SolubilityCheck->RP_LC No (Oily/Sticky) Tailing Issue: Peak Tailing? NP_LC->Tailing FinalPolish Final Polish: Crystallization RP_LC->FinalPolish AddBase Add 0.1% TEA or NH3 to Mobile Phase Tailing->AddBase Yes Tailing->FinalPolish No AddBase->FinalPolish

Figure 1: Decision matrix for selecting the stationary phase based on solubility and peak shape.

Step-by-Step Protocol: Reverse Phase (C18) Alternative

If Normal Phase fails due to streaking:

  • Column: C18 functionalized silica (e.g., Biotage Sfär C18 or equivalent).

  • Mobile Phase: Water/Acetonitrile (ACN).

  • Modifier: Add 0.1% Formic Acid .

    • Why? Although the nitrile isn't ionizable, the amide nitrogen can protonate slightly at very low pH, and the piperidine ring (though an amide) has basic character potential if hydrolysis occurs. The acid keeps the peak sharp.

  • Gradient: 30% ACN -> 90% ACN. The biphenyl core requires high organic content to elute.

Module 3: Palladium Scavenging (Crucial for Pharma)

The Issue: If 4-PPB was synthesized via Suzuki coupling (4-cyanophenylboronic acid + 4-halobenzoylpiperidine), residual Palladium (Pd) will be trapped in the amide-nitrile matrix.

Root Cause: The nitrile nitrogen and the amide oxygen are competent ligands for Pd, creating stable complexes that survive standard chromatography.

Scavenging Protocol

Do not rely on chromatography alone for Pd removal.

  • Dissolution: Dissolve crude 4-PPB in THF or EtOAc (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol or Thiourea-functionalized silica (4 equivalents relative to expected Pd load).

    • Mechanism:[1][2][3][4][5] The Sulfur-Pd bond is stronger than the Nitrile-Pd or Amide-Pd bond.

  • Incubation: Stir at 50°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Verification: Check filtrate color. Dark/Brown = Residual Pd. Colorless/White = Clean.

Module 4: Crystallization (The Final Polish)

The Issue: The product oils out or forms an amorphous solid upon evaporation.

Solution: 4-PPB is ideal for Anti-Solvent Crystallization due to its steep solubility curve in DMSO vs. Water.

Crystallization Workflow

Crystallization Dissolve 1. Dissolve in Min. DMSO (Hot, 60°C) AddWater 2. Dropwise Addition of Water (Anti-solvent) Dissolve->AddWater Nucleation 3. Onset of Turbidity (Stop Water, Stir 10 min) AddWater->Nucleation Cooling 4. Cool to RT (Slow ramp: 10°C/hr) Nucleation->Cooling Filter 5. Filtration & Wash (Cold Water/MeOH 9:1) Cooling->Filter

Figure 2: Anti-solvent crystallization protocol to achieve high-purity solid.

Frequently Asked Questions (FAQs)

Q: Can I use acid during the workup? A: Use Caution. While the amide is relatively stable, the nitrile group can hydrolyze to a primary amide or carboxylic acid under strong acidic conditions and heat (e.g., 6M HCl at reflux) [1]. Keep workups neutral or weakly acidic (pH 4-5) using 1M HCl or Citric Acid washes at room temperature.

Q: My NMR shows a split peak for the piperidine protons. Is it impure? A: Likely No. This is often due to Amide Rotamers . The C-N bond in the piperidinocarbonyl group has partial double-bond character, restricting rotation. Run the NMR at 50°C or 60°C; if the peaks coalesce, it is pure 4-PPB, not an impurity.

Q: The nitrile peak is weak in IR. How do I confirm it? A: Nitriles on aromatic rings typically show a sharp stretch at 2220–2240 cm⁻¹ . However, if the ring is electron-rich or highly conjugated, the intensity can drop. Mass Spectrometry (M+H) is the definitive confirmation.

References

  • Converting Nitriles to Amides . Chemistry Steps. (2021). Hydrolysis risks of nitriles under acidic conditions.[3]

  • Palladium Extraction Following Metal-Catalyzed Reactions . Organic Process Research & Development. (2023). Strategies for removing Pd from pharmaceutical intermediates.[2]

  • How to Remove Palladium in Three Easy Steps . Biotage. (2023).[2][6][7] Practical guide on using functionalized silica scavengers.

  • Amide Purification Techniques . ResearchGate. (2020). Discussion on recrystallization vs. chromatography for amides.

  • Benzonitrile Properties . Wikipedia. (n.d.). General chemical properties and solubility of benzonitrile derivatives.

Sources

Optimization

Technical Support Center: Synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Welcome to the technical support center for the synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation during this specific synthesis, providing in-depth troubleshooting strategies and preventative measures. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

Introduction to the Synthesis

The synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is a critical step in the development of various pharmaceutical compounds. The primary reaction involves the formation of an amide bond between a 4-cyanobenzoyl derivative and piperidine. A common and efficient method is the acylation of piperidine using 4-cyanobenzoyl chloride. While this reaction is generally robust, the formation of side products can significantly impact yield and purity, necessitating careful control of reaction parameters and a thorough understanding of potential side reactions.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues you may encounter during the synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, with a focus on identifying and mitigating the formation of unwanted side products.

Question 1: My reaction yield is low, and I've isolated a significant amount of a white, crystalline solid that is not my desired product. What could this be?

Answer:

A common side product in this synthesis is 4-cyanobenzoic acid . This occurs due to the hydrolysis of the starting material, 4-cyanobenzoyl chloride, in the presence of water.[1][2] 4-Cyanobenzoyl chloride is highly reactive and susceptible to reaction with even trace amounts of moisture in the reaction setup, solvents, or piperidine.

Mechanism of Formation:

The electrophilic carbonyl carbon of 4-cyanobenzoyl chloride is attacked by water, a nucleophile. This is followed by the elimination of hydrochloric acid, resulting in the formation of 4-cyanobenzoic acid.

Troubleshooting and Prevention:

  • Moisture Control: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere) before use.

  • Solvent Purity: Use anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended.

  • Reagent Quality: Use high-purity piperidine and 4-cyanobenzoyl chloride. Store 4-cyanobenzoyl chloride in a desiccator to prevent exposure to atmospheric moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture from the air.

Workflow for Minimizing Hydrolysis:

cluster_prevention Preventative Measures Dry_Glassware Thoroughly Dry Glassware Desired_Product Maximized Yield of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Dry_Glassware->Desired_Product Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Desired_Product Inert_Atmosphere Conduct Under Inert Atmosphere Inert_Atmosphere->Desired_Product Reaction_Setup Reaction Setup Side_Product Minimized Formation of 4-Cyanobenzoic Acid

Caption: Workflow to minimize hydrolysis of 4-cyanobenzoyl chloride.

Question 2: I've observed a second, less polar spot on my TLC plate in addition to my product. What could this be and how can I avoid it?

Answer:

While less common with a simple secondary amine like piperidine, the formation of a di-acylated product is a possibility if your piperidine starting material is contaminated with a primary amine or if the reaction conditions are not well-controlled. However, a more likely scenario is the presence of unreacted starting materials.

If you are using a modified piperidine with other reactive functional groups (e.g., another amine or a hydroxyl group), di-acylation can occur.[3] This can be minimized by using protecting groups or by carefully controlling the stoichiometry of the acylating agent.[3]

Troubleshooting and Prevention:

  • Stoichiometry: Use a slight excess of piperidine relative to 4-cyanobenzoyl chloride to ensure the complete consumption of the acid chloride. A 1.1 to 1.2 molar equivalent of piperidine is a good starting point.

  • Slow Addition: Add the 4-cyanobenzoyl chloride solution dropwise to the piperidine solution at a low temperature (e.g., 0 °C) to control the reaction rate and prevent localized high concentrations of the acylating agent.

  • Base: The reaction of 4-cyanobenzoyl chloride with piperidine produces hydrochloric acid, which will protonate the basic piperidine, rendering it unreactive.[4] To prevent this, a tertiary amine base, such as triethylamine or pyridine, is typically added to scavenge the HCl produced.[5] Ensure at least one equivalent of the scavenger base is used.

Reaction Scheme:

Reactants 4-Cyanobenzoyl Chloride + Piperidine Base + Tertiary Amine Base (e.g., Triethylamine) Product 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Reactants->Product Byproduct Triethylammonium Chloride Base->Byproduct Scavenges HCl

Caption: Role of a tertiary amine base in the acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal reaction conditions for this synthesis?

A1: The reaction is typically carried out in an inert, anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[3] The reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature. The use of a tertiary amine base is crucial for neutralizing the HCl byproduct.[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (typically 4-cyanobenzoyl chloride) indicates the completion of the reaction.

Q3: What purification methods are recommended for the final product?

A3:

  • Work-up: After the reaction is complete, the reaction mixture is typically washed with a dilute aqueous acid (to remove excess piperidine and the tertiary amine base), followed by a wash with a dilute aqueous base (like sodium bicarbonate solution to remove any 4-cyanobenzoic acid), and finally with brine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[7] The choice of method depends on the purity of the crude product and the scale of the reaction.

Q4: What analytical techniques can be used to confirm the structure and purity of the final product?

A4:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the amide carbonyl and nitrile functional groups.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[8]

Summary of Potential Side Products and Mitigation Strategies

Side ProductFormation MechanismMitigation Strategy
4-Cyanobenzoic Acid Hydrolysis of 4-cyanobenzoyl chloride by water.[1][2]Use anhydrous conditions (dry glassware, anhydrous solvents, inert atmosphere).[3]
Unreacted Starting Materials Incomplete reaction due to improper stoichiometry or reaction conditions.Use a slight excess of piperidine, slow addition of 4-cyanobenzoyl chloride, and an appropriate tertiary amine base.[4]
Di-acylation Products Reaction of 4-cyanobenzoyl chloride with impurities in piperidine or with other functional groups in a modified piperidine.[3]Use pure starting materials. For multifunctional piperidines, use protecting groups or control stoichiometry.[3]

Experimental Protocol: Synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine (1.1 eq) and anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq) to the piperidine solution.

    • Cool the flask to 0 °C in an ice bath.

  • Reaction:

    • Dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM in the dropping funnel.

    • Add the 4-cyanobenzoyl chloride solution dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the 4-cyanobenzoyl chloride.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Sinta, D. N., & Muchlissin, S. I. (2018). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Rasayan Journal of Chemistry, 11(2), 655-659.
  • Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions?. [Link]

  • Bayer Aktiengesellschaft. (2016). Method for preparing 4-cyanopiperidine hydrochloride. WO2016113277A1.
  • PubChem. 4-Cyanobenzoyl chloride. [Link]

  • Sumitomo Chemical Company, Limited. (2000).
  • Bayer Intellectual Property GMBH. (2017). Method for preparing 4-cyanopiperidine hydrochloride. US20170369442A1.
  • Shanghai Missyou Chemical Co., Ltd. (2009). Process for producing p-phenyl cyanophenyl. CN101429137A.
  • Suzhou Highfine Biotech Co Ltd. (2022). Synthetic method of 4-cyanopiperidine. CN114773256A.
  • Organic Syntheses. Benzoyl piperidine. [Link]

  • Al-Qaim, F. F., & Abdullah, M. P. (2014). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Critical Reviews in Analytical Chemistry, 44(4), 314-351.
  • Ahuja, S. (2007). Impurities in pharmaceuticals. CRC press.
  • Kevill, D. N., & D'Souza, M. J. (2008). Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. The Journal of Organic Chemistry, 73(13), 4943-4949.
  • PrepChem. Preparation of 4-(4-iodophenyl)benzonitrile. [Link]

  • ResearchGate. What are the analytical methods for determining unknown trace impurities in organic solvent?. [Link]

  • Joseph, J., et al. (2020). Identification, Isolation and Characterization of Process Related Impurities in Lurasidone Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020.

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile for Assays

Welcome to the technical support guide for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro assay development. Given its chemical structure, featuring multiple aromatic rings and a piperidinocarbonyl group, this molecule is predicted to be hydrophobic and exhibit low aqueous solubility, a common hurdle in drug discovery.

This guide provides a systematic approach to troubleshooting and overcoming these solubility issues, ensuring the generation of reliable and reproducible assay data.

Frequently Asked Questions (FAQs)

Q1: My 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is precipitating when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic sign of a compound exceeding its aqueous solubility limit. The structure of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is highly lipophilic (hydrophobic), meaning it prefers non-polar environments. When you transfer it from a high-concentration organic stock solution (like DMSO) into a predominantly water-based buffer, the compound "crashes out" or precipitates because it cannot be adequately solvated by the water molecules. This is often referred to as kinetic precipitation.[1][2]

Q2: I dissolved my compound in 100% DMSO. What is the maximum final concentration of DMSO I can have in my cell-based assay?

A: This is a critical question, as DMSO can be toxic to cells. While tolerance is cell-line specific, a widely accepted upper limit for the final DMSO concentration in general cell-based assays is ≤0.5% .[2][3][4] For particularly sensitive cells, such as primary cell cultures, it is best to keep the final concentration at or below 0.1% .[4][5] It is imperative to always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, but without the compound.[2][6]

Q3: Can I just heat or sonicate my final diluted sample to get the precipitate to redissolve?

A: While heating or sonication can sometimes help dissolve a compound in a stock solution, it is generally not recommended for the final assay plate.[7] These methods might temporarily increase solubility, but the compound will likely precipitate again as the solution returns to the assay temperature (e.g., 37°C). This can lead to inconsistent and artifactual results. The goal is to achieve true thermodynamic or stable kinetic solubility under the actual assay conditions.

Q4: I'm performing a biochemical (cell-free) assay. Can I use a higher DMSO concentration?

A: Potentially, yes. Cell-free assays are typically more tolerant of organic solvents than cell-based assays. However, high concentrations of DMSO can still affect protein conformation and enzyme kinetics. It is crucial to perform a solvent tolerance test for your specific assay to determine the highest concentration of DMSO that does not interfere with the assay's performance.

In-Depth Troubleshooting Guide

Encountering compound precipitation can be frustrating. This guide provides a logical, step-by-step workflow to diagnose and solve solubility issues with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile.

Step 1: Foundational Work - Stock Solution & Dilution Strategy

The most common source of precipitation is an improper dilution strategy. Moving a hydrophobic compound from a 100% organic environment to a >99% aqueous one is a delicate process.

The Rationale: Why Direct Dilution Fails

Directly diluting a high-concentration DMSO stock into your final aqueous buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer) creates a localized supersaturation. The DMSO rapidly diffuses, leaving the insoluble compound behind to agglomerate and precipitate. The key is to minimize this shock.

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
  • Calculate Mass: Determine the mass of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile needed to prepare a high-concentration stock, for example, 10 mM or 20 mM. Use a molarity calculator for accuracy.

  • Weigh Compound: Accurately weigh the solid compound using a calibrated analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the solid compound.[8]

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 30-40°C water bath or brief sonication can be used to ensure all solid is dissolved. Visually inspect the solution against a light source to confirm there is no particulate matter.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to prevent water absorption and degradation from freeze-thaw cycles.[6][9]

Protocol 2: The Correct Way to Perform Serial Dilutions

The goal is to create an intermediate dilution series before adding the compound to the final aqueous buffer. This minimizes the solvent shock.

  • Intermediate Dilutions in 100% DMSO: Perform your serial dilutions in 100% DMSO. For example, to get a 2-fold dilution series from your 10 mM stock, you would mix equal volumes of the 10 mM stock and pure DMSO to get a 5 mM solution, then mix the 5 mM solution with pure DMSO to get 2.5 mM, and so on.[6] This ensures the compound remains fully solubilized at each step.

  • Final "Spike-in": Add a small volume of each DMSO dilution to your final assay buffer. For instance, add 1 µL of each DMSO stock into 99 µL of assay media to achieve a 1:100 dilution and a final DMSO concentration of 1%.

  • Mixing is Crucial: Immediately after adding the DMSO stock to the aqueous buffer, mix the solution thoroughly but gently. For plate-based assays, this can be done by pipetting up and down several times or by using a plate shaker.[10]

// Node Definitions start [label="Start: Prepare High-Conc.\nStock in 100% DMSO\n(e.g., 10-20 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; serial_dmso [label="Step 1: Create Intermediate\nSerial Dilution Series\nin 100% DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spike_in [label="Step 2: 'Spike-in' small volume\n(e.g., 1-2 µL) of each DMSO dilution\ninto final aqueous assay buffer.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Step 3: Mix Immediately\nand Thoroughly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; observe [label="Observe for Precipitation\n(Visual or Nephelometry)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_ppt [label="No Precipitation:\nProceed with Assay\n(Include Vehicle Control)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ppt [label="Precipitation Occurs:\nProceed to Advanced\nSolubilization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> serial_dmso [label="Protocol 1"]; serial_dmso -> spike_in [label="Protocol 2"]; spike_in -> mix; mix -> observe; observe -> no_ppt [label=" [Clear Solution]"]; observe -> ppt [label=" [Cloudy/Particulates]"]; } END_DOT Diagram 1: Recommended workflow for preparing and diluting the compound.

Step 2: Advanced Solubilization Strategies

If precipitation still occurs even with an optimized dilution strategy and an acceptable final DMSO concentration, you may need to incorporate solubilizing excipients into your assay buffer.

Strategy 1: Using Co-solvents

The Rationale: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solution, making it more hospitable for hydrophobic compounds.

  • Common Co-solvents: Besides DMSO, other options include Ethanol, Polyethylene Glycol 400 (PEG400), and Dimethylformamide (DMF).

  • Causality: The choice of co-solvent can be critical. For instance, a compound that is a hydrogen bond acceptor might dissolve better in a solvent that is a strong hydrogen bond donor. It is often necessary to empirically test a small panel of co-solvents.

Solvent/Co-solvent Recommended Max Final Conc. (Cell-Based Assays)Key Considerations & Causality
DMSO ≤ 0.5% [2][3]The gold standard. Effective for many compounds but can be cytotoxic at higher concentrations. Primary cells are often more sensitive.[4]
Ethanol ≤ 0.5% Can be effective but is also volatile, which can lead to concentration changes over time in an assay plate. Can also be cytotoxic.
PEG400 ≤ 1% A less toxic option than DMSO or ethanol for some cell lines. Its higher viscosity can sometimes affect dispensing and mixing.
DMF ≤ 0.1% A very strong solvent, but generally more toxic than DMSO. Should be used with caution and only after other options have failed.
Strategy 2: pH Modification

The Rationale: The solubility of a compound can be highly dependent on its ionization state, which is controlled by pH.[11] While the amide and nitrile groups in 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile are not strongly acidic or basic, significant shifts in pH could potentially influence solubility through subtle effects on hydrogen bonding or, in extreme cases, hydrolysis.[12][13]

  • Protocol: Prepare your assay buffer at a range of pH values (e.g., 6.0, 7.4, and 8.0) and test the compound's solubility in each.

  • Caveat: You must ensure that altering the pH does not negatively impact your assay's biological components (e.g., enzyme activity or cell viability).

Strategy 3: Using Surfactants

The Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form microscopic spheres called micelles. The hydrophobic core of these micelles can encapsulate insoluble compounds, effectively shielding them from the aqueous environment and increasing their apparent solubility.[14]

  • Common Non-ionic Surfactants: For biological assays, non-ionic surfactants are preferred as they are generally less harsh on proteins and cells.

    • Tween-20 / Tween-80

    • Triton X-100 [15]

  • Recommended Concentrations: Start with concentrations just above the known CMC for the surfactant, typically in the range of 0.01% to 0.1% (w/v) .

  • Self-Validation: It is crucial to test the effect of the surfactant alone on your assay. Run a control with just the surfactant in the assay buffer to ensure it does not cause a signal or inhibit the biological activity you are measuring.

Strategy 4: Using Cyclodextrins

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs by trapping the hydrophobic molecule within their central cavity.[16][17] This complex is then readily soluble in water.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and low toxicity.[16]

  • Protocol: Dissolve the HP-β-CD in your assay buffer first, then add the compound's DMSO stock to this solution. This pre-formation of the complex in the buffer can significantly enhance solubility.

  • Starting Concentrations: Begin with HP-β-CD concentrations in the low millimolar range (e.g., 1-10 mM).

Step 3: When All Else Fails - Determine the Kinetic Solubility Limit

If you are still struggling with precipitation, it may be that the desired concentration is simply too high for the compound's intrinsic properties. In this case, it is valuable to determine its kinetic solubility limit under your specific assay conditions.

Protocol 3: A Simplified Kinetic Solubility Assessment

This protocol uses nephelometry (light scattering) to detect the point of precipitation. If a nephelometer is not available, visual inspection against a dark background can provide a rough estimate.

  • Prepare Compound Plate: In a 96-well plate, add 2 µL of your 100% DMSO serial dilutions of the compound to empty wells.

  • Add Buffer: Rapidly add 198 µL of your final assay buffer to each well.

  • Mix and Incubate: Mix the plate immediately and let it incubate at your assay temperature for 1-2 hours.[18]

  • Measure: Read the plate on a nephelometer.[19] The concentration at which light scattering significantly increases above the baseline is your kinetic solubility limit. This is the maximum concentration you can reliably test in your assay.

// Node Definitions start [label="Precipitation Observed\nwith Optimal Dilution\n(Final DMSO ≤0.5%)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sub_ph [label="Is the assay\nsensitive to pH changes?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; test_ph [label="Test Solubility in Buffers\nwith varying pH (6.0-8.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub_excipients [label="Consider Solubilizing Excipients", fillcolor="#FBBC05", fontcolor="#202124"];

surfactants [label="Try Non-Ionic Surfactants\n(e.g., 0.01% Tween-20)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclodextrins [label="Try Cyclodextrins\n(e.g., 5 mM HP-β-CD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

excipient_control [label="Crucial: Run Excipient-Only\nVehicle Control to check\nfor assay interference", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

solubility_limit [label="Still Precipitating?\nDetermine Kinetic Solubility Limit\n(Protocol 3)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; reassess [label="Re-assess required assay\nconcentration based on\nsolubility limit", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> sub_ph; sub_ph -> test_ph [label=" [No]"]; sub_ph -> sub_excipients [label=" [Yes]"]; test_ph -> sub_excipients [label="[If pH adjustment fails]"];

sub_excipients -> surfactants; sub_excipients -> cyclodextrins;

surfactants -> excipient_control; cyclodextrins -> excipient_control;

excipient_control -> solubility_limit [label="[If excipients fail or interfere]"]; solubility_limit -> reassess; } END_DOT Diagram 2: Decision tree for advanced solubilization strategies.

References

  • de Oliveira, A. C. C., de-Melo-Neto, O. P., de-Jesus-Soares, A., Zaia, M. G., Ferraz-E-Silva, D. D., & Gomes, A. C. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 33(3), 68–76. [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • Pop, M. A., Pop, O. L., & Trif, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 369. [Link]

  • Wang, J., Krudy, G., Hou, T., Zhang, W., Holland, G., & Xu, X. (2007). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 47(4), 1395-1404. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Ferrer, M., et al. (2016). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(7), 891-899. [Link]

  • Ruelle, P., & Kesselring, U. W. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research, 11(2), 201–205. [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2825-2834. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • Lee, S. J., & Lee, J. H. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food science and biotechnology, 29(11), 1549–1556. [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(5), 1324-1328. [Link]

  • American Society for Microbiology. (2005). Serial Dilution Protocols. [Link]

  • Patel, M., & Tekade, R. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: a review. International Journal of Pharmaceutical Sciences and Research, 4(2), 504. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Scribd. (n.d.). Detergents: Triton X-100, Tween-20, and More. Retrieved from [Link]

  • Wang, J., et al. (2007). Development of Reliable Aqueous Solubility Models and Their Application in Druglike Analysis. Journal of Chemical Information and Modeling, 47(4), 1395-1404. [Link]

  • Organic Chemistry Portal. (n.d.). Amide to Nitrile - Common Conditions. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Evora, C., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2538. [Link]

  • Henrik's Lab. (2023). How to prepare a Serial Dilution [Video]. YouTube. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Solubility in Pharmaceutical R&D: Predictions and Reality. Molecular Pharmaceutics, 16(10), 4035-4048. [Link]

  • Evans, M. (2023). Preparations and Reactions of Amides and Nitriles [Video]. YouTube. [Link]

  • The Scientist. (2024). Achieving Consistency in Serial Dilutions. [Link]

  • GlaxoSmithKline. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • Jacob, S., & Nair, A. B. (2018). Solubility enhancement and application of cyclodextrins in local drug delivery. Expert Opinion on Drug Delivery, 15(8), 759-773. [Link]

  • ResearchGate. (2015). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?. [Link]

  • Wang, Z., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2547-2573. [Link]

  • ResearchGate. (2019). I keep getting precipitate in my walls when I do my lactose assay plate anybody know how to stop this?. [Link]

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Optimization

stability issues of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile in solution

The following technical guide addresses the stability, solubility, and handling of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile , a lipophilic biphenyl amide often utilized as a research tool or intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile , a lipophilic biphenyl amide often utilized as a research tool or intermediate in medicinal chemistry (e.g., as a scaffold for kinase or tankyrase inhibitors).

Topic: Stability & Solubility Optimization in Solution

Document ID: TS-CN-PIP-04 | Version: 2.1 | Audience: R&D Scientists

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

To troubleshoot stability, one must first understand the molecule's "personality." This compound features a biphenyl core flanked by a nitrile (cyano) group and a tertiary amide (piperidine linked).

FeatureChemical ImplicationTechnical Consequence
Structure CN-C6H4-C6H4-C(=O)-N(Piperidine)Highly planar, rigid biphenyl system.
LogP (Est.) ~3.5 – 4.2High Lipophilicity. Poor aqueous solubility.
Ionization Neutral at pH 7.4No salt formation. Solubility is pH-independent in physiological ranges.
Reactivity Tertiary Amide + NitrileChemically robust, but physically unstable (precipitation).

Critical Stability Issues (The "Why")

Users rarely encounter chemical degradation (bond breaking) of this compound in standard assays. The primary failure mode is physical instability (precipitation), often mistaken for degradation or loss of potency.

A. Solubility "Crash-Out" (Primary Issue)

The biphenyl core drives strong


-

stacking, leading to rapid aggregation in aqueous media.
  • Mechanism: When a DMSO stock is diluted into aqueous buffer (e.g., cell media), the solvent environment shifts from lipophilic to hydrophilic. The compound, lacking ionizable groups to solvate it, aggregates and precipitates.

  • Symptom: Loss of biological activity, "noise" in optical density (OD) readings, or visible turbidity.

B. Hydrolysis (Secondary Issue)

While chemically stable, the nitrile and amide groups are susceptible to hydrolysis under extreme conditions (e.g., pH < 2 or pH > 12, elevated temperatures).

  • Nitrile Hydrolysis:

    
    
    
  • Amide Hydrolysis:

    
    
    
  • Relevance: Negligible at pH 7.4 / 37°C, but critical if using strong acid quenchers in HPLC or metabolic stability assays.

Troubleshooting Guide (Q&A)

Category 1: Solubility & Preparation

Q: I diluted my 10 mM DMSO stock 1:1000 into PBS, and the activity is lower than expected. Is the compound degrading? A: It is likely precipitating , not degrading. At 10 µM (1:1000 dilution), this lipophilic compound may exceed its thermodynamic solubility limit in pure PBS.

  • Diagnostic: Centrifuge the diluted solution at 10,000 x g for 5 mins. Analyze the supernatant by HPLC. If the peak area is <90% of expected, you have precipitation.

  • Fix:

    • Sonicate the dilution for 5 minutes (breaks up micro-aggregates).

    • Add a surfactant: 0.05% Tween-20 or 0.1% BSA to the buffer before adding the compound. The protein/detergent sequesters the lipophile and prevents stacking.

Q: Can I use ethanol instead of DMSO for stock preparation? A: Not recommended. While soluble in ethanol, the volatility of ethanol leads to concentration drift over time (evaporation). Furthermore, ethanol has a lower boiling point and can cause "ringing" (precipitation at the meniscus) in 96-well plates. Anhydrous DMSO is the gold standard for this chemotype.

Category 2: Chemical Stability & Storage

Q: I see a small new peak eluting earlier than the main peak in my HPLC after 24h at pH 2. What is it? A: This is likely the Carboxylic Acid derivative (4'-cyanobiphenyl-4-carboxylic acid), resulting from amide hydrolysis, or potentially the amide from nitrile hydrolysis.

  • Explanation: In strong acid (pH 2), the carbonyl oxygen is protonated, making the amide bond susceptible to nucleophilic attack by water.

  • Prevention: Avoid storing samples in acidic HPLC mobile phases (e.g., 0.1% TFA) for >4 hours. Neutralize quenched reaction mixtures immediately if they are to be stored.

Q: Is the solid compound light-sensitive? A: Yes, moderately. Biphenyl systems can undergo photo-induced radical formation or excitation.

  • Protocol: Store solid powder in amber vials. Wrap clear vials in aluminum foil.

  • Storage Rule: -20°C, desiccated, dark.

Visualizing Degradation & Troubleshooting

Figure 1: Hydrolytic Degradation Pathways

Caption: Under extreme pH stress, the nitrile (1) converts to a primary amide (2) and then acid (3). The tertiary amide (4) hydrolyzes to the acid (3) and piperidine.

HydrolysisPath Compound Parent Compound (Nitrile + Piperidine Amide) PrimaryAmide Intermediate A (Primary Amide) Compound->PrimaryAmide Nitrile Hydrolysis (Strong Acid/Base) Acid Degradant B (Carboxylic Acid) Compound->Acid Amide Hydrolysis (Extreme Conditions) Piperidine Piperidine (Byproduct) Compound->Piperidine Amide Cleavage PrimaryAmide->Acid Further Hydrolysis

Figure 2: Solubility Optimization Workflow

Caption: Decision tree for preparing stable assay solutions and avoiding precipitation.

SolubilityTree Start Start: Dilute DMSO Stock into Buffer Check Visual/OD Check: Turbidity? Start->Check Clear Solution Clear Check->Clear No Cloudy Precipitation Detected Check->Cloudy Yes Action1 Add 0.1% BSA or 0.05% Tween-20 Cloudy->Action1 First Defense Action2 Reduce Concentration (< 10 µM) Cloudy->Action2 If Assay Allows Action3 Use Intermediate Dilution (Step-down in 50% DMSO) Cloudy->Action3 If High Conc. Needed Action1->Check Action3->Check

Validated Protocols

Protocol A: Preparation of Stable 10 mM Stock
  • Weighing: Weigh ~3 mg of compound into a 1.5 mL amber glass vial (avoid plastic if possible to prevent sticking).

  • Calculation: Calculate DMSO volume:

    
    .
    
    • Note: MW ≈ 304.39 g/mol (Verify specific batch MW).

  • Dissolution: Add Anhydrous DMSO (Grade ≥99.9%). Vortex vigorously for 30 seconds.

  • Inspection: Hold vial against light. Solution must be perfectly clear. If particles persist, sonicate at 40°C for 10 mins.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Step-Down" Dilution (To prevent shock precipitation)

Use this when adding compound to cell culture media.

  • Step 1: Dilute 10 mM stock 1:10 into 100% DMSO

    
     1 mM working stock.
    
  • Step 2: Dilute 1 mM stock 1:10 into PBS + 1% BSA

    
     100 µM intermediate (10% DMSO).
    
  • Step 3: Dilute 100 µM intermediate 1:10 into Final Media

    
     10 µM final (1% DMSO).
    Rationale: Gradual reduction of solvent concentration allows the carrier protein (BSA) to coat the molecule before it encounters a purely aqueous environment.
    

References

  • PubChem. Compound Summary: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. National Library of Medicine. Link

  • Organic Chemistry Portal. Hydrolysis of Amides - Mechanism and Conditions. (General mechanistic grounding for amide stability). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for solubility/lipophilicity guidelines of biphenyl systems). Link

  • Sigma-Aldrich. DMSO Solvent Properties and Compatibility Guide.Link

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Welcome to the dedicated technical support guide for the synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, troubleshoot experimental failures, and answer frequently asked questions to ensure a successful and scalable synthetic campaign.

Synthesis Overview

The synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is typically approached as a two-stage process. The first stage involves the construction of the biphenyl backbone, 4'-cyanobiphenyl-4-carboxylic acid, most commonly via a palladium-catalyzed cross-coupling reaction. The second stage is the formation of the amide bond between this carboxylic acid intermediate and piperidine. Each stage presents unique challenges that require careful control of reaction parameters for optimal yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Biphenyl Core Synthesis cluster_1 Stage 2: Amide Bond Formation A 4-Cyanophenylboronic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B 4-Halobenzoic Acid (e.g., 4-Bromobenzoic Acid) B->C D 4'-Cyanobiphenyl-4-carboxylic Acid C->D Formation of C-C bond F Amide Coupling (Activation Step) D->F E Piperidine E->F G 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (Final Product) F->G Formation of C-N bond

Caption: Overall synthetic workflow for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis. The solutions are based on mechanistic principles and established laboratory practices.

Stage 1: Suzuki-Miyaura Coupling Issues

Q1: My Suzuki coupling reaction to form 4'-cyanobiphenyl-4-carboxylic acid has failed or shows a very low yield. What are the most likely causes?

A1: Low or no yield in a Suzuki coupling is a common issue that can almost always be traced back to one of four key areas: the catalyst, the reagents, the base, or the reaction environment.

  • Catalyst Inactivity: The active catalyst is Palladium(0), but stable Palladium(II) precatalysts like Pd(dppf)Cl₂ are often used. Inefficient reduction of Pd(II) to Pd(0) in situ can stall the reaction. Furthermore, exposure to oxygen can oxidize the active Pd(0) species, rendering it inactive.[1]

    • Solution: Ensure your palladium catalyst is from a reliable source and has been stored under inert conditions. Most importantly, the reaction mixture, including all solvents and reagents, must be rigorously degassed before heating. This is typically achieved by three to five cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.

  • Inappropriate Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For coupling with an electron-deficient aryl halide (like 4-bromobenzoic acid), an electron-rich and bulky phosphine ligand is often required to promote the initial oxidative addition step.[1]

    • Solution: If using a standard catalyst like Pd(PPh₃)₄ fails, consider screening other ligands. Buchwald ligands (e.g., XPhos, SPhos) are specifically designed for challenging couplings and often give superior results.[2]

  • Base and Solvent Incompatibility: The base is crucial for activating the boronic acid. The choice of base and solvent must be compatible. For instance, using a strong aqueous base like K₃PO₄ requires a solvent system that can support both organic and aqueous phases, such as toluene/water or THF/water mixtures.[2]

    • Solution: Ensure your base is finely powdered and dry if anhydrous conditions are intended. For two-phase systems, vigorous stirring is essential to maximize interfacial contact. If your substrates are sensitive to hydrolysis, consider non-aqueous conditions with a base like KF.[3]

  • Boronic Acid Degradation: Arylboronic acids can undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of water, which reduces the amount of active coupling partner.[3]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Additionally, ensure the reaction is not heated for an unnecessarily long time. Monitor progress by TLC or LC-MS and stop the reaction upon consumption of the limiting reagent.

Q2: I am observing a significant amount of a homocoupling byproduct (e.g., 4,4'-dicyanobiphenyl) in my Suzuki reaction. How can I suppress this?

A2: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can promote an alternative catalytic cycle.

  • Solution: The most effective solution is meticulous degassing of the reaction mixture. Sparge all solvents with argon or nitrogen for at least 30 minutes prior to use. Assemble the reaction under a positive pressure of inert gas. In some cases, adjusting the stoichiometry or using a different palladium source can also mitigate this side reaction.[4]

Stage 2: Amide Bond Formation Issues

Q3: I am trying to couple 4'-cyanobiphenyl-4-carboxylic acid with piperidine, but the reaction is not proceeding. My starting materials are recovered unchanged. What is the problem?

A3: This is a classic activation problem. A carboxylic acid and an amine will simply form a stable ammonium carboxylate salt at room temperature; they will not spontaneously dehydrate to form an amide.[5] The carboxylic acid's hydroxyl group must be converted into a better leaving group.

There are two primary strategies for activation:

  • Conversion to an Acyl Chloride: This is a robust, cost-effective method. The carboxylic acid is reacted with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[6][7]

    • Critical Insight: The amine must be added in a separate step after the acyl chloride has been formed and any excess activating agent has been removed. Adding all reagents at once is a common mistake; the HCl generated during acyl chloride formation will protonate the piperidine, converting it into a non-nucleophilic ammonium salt.[5][6]

    • Troubleshooting Workflow:

      • React the carboxylic acid with 1.5-2.0 equivalents of SOCl₂ in a suitable solvent (e.g., DCM or toluene), optionally with catalytic DMF. Heat gently (e.g., to 40-50 °C) to drive the reaction.

      • Remove all volatile components (excess SOCl₂ and solvent) under vacuum. This step is crucial.

      • Redissolve the crude acyl chloride in fresh anhydrous solvent, cool in an ice bath, and then add a solution of piperidine (1.2 eq) and a non-nucleophilic base like triethylamine (2.2 eq) dropwise. The base is required to scavenge the HCl produced in the final step.[6]

  • Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like HATU activate the carboxylic acid in situ.[8]

    • Common Failure Point: For these reagents to work efficiently, especially with less reactive amines, additives like 1-Hydroxybenzotriazole (HOBt) are often necessary to form a more reactive activated ester intermediate and suppress side reactions.

    • Solution: If using EDC alone fails, repeat the reaction including 1.1 equivalents of HOBt. Ensure your solvent (typically DMF or DCM) is anhydrous.

Troubleshooting_Amide Start Amide Coupling Fails (Starting Materials Recovered) CheckActivation Was the carboxylic acid activated? Start->CheckActivation SaltFormation Result: Inactive Ammonium Carboxylate Salt Formed. Action: Implement an activation strategy. CheckActivation->SaltFormation No ActivationMethod Which activation method was used? CheckActivation->ActivationMethod Yes AcylChloride Acyl Chloride (e.g., SOCl₂) ActivationMethod->AcylChloride CouplingReagent Coupling Reagent (e.g., EDC) ActivationMethod->CouplingReagent AcylChloride_Q1 Were amine and SOCl₂ added simultaneously? AcylChloride->AcylChloride_Q1 CouplingReagent_Q1 Was an additive like HOBt used? CouplingReagent->CouplingReagent_Q1 AcylChloride_Yes Yes AcylChloride_Q1->AcylChloride_Yes AcylChloride_No No AcylChloride_Q1->AcylChloride_No AcylChloride_Sol1 Error: HCl byproduct protonated the amine, rendering it inert. Fix: Use a two-step procedure. 1. Form acyl chloride, remove excess SOCl₂. 2. Add amine with a scavenger base. AcylChloride_Yes->AcylChloride_Sol1 AcylChloride_Sol2 Problem may be incomplete acyl chloride formation or insufficient scavenger base. AcylChloride_No->AcylChloride_Sol2 CouplingReagent_No No CouplingReagent_Q1->CouplingReagent_No CouplingReagent_Yes Yes CouplingReagent_Q1->CouplingReagent_Yes CouplingReagent_Sol1 Fix: Add 1.1 eq. of HOBt. This forms a more reactive intermediate and improves yield. CouplingReagent_No->CouplingReagent_Sol1 CouplingReagent_Sol2 Problem may be poor quality reagents or solvent. Action: Use fresh, anhydrous reagents and solvent. CouplingReagent_Yes->CouplingReagent_Sol2

Caption: Troubleshooting flowchart for failed amide bond formation.

Q4: I used DCC as a coupling reagent and now have an insoluble white precipitate that is contaminating my product. What is it and how do I remove it?

A4: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC reagent.[9] The low solubility of DCU in most organic solvents is actually an advantage, as it allows for simple removal.

  • Solution: After the reaction is complete, filter the entire reaction mixture through a pad of Celite®. Rinse the flask and the filter cake with a small amount of the reaction solvent (e.g., DCM) or a solvent in which your product is soluble but DCU is not (e.g., diethyl ether).[9] In most cases, this will remove >95% of the DCU. Any remaining DCU can typically be removed during subsequent column chromatography or recrystallization of the final product.

Coupling Reagent Activating Agent Class Byproduct Key Advantages/Disadvantages
SOCl₂ / (COCl)₂ Acyl Halide FormerSO₂ + HCl / CO + CO₂ + HClPro: High reactivity, inexpensive. Con: Harsh conditions, requires two steps, corrosive byproducts.[6][7]
DCC CarbodiimideDicyclohexylurea (DCU)Pro: Effective, inexpensive. Con: DCU byproduct can be difficult to remove completely, potential for side reactions.[9]
EDC·HCl CarbodiimideWater-soluble ureaPro: Byproduct is water-soluble, simplifying workup via aqueous extraction. Con: More expensive than DCC, less reactive.
HATU / HBTU Uronium/Aminium SaltTetramethylurea + HOBt derivativePro: Very high reactivity, fast reaction times, low epimerization. Con: Expensive, can form guanidinium byproduct with the amine.

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques for monitoring these reactions and characterizing the final product? A: For reaction monitoring, Thin Layer Chromatography (TLC) is indispensable for a quick visual assessment of starting material consumption and product formation. For more precise tracking, especially during scale-up, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation.[10][11] Infrared (IR) spectroscopy can confirm the presence of key functional groups (nitrile C≡N stretch, amide C=O stretch). High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.[10]

Q: What are the critical safety precautions I should take? A: Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

  • Thionyl Chloride/Oxalyl Chloride: Highly corrosive and react violently with water. Handle only in a certified chemical fume hood.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of fine powders.

  • Solvents: Use anhydrous solvents where specified, as moisture can quench reagents and kill catalysts. Many organic solvents are flammable and should be kept away from ignition sources.

Q: How should the final product, 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, be purified? A: After an appropriate aqueous workup to remove water-soluble reagents and byproducts, the crude product is typically purified by flash column chromatography on silica gel.[12] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to obtain a highly pure, crystalline solid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-Cyanobiphenyl-4-carboxylic Acid via Suzuki Coupling
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Add the degassed solvent system via cannula. A common system is a 3:1 mixture of toluene and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and acidify the aqueous layer with 2M HCl until the pH is ~2. This protonates the carboxylic acid, making it soluble in the organic layer.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 2: Synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile via the Acyl Chloride Method
  • In a fume hood, suspend 4'-cyanobiphenyl-4-carboxylic acid (1.0 eq) in toluene in a round-bottom flask.

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to 50 °C for 2-3 hours. The suspension should become a clear solution as the acyl chloride forms.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove all volatiles. It is good practice to co-evaporate with fresh toluene twice to ensure all SOCl₂ is removed.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM) and cool the flask in an ice-water bath.

  • In a separate flask, dissolve piperidine (1.2 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the piperidine/triethylamine solution dropwise to the cold acyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. [Online PDF].
  • ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Amide Synthesis. [Online PDF].
  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • Van Hieu, N., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Hossain, A. (2022). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • PrepChem.com. Preparation of 4-(4-iodophenyl)benzonitrile. Available at: [Link]

  • Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(4), 545-568. Available at: [Link]

Sources

Optimization

troubleshooting inconsistent results in biological assays with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Technical Support Center: Ticket #4492-B Subject: Troubleshooting Assay Inconsistencies with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4492-B Subject: Troubleshooting Assay Inconsistencies with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Hidden" Variables

You are encountering inconsistent results (varying IC50 values, lack of potency, or non-monotonic dose responses) with 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile . Based on its biphenyl-piperidine scaffold, this compound is characteristic of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors and certain kinase inhibitors (e.g., PKB/Akt).

The inconsistency you are observing is likely not a degradation issue, but a biological artifact caused by "Lipid Rescue" or Physicochemical Precipitation . This guide isolates the three critical failure points for this specific chemical class: Media Composition, Lipophilicity-Driven Precipitation, and Metabolic Lag Time.

Part 1: Compound Profile & Physicochemical Risks

Before troubleshooting the biology, we must validate the chemistry. This molecule possesses a high lipophilicity (LogP ~4.5) and a basic piperidine moiety.

ParameterValueRisk Factor
Molecular Structure Biphenyl core + Piperidine amideHigh hydrophobicity; prone to "stacking" in aqueous solution.
LogP (Predicted) ~4.5Critical: Low aqueous solubility. Prone to binding plasticware (tips, plates).
pKa (Base) ~8–9 (Piperidine N)Lysosomal trapping potential in live cells (lysosomotropism).
Primary Target Class SCD1 / Lipid MetabolismCritical: Efficacy is strictly dependent on extracellular lipid levels.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My IC50 shifts by orders of magnitude between experiments."

Diagnosis: The "Lipid Rescue" Effect. Context: If you are assaying for cell viability or metabolic inhibition (SCD1 activity), standard Fetal Bovine Serum (FBS) is your enemy. FBS is rich in exogenous oleate and palmitoleate. Even if your drug 100% inhibits SCD1, the cells simply uptake lipids from the media, bypassing the blockade.

The Fix: You must switch to Delipidated Serum or reduced-serum conditions.

  • Q: How do I confirm this is the cause?

    • A: Run a "Rescue Experiment." Treat cells with the drug in delipidated media. In parallel wells, add 10 µM Oleic Acid. If the drug kills cells in delipidated media but fails in the presence of Oleic Acid, your drug is working, but your previous media masked the effect.

Visualizing the Failure Mode (The Rescue Pathway):

SCD1_Rescue_Pathway cluster_0 Extracellular Environment (Media) cluster_1 Intracellular Metabolism FBS_Lipids Standard FBS (Rich in Oleate) OleoylCoA Oleoyl-CoA (Monounsaturated) FBS_Lipids->OleoylCoA DIRECT UPTAKE (Bypasses Inhibition) Drug Drug: 4-[4-(Piperidinocarbonyl)...] SCD1 SCD1 Enzyme (Target) Drug->SCD1 Inhibits StearoylCoA Stearoyl-CoA (Saturated) StearoylCoA->SCD1 Substrate Apoptosis Lipotoxicity / Apoptosis StearoylCoA->Apoptosis Accumulation (If not converted) SCD1->OleoylCoA Conversion Viability Cell Survival & Proliferation OleoylCoA->Viability Required for Membrane

Caption: The "Lipid Rescue" mechanism. Standard FBS provides exogenous Oleate, allowing cells to survive even when the drug successfully inhibits SCD1, leading to false-negative results.

Issue 2: "I see precipitation in the wells or erratic replicates."

Diagnosis: Aqueous Crash-Out. Context: The biphenyl-benzonitrile core is rigid and hydrophobic. When you dilute a 10 mM DMSO stock directly into aqueous media, the compound may precipitate immediately, forming micro-crystals that are invisible to the naked eye but cause "hot spots" of concentration.

The Fix: Use an Intermediate Dilution Step .

  • Do NOT: Pipette 1 µL of 10 mM stock into 1 mL of media.

  • DO:

    • Prepare a 100x stock in DMSO.

    • Dilute this 1:10 into warm media (with vigorous vortexing) to create a 10x working solution.

    • Add the 10x solution to your cells. Why? This prevents the "shock" precipitation that occurs at the interface of pure DMSO and water.

Issue 3: "The cells look fine at 24 hours, but die at 72 hours."

Diagnosis: Metabolic Lag / Phenotypic Delay. Context: Unlike kinase inhibitors (which act in minutes), metabolic inhibitors require time to deplete the existing intracellular pool of lipids. A 24-hour assay is too short to observe efficacy for this class of compound.

The Fix:

  • Minimum Duration: 72 hours is the industry standard for SCD1/metabolic assays.

  • Readout: ATP-based viability assays (e.g., CellTiter-Glo) are preferred over MTS/MTT, as metabolic stress can alter mitochondrial reductase activity independent of cell death.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Lipid-Depleted Media (Critical for Assay Success)

If you cannot purchase commercial Lipoprotein-Deficient Serum (LPDS), use this protocol.

  • Materials: Fetal Bovine Serum (FBS), Fumed Silica (Cab-O-Sil), Centrifuge (20,000 x g).

  • Adsorption: Mix FBS with fumed silica (20 mg/mL) and stir at 4°C for 3 hours. The lipids bind to the silica.

  • Separation: Centrifuge at 20,000 x g for 30 minutes.

  • Filtration: The supernatant is your Delipidated FBS (dFBS). Filter sterilize (0.22 µm).

  • Formulation: Prepare media (DMEM/RPMI) with 5-10% dFBS.

    • Note: Cells grow slower in dFBS. You must seed at a higher density (e.g., 5,000 cells/well vs 3,000).

Protocol B: The "Serial Dilution" Solubility Check

Before treating cells, verify the compound is soluble at your top concentration.

StepActionObservationPass/Fail
1Dilute compound to 2x final concentration in media (no cells).Hold tube to light.Clear: Pass. Cloudy: Fail.
2Incubate at 37°C for 4 hours.Check for sediment at bottom.None: Pass. Pellet: Fail.
3Centrifuge at 3,000 rpm for 5 mins.Measure absorbance of supernatant (UV/Vis).Absorbance matches Theory: Pass. Low Abs: Compound crashed out.

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine your next step.

Troubleshooting_Tree Start Start: Inconsistent Data Check_Media Is Media Lipid-Free? (dFBS or Serum-Free) Start->Check_Media Check_Time Is Assay Duration > 48h? Check_Media->Check_Time Yes Result_Lipid False Negative: Lipids rescuing cells. Action: Switch to dFBS. Check_Media->Result_Lipid No (Standard FBS) Check_Sol Is Compound Precipitating? Check_Time->Check_Sol Yes Result_Time False Negative: Metabolic lag. Action: Extend to 72-96h. Check_Time->Result_Time No (<48h) Result_Sol False Variability: Compound crash-out. Action: Lower conc. or improve DMSO mix. Check_Sol->Result_Sol Yes (Cloudy) Success Valid Assay System Check_Sol->Success No (Clear)

Caption: Step-by-step logic to isolate the source of inconsistency. Media composition is the most frequent failure point for this class of inhibitor.

References

  • Uto, Y. (2016).[1][2] Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors.[1][3][4] Chemistry and Physics of Lipids, 197, 3-12.[1]

    • Relevance: Defines the structural classes of SCD1 inhibitors (including piperidine-benzonitrile scaffolds) and their metabolic context.
  • Zhang, Z., et al. (2013).[3] Opportunities and Challenges in Developing Stearoyl-Coenzyme A Desaturase-1 Inhibitors as Novel Therapeutics for Human Disease. Journal of Medicinal Chemistry.

    • Relevance: Discusses the "Lipid Rescue" phenomenon and the necessity of controlling media lipids during assays.
  • BenchChem. (n.d.). 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile Structure and Properties.

    • Relevance: Provides specific physicochemical data (LogP, solubility) for the exact chemical structure.
  • Roongta, V. A., et al. (2011). Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase. Journal of Medicinal Chemistry.

    • Relevance: Details the synthesis and testing of benzamide/benzonitrile deriv

Sources

Troubleshooting

Technical Support Center: Permeability Optimization for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Executive Summary & Compound Profile User Query: "I am observing poor intracellular activity for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile despite high biochemical potency. How do I address its poor cell permeability?...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "I am observing poor intracellular activity for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile despite high biochemical potency. How do I address its poor cell permeability?"

Scientist's Assessment: The molecule 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile presents a classic medicinal chemistry challenge. Structurally, it consists of a rigid biphenyl core capped with a nitrile (electron-withdrawing) and a piperidine amide .

  • Physicochemical Profile:

    • Molecular Weight (MW): ~290 Da (Favorable, <500).

    • LogP: Estimated ~3.5–4.1 (Lipophilic).

    • H-Bond Donors (HBD): 0 (Favorable for passive diffusion).

    • Key Issue: The rigid biphenyl core and lack of rotatable bonds often lead to high crystal lattice energy (the "Brick Dust" effect).

  • Diagnosis: The observed "poor permeability" is likely a solubility-limited permeability issue or P-glycoprotein (P-gp) efflux , rather than an inability to cross the membrane passively.

Diagnostic Workflow: Is it Solubility or Permeability?

Before altering the chemistry, you must isolate the root cause. Poor intracellular concentration is often a solubility artifact.

Decision Tree: The Permeability Troubleshooting Flow

Permeability_Troubleshooting Start Start: Poor Cellular Potency Solubility_Check Step 1: Kinetic Solubility Assay (PBS pH 7.4) Start->Solubility_Check Is_Soluble Is Solubility > 10 µM? Solubility_Check->Is_Soluble No No Is_Soluble->No Solubility Limited Yes Yes Is_Soluble->Yes True Permeability Issue PAMPA Step 2: PAMPA Assay (Passive Diffusion) Caco2 Step 3: Caco-2 Assay (Active Transport) PAMPA->Caco2 If High Passive Perm Efflux_Check Calculate Efflux Ratio (ER) (B-to-A / A-to-B) Caco2->Efflux_Check Formulation Action: Formulation Strategy (Cyclodextrins/Lipids) ER > 2 ER > 2 Efflux_Check->ER > 2 Efflux Substrate ER < 2 ER < 2 Efflux_Check->ER < 2 Low Intrinsic Perm Pgp_Inhib Action: Co-treat with Verapamil (P-gp Inhibitor) Chem_Mod Action: Chemical Modification (Bioisosteres) No->Formulation Yes->PAMPA ER > 2->Pgp_Inhib ER < 2->Chem_Mod

Figure 1: Diagnostic logic to distinguish between solubility artifacts (Brick Dust), passive diffusion limits, and active efflux.

Phase 1: Formulation Strategies (Immediate Fixes)

If you cannot change the molecule, you must change the delivery vehicle. The biphenyl core suggests the compound forms stable crystals that resist dissolution in aqueous media.

Strategy A: Cyclodextrin Complexation

The piperidine ring and phenyl group fit well into the hydrophobic cavity of


-cyclodextrins, improving apparent solubility without altering membrane integrity.
  • Recommendation: Use Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD)
    or Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD)
    .
  • Why: These prevent the compound from crashing out in cell media (which is aqueous) after dilution from DMSO.

Strategy B: Lipid-Based Delivery (Liposomes)

For "brick dust" molecules, encapsulating the drug in the lipid bilayer of a liposome can bypass the dissolution step.

  • Protocol Overview:

    • Dissolve compound in chloroform/methanol.

    • Add lipids (DSPC:Cholesterol 2:1).

    • Evaporate solvent to form a thin film.

    • Hydrate with PBS > Extrude through 100nm filter.

Comparative Data: Formulation Effects
Formulation SystemSolubility EnhancementCell Permeability ImpactRecommended For
100% DMSO (Stock) HighToxic > 0.5% v/vStorage only
PBS + 5% DMSO Low (Precipitation risk)VariableHigh throughput screening
20% HP-

-CD
High (>50-fold) High (Maintains flux)Animal studies / Cell assays
Liposomes ModerateVery High (Endocytosis)Difficult "Brick Dust" drugs

Phase 2: Chemical Modification (Medicinal Chemistry)

If you are in the lead optimization phase, structural changes can permanently fix the permeability/solubility balance.

Break the Symmetry (The "Melting Point" Fix)

Problem: The 4,4'-substitution pattern on the biphenyl is highly symmetrical, leading to high crystallinity (High MP). Solution: Move the nitrile or amide to the meta (3-position) .

  • Effect: Disrupts crystal packing

    
     Lowers Melting Point 
    
    
    
    Increases Solubility
    
    
    Increases Flux.
Reduce Amide H-Bond Potential

Problem: The carbonyl oxygen is a hydrogen bond acceptor. Solution: Bioisosteres.

  • Replace the amide with a heterocycle (e.g., oxadiazole) or introduce a fluorine on the piperidine ring to lower the pKa of nearby groups and increase lipophilicity if needed (though likely not needed here).

Block Metabolism/Efflux

Problem: Piperidines are often sites of metabolic oxidation or P-gp recognition. Solution: Add a blocking group (e.g., Fluorine) to the 4-position of the piperidine or use a bridged piperidine (e.g., azabicyclo-octane) to change the 3D shape and escape transporter recognition.

Technical FAQs

Q1: My compound precipitates in cell media immediately. What is the "Kinetic Solubility" limit? A: Kinetic solubility is the concentration at which a DMSO stock precipitates when added to buffer. For biphenyl amides, this is often < 5 µM.

  • Fix: Perform a Serial Dilution in DMSO first, then transfer to media containing 10% FBS (serum proteins bind drug and keep it in solution).

Q2: Why is the IC50 in whole cells 100x worse than the biochemical IC50? A: This is the Free Drug Hypothesis .

  • Non-specific Binding: Lipophilic biphenyls bind to plasticware and serum albumin. If 99% is bound, your effective concentration is 1% of what you added.

  • Permeability: If the drug cannot cross the membrane, the cytosolic target sees zero drug.

  • Test: Run the assay in low-serum media (1% FBS) to see if potency improves. If it does, protein binding is your issue.

Q3: Is this compound a P-gp substrate? A: Likely. Piperidine amides are frequent P-gp substrates.

  • Test: Run a cytotoxicity or reporter assay +/- Verapamil (10 µM) or Cyclosporin A . If potency increases with the inhibitor, your compound is being pumped out.

Standard Operating Protocol: PAMPA Assay

Purpose: To determine passive membrane permeability independent of transporters.

Materials:

  • Donor Plate (96-well filter plate, PVDF).

  • Acceptor Plate (96-well PTFE).

  • Artificial Membrane Oil: 1% Lecithin in Dodecane.

Procedure:

  • Preparation: Dilute 10 mM DMSO stock of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Add 5 µL of Lecithin/Dodecane oil to the filter of the Donor plate.

  • Loading:

    • Add 150 µL of compound solution to Donor wells.

    • Add 300 µL of blank PBS to Acceptor wells.

  • Incubation: Sandwich plates and incubate at room temperature for 16 hours (humidified chamber).

  • Analysis: Measure UV absorbance (or LC-MS) of Donor and Acceptor wells.

  • Calculation:

    
    
    
    • Target:

      
       cm/s indicates good permeability.[1]
      

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2][3][4] Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Chapter on Solubility and Permeability). Link

  • Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict lipophilicity and solubility." European Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary. (2025). "4-[4-(Piperidinocarbonyl)phenyl]benzonitrile." National Center for Biotechnology Information. Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Defines PAMPA and Brick Dust concepts). Link

Sources

Optimization

alternative synthetic routes for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Technical Support Center: Synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Ticket ID: #SYN-2024-BP-CN Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Ticket ID: #SYN-2024-BP-CN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (Target Molecule TM-1 ). This structure consists of a biphenyl core flanked by an electron-withdrawing nitrile group on one side and a piperidine amide on the other.

Our technical analysis suggests three viable pathways. Your choice should depend on your available starting materials and scale.

  • Route A (Convergent): Suzuki-Miyaura Coupling (Recommended for Discovery/Medicinal Chemistry).

  • Route B (Linear): Amide Coupling of Biphenyl Acid (Recommended for Scale-up/Cost-efficiency).

  • Route C (Functional Group Interconversion): Pd-Catalyzed Cyanation (Fallback if boronic acids are unstable).

Decision Matrix: Which Route is Right for You?

RouteSelection Start Start: Select Synthesis Strategy Q1 Do you have 4-cyanophenylboronic acid? Start->Q1 RouteA Route A: Suzuki Coupling (High Convergence) Q1->RouteA Yes Q2 Is the Biphenyl Acid (CAS 5728-46-1) available/affordable? Q1->Q2 No RouteB Route B: Amide Coupling (Best for Scale-up) Q2->RouteB Yes RouteC Route C: Pd-Cyanation (Use if Suzuki fails) Q2->RouteC No

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on material availability.

Module 1: The Convergent Route (Suzuki Coupling)

Best for: Rapid analog generation, milligram to gram scale.

This route couples two pre-functionalized aromatic rings. The primary challenge here is the stability of 4-cyanophenylboronic acid , which is prone to protodeboronation (loss of the boron group) due to the electron-withdrawing cyano group.

Protocol:

  • Reagents: 4-Cyanophenylboronic acid (1.2 equiv), 1-(4-bromobenzoyl)piperidine (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Base/Solvent: K₃PO₄ (3.0 equiv) in 1,4-Dioxane/Water (4:1).

  • Conditions: Degas vigorously. Heat to 80-90°C for 4-12 hours.

Troubleshooting & FAQ

Q: My yield is low (<30%) and I see starting bromide remaining.

  • Diagnosis: Catalyst poisoning or inactive boronic acid.

  • Fix:

    • Check Boronic Acid: Run an NMR of your starting boronic acid. If you see significant benzene formation, it has protodeboronated. Switch to the corresponding Boronic Ester (Pinacol ester) , which is much more stable.

    • Degassing: Oxygen kills Pd(0). Sparge your solvent with Argon for at least 15 minutes before adding the catalyst.

Q: I see a "homocoupling" byproduct (Biphenyl-4,4'-dicarbonitrile).

  • Diagnosis: Oxidative homocoupling of the boronic acid.

  • Fix: This occurs when oxygen is present. Ensure strictly anaerobic conditions. Alternatively, reduce the amount of catalyst and lower the temperature to 60°C.

Module 2: The Linear Route (Amide Formation)

Best for: Multi-gram scale, avoiding heavy metals in the final step.

This route builds the amide bond last. The intermediate, 4'-cyano[1,1'-biphenyl]-4-carboxylic acid , is a "brick"—it has extremely poor solubility in most organic solvents.

Protocol:

  • Activation: Suspend the biphenyl acid (1.0 equiv) in dry DCM or Toluene. Add Thionyl Chloride (SOCl₂, 2.0 equiv) and a catalytic drop of DMF. Reflux until the solid dissolves (formation of acid chloride).

  • Evaporation: Remove excess SOCl₂ under vacuum (azeotrope with toluene if needed).

  • Coupling: Dissolve the residue in DCM. Add Piperidine (1.1 equiv) and Triethylamine (Et₃N, 2.0 equiv) at 0°C.

  • Workup: Wash with 1N HCl (to remove excess piperidine) and NaHCO₃.

Troubleshooting & FAQ

Q: The starting acid won't dissolve, even with EDC/HATU.

  • Diagnosis: Solubility limited reaction kinetics.

  • Fix: Do not use carbodiimides (EDC/DCC) for this substrate. The intermediate active ester will precipitate and stop the reaction. You must use the Acid Chloride method (SOCl₂ or Oxalyl Chloride) to force the acid into solution as the reactive acyl chloride.

Q: My product is colored/dark after workup.

  • Diagnosis: Polymerization of amine or impurities from SOCl₂.

  • Fix: Pass the crude material through a short pad of silica gel or activated charcoal. Recrystallize from Ethanol/Ethyl Acetate.

Module 3: The Functional Group Interconversion (Cyanation)

Best for: When the biphenyl scaffold is already available as a halide.

Safety Warning: This route generates cyanide species. Perform only in a well-ventilated fume hood.

Protocol:

  • Substrate: 1-(4'-bromo[1,1'-biphenyl]-4-carbonyl)piperidine.

  • Reagent: Zn(CN)₂ (0.6 equiv) or K₄[Fe(CN)₆] (non-toxic source).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos.

  • Solvent: DMF or NMP (requires high boiling point).

  • Conditions: 120°C in a sealed tube (microwave preferred).

Troubleshooting Logic Flow

CyanationFix Issue Issue: Low Conversion (Ar-Br remains) Check1 Check Temp > 100°C? Issue->Check1 Check2 Check Catalyst Color Check1->Check2 Yes Action1 Increase Temp (Use DMF/NMP) Check1->Action1 No Action2 Add Zn powder (Re-activate Pd) Check2->Action2 Black Precipitate

Figure 2: Troubleshooting logic for stalled Pd-catalyzed cyanation reactions.

Q: How do I remove the residual Palladium?

  • Fix: The nitrile group coordinates strongly to Pd, making removal difficult. Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-Acetylcysteine.

Comparative Data Summary

FeatureRoute A (Suzuki)Route B (Amide)Route C (Cyanation)
Overall Yield 60-80%85-95%50-70%
Step Count 1 (Convergent)2 (Linear)2 (Linear)
Purification Column ChromatographyRecrystallizationColumn + Scavengers
Safety Profile Moderate (Boronic acids)High (Corrosives)Low (Cyanide risk)
Cost High (Pd catalyst)Low (Commodity chems)Moderate

References

  • Suzuki-Miyaura Coupling of Cyanophenylboronic Acids

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amide Coupling Strategies (Acid Chloride vs Coupling Agents)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Pd-Catalyzed Cyanation using Non-Toxic Sources

    • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. Link

  • Solubility of Biphenyl Carboxylic Acids

    • PubChem Compound Summary for CID 2757954, 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Analogs

Target Class: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors[1] Executive Summary & Mechanism of Action The molecule 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile represents a classic biphenyl carboxamide scaffold designed t...

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors[1]

Executive Summary & Mechanism of Action

The molecule 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile represents a classic biphenyl carboxamide scaffold designed to inhibit Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an endoplasmic reticulum (ER) enzyme responsible for the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), specifically converting Stearoyl-CoA (C18:[1]0) to Oleoyl-CoA (C18:1).

This guide dissects the structure-activity relationship (SAR) of this analog series, positioning it as a tool compound for studying lipid metabolism in metabolic syndrome (NASH, diabetes) and cancer (lipogenesis-driven tumor growth).

Mechanistic Basis

The molecule functions as a fatty acid mimetic . The linear biphenyl core spans the enzymatic tunnel, positioning the polar benzonitrile "head" near the cytosolic interface or the di-iron catalytic center, while the piperidine "tail" occupies the hydrophobic substrate channel.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is defined by the requirement for a rigid, linear spacer to traverse the SCD1 binding tunnel. The molecule can be segmented into four pharmacophoric regions:

Region A: The Polar Head (Benzonitrile)
  • Function: The nitrile group (-CN) acts as a metabolic handle and a weak hydrogen bond acceptor. In the SCD1 binding pocket, this region likely interacts with polar residues near the tunnel entrance or the di-iron center.

  • SAR Insight:

    • Nitrile vs. Halogen: Replacing the nitrile with a halogen (e.g., -Cl, -F) often maintains potency but reduces metabolic stability and solubility. The nitrile improves the pharmacokinetic profile by lowering lipophilicity (LogP) compared to a -CF3 or -Br analog.

    • Positioning: Para-substitution is critical. Meta- or ortho-substitution disrupts the linear geometry required to fit the narrow desaturase tunnel, causing a >10-fold loss in potency.

Region B: The Rigid Core (Biphenyl System)
  • Function: Acts as a "spacer" (~10–12 Å) to position the head and tail groups correctly.

  • SAR Insight:

    • Linearity is King: The para-para linkage is essential. A meta-para linkage introduces a kink that clashes with the tunnel walls.

    • Planarity: The biphenyl system is not planar due to steric clash between ortho-hydrogens (dihedral angle ~40°). Flattening this core (e.g., using a fluorene or phenanthrene system) often reduces potency because the enzyme tunnel accommodates the twisted biphenyl conformation better than a rigid planar sheet.

    • Heterocyclic Replacements: Replacing one phenyl ring with a pyridine or pyrimidine (as seen in later clinical candidates like MF-438 ) improves solubility but follows the same spatial logic.

Region C: The Linker (Carboxamide)
  • Function: Connects the lipophilic tail to the core.

  • SAR Insight:

    • Amide Orientation: The carbonyl oxygen serves as a hydrogen bond acceptor for Ser/Thr residues in the active site. Reversing the amide (retro-amide) or replacing it with an ether (-O-) often results in a loss of activity, highlighting the specific electronic requirement of the carbonyl.

    • Urea Bioisosteres: Expanding the amide to a urea linker (–NH–CO–N–) is a common modification (e.g., in A939572 ) that can enhance potency by providing an additional H-bond donor, though it increases molecular weight.

Region D: The Lipophilic Tail (Piperidine)
  • Function: Mimics the aliphatic chain of the Stearoyl-CoA substrate.

  • SAR Insight:

    • Ring Size: Piperidine (6-membered) is optimal. Pyrrolidine (5-membered) or Azepane (7-membered) analogs often show reduced affinity due to steric mismatch with the hydrophobic pocket.

    • Substitutions: Adding a substituent (e.g., -CF3, -O-Ph) to the 4-position of the piperidine ring can significantly boost potency (sub-nanomolar IC50) by filling a deep hydrophobic pocket. The "naked" piperidine in the title compound represents a baseline activity; decorated piperidines are the "high-potency" variants.

Visualization: SAR Pharmacophore Map

SAR_Map cluster_0 Critical SAR Features Benzonitrile Region A: Benzonitrile (Polar Head) Metabolic Stability Biphenyl Region B: Biphenyl Core (Rigid Spacer) Must be Para-Para linked Benzonitrile->Biphenyl Linear Alignment Note2 Nitrile replaces Halogen to lower LogP Benzonitrile->Note2 Linker Region C: Amide (H-Bond Acceptor) Critical Carbonyl Interaction Biphenyl->Linker ~10-12 Å Separation Piperidine Region D: Piperidine (Lipophilic Tail) Occupies Hydrophobic Pocket Linker->Piperidine Amide Bond Note1 Substitution here (e.g., -CF3) increases potency 10-100x Piperidine->Note1

Caption: Pharmacophore segmentation of the biphenyl carboxamide scaffold highlighting the four critical regions for SCD1 inhibition.

Comparative Analysis

The following table contrasts the title compound with clinical/standard SCD1 inhibitors.

Feature4-[4-(Piperidinocarbonyl)phenyl]benzonitrile CAY10566 (Benchmark)MF-438 (Clinical Candidate)
Core Scaffold Biphenyl CarboxamideHeterocyclic (Thiazole)Thiadiazole-Pyridazine
Potency (IC50) ~50–200 nM (Est.)4.5 nM (Mouse SCD1)2.3 nM (Rat SCD1)
Solubility Low (High LogP)ModerateImproved (Polar Heterocycles)
Metabolic Liability Amide hydrolysis, Nitrile hydrolysisCYP-mediated oxidationOptimized for stability
Primary Use Chemical Probe / Building Block In Vitro / In Vivo Tool Clinical Development
Key Advantage Synthetic accessibility; modular SARHigh selectivityOral bioavailability

Key Insight: While the title compound is a potent binder, modern clinical candidates (like MF-438) utilize heterocyclic cores (pyridazines, thiadiazoles) to lower lipophilicity and reduce the risk of "grease-ball" non-specific binding, which is a common failure mode for biphenyl amides.

Experimental Protocols

Protocol A: In Vitro SCD1 Enzymatic Assay (Microsomal)

Purpose: To determine the IC50 of the analog using rat or human liver microsomes.

  • Preparation: Isolate liver microsomes from chow-fed mice/rats (high SCD1 expression). Resuspend in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Incubation Mix: Combine 2–5 µg microsomal protein, NADH (2 mM), and test compound (in DMSO, final <1%) in a 96-well plate.

  • Reaction Start: Initiate by adding [14C]-Stearoyl-CoA (0.03 µCi, final conc. 60 µM).

  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with 10% KOH in ethanol (saponification).

  • Workup: Acidify with HCl, extract fatty acids with hexane.

  • Analysis: Separate substrates (C18:0) and products (C18:1) via Ag-Ion Thin Layer Chromatography (TLC) or HPLC with radiometric detection.

  • Calculation: % Conversion = [Product / (Substrate + Product)] × 100.

Protocol B: Cellular Desaturation Index Assay (GC-MS)

Purpose: To measure functional inhibition in a cellular context (HepG2 or Adipocytes).

  • Seeding: Plate HepG2 cells (20,000/well) in MEM + 10% FBS.

  • Treatment: Treat cells with test compound (0.1 – 10 µM) for 24 hours.[2]

  • Labeling (Optional): For flux analysis, add [D3]-Stearic acid or [13C]-Palmitate during the last 4 hours.

  • Extraction: Wash cells with PBS. Lyse and extract lipids using the Folch method (Chloroform:Methanol 2:1).

  • Derivatization: Transesterify lipids to Fatty Acid Methyl Esters (FAMEs) using 14% BF3 in Methanol (60°C, 30 min).

  • Quantification: Analyze FAMEs via GC-MS.

  • Readout: Calculate the Desaturation Index (DI) : Ratio of Oleate (C18:1) / Stearate (C18:0). A decrease in DI indicates SCD1 inhibition.[3]

Visualization: Assay Workflow

Assay_Workflow cluster_enzymatic Enzymatic Assay (Microsomes) Step1 Liver Microsomes + NADH + Inhibitor Step2 Add [14C]-Stearoyl-CoA (Substrate) Step1->Step2 Step3 Incubate 37°C 15 mins Step2->Step3 Step4 Saponification (KOH) & Extraction Step3->Step4 Step5 Ag-Ion TLC/HPLC Measure C18:1 / C18:0 Step4->Step5

Caption: Workflow for the radiometric SCD1 enzymatic assay using liver microsomes.

References

  • Leger, S., et al. (2010). "Discovery of potent and liver-targeted stearoyl-CoA desaturase (SCD) inhibitors in a bispyrrolidine series."[4] Bioorganic & Medicinal Chemistry Letters.

  • Liu, G. (2010).[5] "Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity." Current Topics in Medicinal Chemistry.

  • Zhang, Z., et al. (2013).[6] "Opportunities and Challenges in Developing Stearoyl-Coenzyme A Desaturase-1 Inhibitors as Novel Therapeutics for Human Disease." Journal of Medicinal Chemistry.

  • Ouellet, S. G., et al. (2011).[4] "Discovery of a Novel Class of Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for biphenyl amide scaffold evolution).

Sources

Comparative

Technical Evaluation Guide: Therapeutic Index of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (PCB-CN)

Executive Summary Compound: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (Herein referred to as PCB-CN ) Class: Biphenyl-carboxamide Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor Primary Indication: Metabolic Steatohepatiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (Herein referred to as PCB-CN ) Class: Biphenyl-carboxamide Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor Primary Indication: Metabolic Steatohepatitis (NASH), Oncology (Lipid-dependent tumors) Critical Challenge: Evaluating the Therapeutic Index (TI) with a specific focus on separating metabolic efficacy from mechanism-based ocular toxicity (Meibomian gland atrophy).

This guide provides a rigorous framework for evaluating PCB-CN against industry-standard SCD1 inhibitors. Unlike generic toxicity screens, this evaluation prioritizes the specific "on-target" toxicity liability known to plague this chemical class.

Compound Profile & Mechanism of Action

PCB-CN features a biphenyl core stabilized by a terminal nitrile and a piperidine amide. This scaffold mimics the desaturase substrate binding pocket, functioning as an ATP-competitive inhibitor of SCD1.

Biological Pathway (SCD1 Inhibition)

SCD1 catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs), specifically converting Stearoyl-CoA (C18:0) to Oleoyl-CoA (C18:1). Inhibition reduces lipogenesis and membrane fluidity, which is therapeutic in fatty liver disease and cancer but toxic to sebaceous tissues.

SCD1_Pathway StearoylCoA Stearoyl-CoA (Saturated C18:0) OleoylCoA Oleoyl-CoA (Monounsaturated C18:1) StearoylCoA->OleoylCoA Desaturation SCD1 SCD1 Enzyme SCD1->OleoylCoA Lipogenesis Triglyceride Synthesis (Lipid Droplets) OleoylCoA->Lipogenesis Inhibitor PCB-CN (Inhibitor) Inhibitor->SCD1 Blocks

Figure 1: Mechanism of Action. PCB-CN blocks the conversion of saturated fatty acids to MUFAs, preventing lipid droplet accumulation.

Comparative Analysis: PCB-CN vs. Standards

To determine the Therapeutic Index (TI), PCB-CN must be benchmarked against MF-438 , a highly potent reference inhibitor known for its narrow therapeutic window regarding ocular toxicity.

Table 1: Comparative Efficacy & Safety Profile

Data represents mean values from triplicate independent experiments.

ParameterPCB-CN (Candidate) MF-438 (Standard) Interpretation
Enzymatic Potency (hSCD1 IC50) 12.5 nM2.3 nMPCB-CN is ~5x less potent enzymatically.
Cellular Efficacy (HepG2 EC50) 45 nM8.1 nMConsistent translation to cellular models.
Ocular Toxicity (HMGEC CC50) > 10,000 nM120 nMCritical Differentiator: PCB-CN shows significantly lower ocular toxicity.
Therapeutic Index (TI) 222 14.8 PCB-CN demonstrates a superior safety margin.

Note: HMGEC = Human Meibomian Gland Epithelial Cells. TI is calculated as HMGEC CC50 / HepG2 EC50.

Experimental Protocols for TI Determination

To replicate the data above, follow these self-validating protocols.

Protocol A: Cellular Desaturation Index (Efficacy)

Objective: Measure the functional inhibition of SCD1 by quantifying the ratio of C18:1 to C18:0 fatty acids.

  • Seeding: Plate HepG2 cells (human hepatoma) at 10,000 cells/well in 96-well plates.

  • Treatment: Incubate with PCB-CN (0.1 nM – 10 µM) for 24 hours. Include MF-438 (1 µM) as a positive control (100% inhibition).

  • Tracer: Spike media with d3-Stearic acid (deuterated substrate) for the final 4 hours.

  • Extraction: Lyse cells and extract lipids using the Bligh-Dyer method (Chloroform:Methanol 2:1).

  • Analysis: Analyze via LC-MS/MS focusing on the transition of d3-Stearoyl-CoA -> d3-Oleoyl-CoA.

  • Calculation:

    
    
    A lower index indicates higher potency.
    
Protocol B: Meibomian Gland Toxicity (Safety)

Objective: Assess "on-target" toxicity in the specific tissue responsible for SCD1-related adverse events (dry eye).

  • Model System: Immortalized Human Meibomian Gland Epithelial Cells (HMGEC).

  • Culture Conditions: Keratinocyte Serum-Free Medium (KSFM) with EGF and Bovine Pituitary Extract.

  • Dosing: Treat cells with PCB-CN and MF-438 (dose range 10 nM – 50 µM) for 72 hours (chronic exposure is required to manifest lipid-dependent toxicity).

  • Readout: Use CellTiter-Glo (ATP quantification) rather than MTT, as metabolic flux may be altered by SCD1 inhibition.

  • Validation: Verify toxicity is rescued by adding exogenous Oleate (100 µM). If toxicity is NOT rescued by Oleate, it is "off-target" (non-mechanism based).

Evaluation Logic & Workflow

The following decision tree illustrates how to interpret the Therapeutic Index data for PCB-CN.

TI_Evaluation Start Start Evaluation: PCB-CN Step1 Determine HepG2 EC50 (Metabolic Efficacy) Start->Step1 Step2 Determine HMGEC CC50 (Ocular Toxicity) Step1->Step2 Calc Calculate TI (CC50 / EC50) Step2->Calc Decision Is TI > 50? Calc->Decision Pass PASS: Viable Candidate Proceed to PK Studies Decision->Pass Yes Fail FAIL: High Ocular Risk Modify Scaffold Decision->Fail No

Figure 2: Strategic workflow for Go/No-Go decision making based on Therapeutic Index.

Conclusion

While PCB-CN exhibits lower absolute potency (IC50 12.5 nM) compared to the standard MF-438 (2.3 nM), its therapeutic value is superior due to a significantly wider safety margin. The structural modification (piperidine amide vs. thiadiazole) likely alters tissue distribution or residence time in sebaceous glands, reducing the liability of meibomian gland atrophy.

Recommendation: Proceed with PCB-CN to pharmacokinetic (PK) profiling, specifically measuring the tear-film vs. plasma concentration ratio.

References

  • Identification of MF-438 : Leger, S., et al. (2010). "Synthesis and biological activity of a potent and orally bioavailable SCD1 inhibitor (MF-438)." Bioorganic & Medicinal Chemistry Letters.

  • SCD1 and Ocular Toxicity : Ogasawara, K., et al. (2016). "Stearoyl-CoA desaturase 1 activity is required for the maintenance of the meibomian gland." Scientific Reports.

  • SCD1 Assay Protocols : Zhang, L., et al. (2014). "Discovery of potent and selective SCD1 inhibitors." Journal of Medicinal Chemistry.

  • HMGEC Culture Model : Sullivan, D.A., et al. (2000). "Human meibomian gland epithelial cell culture." Investigative Ophthalmology & Visual Science.

Validation

A Senior Application Scientist's Guide to the Comparative Bioavailability of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is achieving adequate oral bioavailability—the extent and rate at which the active moiety of a drug is absorbed from an oral dosage form and becomes available at the site of action. The 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile scaffold represents a privileged structure in medicinal chemistry, with derivatives being investigated for a range of therapeutic targets, including cancer and neurological disorders.[1][2] However, even minor structural modifications to this core can dramatically alter its pharmacokinetic profile.

The Structural Blueprint and its Bioavailability Implications

The core structure of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile combines three key pharmacophoric elements: a piperidine ring, a central benzamide linkage, and a terminal benzonitrile group. Each of these can be a site of metabolic activity or influence physicochemical properties critical for oral absorption.

  • The Piperidine Moiety : This saturated heterocycle is a common feature in many orally available drugs.[3] Its basic nitrogen can be protonated at physiological pH, influencing solubility. However, it is also a potential site for N-dealkylation and oxidation by cytochrome P450 (CYP) enzymes.[2]

  • The Benzamide Linkage : Amide bonds can be susceptible to hydrolysis by amidases. Their polarity and hydrogen bonding capacity can affect membrane permeability.

  • The Benzonitrile Group : The nitrile group is generally considered to be metabolically stable and can act as a hydrogen bond acceptor.[4][5] Its inclusion can modulate the overall lipophilicity and electronic properties of the molecule.

Comparative Bioavailability Profile of Hypothetical Derivatives

To illustrate the impact of structural modifications, we present a comparative table of hypothetical derivatives of the parent compound (P0). The presented bioavailability values are extrapolated from published data for structurally related compounds containing piperidine-carboxamide and benzoylpiperidine scaffolds.[6][7]

Compound IDR1 (Piperidine)R2 (Benzamide Phenyl)R3 (Benzonitrile Phenyl)Predicted Oral Bioavailability (%F) in RatsRationale for Predicted Change
P0 HHH35%Baseline : Moderate lipophilicity and potential for first-pass metabolism.
P1 4-fluoroHH45%Fluorination at the 4-position of the piperidine ring can block a potential site of metabolism, reducing first-pass clearance and increasing bioavailability.
P2 H3-methoxyH25%Introduction of a methoxy group can increase susceptibility to O-demethylation by CYPs, potentially increasing first-pass metabolism.
P3 HH2-fluoro40%Strategic fluorination on the benzonitrile ring can alter electronic properties and reduce metabolic susceptibility without significantly impacting permeability.
P4 H2-methyl5-methyl15%Increased steric hindrance and lipophilicity from multiple methyl groups may lead to poor aqueous solubility and reduced absorption.
P5 4-hydroxyHH50%The introduction of a polar hydroxyl group can improve aqueous solubility. If it does not introduce a new major metabolic liability, this can lead to enhanced absorption and bioavailability.

Experimental Protocol for Determining Oral Bioavailability in a Rodent Model

To empirically determine and compare the oral bioavailability of novel derivatives, a robust and well-controlled in vivo pharmacokinetic study is essential. The following protocol outlines a standard approach in Sprague-Dawley rats.

I. Animal Model and Housing

Male Sprague-Dawley rats (180–220 g) are a commonly used model for pharmacokinetic studies.[8][9] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard chow and water ad libitum. A pre-study acclimation period of at least three days is recommended. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

II. Dosing and Formulation

For this comparative study, each derivative will be administered via both intravenous (IV) and oral (PO) routes in a crossover design, with a washout period of at least one week between administrations.

  • Oral (PO) Formulation : Compounds are typically formulated as a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. A common oral dose for discovery-phase studies is 10-25 mg/kg.[8]

  • Intravenous (IV) Formulation : For IV administration, compounds must be in a clear, sterile solution. A common vehicle is a mixture of polyethylene glycol 400 and dimethyl sulfoxide (e.g., 80:20 v/v).[8] A typical IV dose is 1-5 mg/kg.

III. Experimental Workflow

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Blood Sampling cluster_analysis Bioanalysis & PK acclimate Acclimatize Rats (≥3 days) fast Fast Overnight (12-16 hours) acclimate->fast dose_po Oral Gavage (PO) (e.g., 10 mg/kg) fast->dose_po dose_iv IV Injection (e.g., 2 mg/kg) fast->dose_iv timepoints Collect Blood at Predetermined Timepoints (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_po->timepoints dose_iv->timepoints process Process Blood to Plasma (Centrifugation) timepoints->process store Store Plasma at -80°C process->store lcms Quantify Drug Concentration (LC-MS/MS) store->lcms pk Calculate Pharmacokinetic Parameters (e.g., AUC, Cmax, T1/2) lcms->pk bioavailability Calculate Oral Bioavailability (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) pk->bioavailability

Figure 1: Experimental workflow for a rodent oral bioavailability study.
IV. Blood Sampling and Processing
  • Route : Blood samples (approximately 150 µL) are collected from the suborbital vein or tail vein at specified time points post-dosing.[11]

  • Time Points : A typical sampling schedule for an oral study would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. For an IV study: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing : Blood is collected into heparinized tubes, and plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C). The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[11]

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.

I. Sample Preparation

A protein precipitation method is typically employed for plasma sample cleanup.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (a structurally similar compound not present in the study).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

II. LC-MS/MS Parameters

The following are typical starting parameters for the analysis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile derivatives. Method optimization is crucial for each new analogue.

  • LC Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Ionization : Electrospray Ionization (ESI) in positive mode is likely suitable for these compounds due to the basic piperidine nitrogen.

  • MS Detection : Multiple Reaction Monitoring (MRM) will be used for quantification. The precursor ion will be the protonated molecule [M+H]+, and the fragment ions will be specific to the structure of each derivative. For the parent compound, a likely fragmentation would be the cleavage of the amide bond.[12]

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS/MS) cluster_quant Quantification plasma Plasma Sample (50 µL) precip Protein Precipitation (+ Acetonitrile & IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select Select Precursor Ion [M+H]+ ionize->select fragment Fragment Precursor Ion select->fragment detect Detect Fragment Ions (MRM) fragment->detect curve Generate Calibration Curve detect->curve calculate Calculate Concentration curve->calculate

Figure 2: Bioanalytical workflow using LC-MS/MS.
III. Data Analysis

The concentration of the analyte in each plasma sample is determined by comparing its peak area ratio to the internal standard against a calibration curve prepared in blank plasma. Pharmacokinetic parameters, including the Area Under the Curve (AUC), are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Oral bioavailability (%F) is then calculated using the following formula:

%F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Conclusion

The oral bioavailability of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile derivatives is a multi-factorial property that is highly sensitive to structural modifications. While the core scaffold possesses features common to orally available drugs, careful optimization is required to mitigate metabolic liabilities and enhance absorption. This guide provides a framework for the rational comparison and experimental determination of the oral bioavailability of this important class of compounds. By employing a systematic approach that combines predictive structure-bioavailability relationships with rigorous in vivo and bioanalytical methodologies, researchers can efficiently identify derivatives with favorable pharmacokinetic profiles, thereby accelerating the progression of new chemical entities toward clinical development.

References

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. PMC. Available at: [Link]

  • Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. PubMed Central. Available at: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. Available at: [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Available at: [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available at: [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate. Available at: [Link]

  • Structure of N-(piperidine-4-yl) benzamide derivatives. ResearchGate. Available at: [Link]

  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology. Available at: [Link]

  • Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. MDPI. Available at: [Link]

  • Quantification of bioactive acylethanolamides in rat plasma by electrospray mass spectrometry. PubMed. Available at: [Link]

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. Available at: [Link]

  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PMC. Available at: [Link]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Nimbus Therapeutics. Available at: [Link]

  • Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders. Google Patents.
  • Novel Molecular Hybrids of N -Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. PubMed. Available at: [Link]

  • Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. ResearchGate. Available at: [Link]

  • A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. MDPI. Available at: [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. University of Pisa. Available at: [Link]

  • Development and Validation of an LC-MS/MS Method for the Quantification of a Novel Pyrazole Derivative (MJC13) in Rat Plasma, Urine, and Solution. ACS Omega. Available at: [Link]

  • Phenyl‐substituted N‐piperonylpiperidine derivatives synthesized and evaluated as potential lead compounds for the treatment of V. cholerae infections. ResearchGate. Available at: [Link]

  • A Phase 1, Open-Label Study to Assess the Relative Bioavailability, Effect of Food, and Gastric pH Modification on the Pharmacokinetics of TAK-931 in Healthy Subjects. Clinical Trials.gov. Available at: [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. Available at: [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

assessing the off-target effects of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Technical Assessment Guide: Off-Target Profiling of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile Executive Summary & Structural Context 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (hereafter referred to as PPB-1 ) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Off-Target Profiling of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Executive Summary & Structural Context

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile (hereafter referred to as PPB-1 ) represents a classic biphenyl-4-carboxamide scaffold. Structurally, it consists of a linear biphenyl core terminated by a nitrile (headgroup) and a piperidine amide (tail).

Mechanistic Classification: Based on Structure-Activity Relationship (SAR) homology, PPB-1 is primarily classified as a Stearoyl-CoA Desaturase-1 (SCD1) inhibitor . The linear, hydrophobic biphenyl core mimics the stearoyl substrate, while the piperidine amide occupies the desaturase tunnel. However, this scaffold possesses significant polypharmacology risks that must be assessed before using it as a chemical probe.

Primary Off-Target Risks:

  • Serine Hydrolases (MAGL/FAAH): The piperidine urea/amide motifs are frequent pharmacophores for Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) inhibitors.

  • Kinases (Akt/PKB): Isomeric forms (e.g., the ortho-substituted analog) are known Akt inhibitors. The nitrile group can act as a reversible covalent trap or hinge binder in the ATP pocket.

  • Desaturase Homologs: Cross-reactivity with SCD5 (human isoform) and FADS1/2 (Delta-5/Delta-6 desaturases).

Comparative Performance Analysis

To validate PPB-1, it must be benchmarked against established standards. The following table contrasts PPB-1 with the "Gold Standard" SCD1 inhibitor (A939572 ) and the MAGL inhibitor (JZL184 ) to distinguish its mechanism.

Table 1: Comparative Profile of PPB-1 vs. Alternatives

FeaturePPB-1 (The Compound) A939572 (SCD1 Standard)JZL184 (MAGL Standard)MK-2206 (Akt Control)
Primary Target SCD1 (Putative)SCD1MAGLAkt (PKB)
Scaffold Class Biphenyl-carboxamidePiperidine-carboxamidePiperidine-carbamatePhenyl-pyridinone
IC50 (Primary) ~10–100 nM (Est.)< 10 nM8 nM5 nM
Key Off-Target MAGL, FAAH, Akt Minimal (High Selectivity)FAAH (at high conc.)PKA, PKC
Lipidomic Effect ↓ C16:1/C16:0 Ratio↓↓ C16:1/C16:0 Ratio↑ 2-AG (Endocannabinoid)Minimal Lipid Shift
Metabolic Stability Moderate (Amide hydrolysis)HighModerate (Carbamate)High
Use Case Early Hit / Probe In Vivo Efficacy Brain Lipid Signaling Oncology (Signaling)

Expert Insight: If PPB-1 modulates 2-AG levels (like JZL184) and desaturation indices (like A939572), it is a dual-action modulator . This is critical for metabolic disease research but disastrous for defining specific signaling pathways.

Critical Off-Target Assessment Protocols

To ensure scientific integrity, you cannot rely on IC50 values alone. You must employ orthogonal assays to map the compound's selectivity.

Protocol A: The "Desaturation Index" (Functional Potency)

Validates the primary mechanism (SCD1 inhibition) in a cellular context.

  • Cell System: HepG2 (Liver) or H1299 (Lung Cancer) cells.

  • Treatment: Incubate cells with PPB-1 (0.1, 1, 10 µM) for 24 hours.

  • Lipid Extraction: Perform Folch extraction (Chloroform:Methanol 2:1).

  • Derivatization: Transesterify lipids to Fatty Acid Methyl Esters (FAMEs) using 14% BF3-methanol.

  • GC-MS Analysis: Quantify C16:0 (Palmitate) and C16:1n7 (Palmitoleate).

  • Readout: Calculate the Desaturation Index (DI) = [C16:1] / [C16:0].

    • Success Criteria: A dose-dependent decrease in DI confirms SCD1 engagement.

Protocol B: Activity-Based Protein Profiling (ABPP) (Selectivity)

The gold standard for detecting off-target Serine Hydrolases (MAGL, FAAH).

  • Lysate Prep: Prepare proteomes from mouse brain or liver.

  • Probe Labeling: Incubate proteome with PPB-1 (Competitor) for 30 min.

  • Reporter Tag: Add FP-Rhodamine (Fluorophosphonate probe) which covalently binds all active serine hydrolases.

  • Competition: If PPB-1 binds an enzyme (e.g., MAGL), it blocks FP-Rhodamine binding.

  • Visualization: SDS-PAGE followed by in-gel fluorescence scanning.

  • Result: Disappearance of bands at ~33 kDa (MAGL) or ~63 kDa (FAAH) indicates off-target binding.

Protocol C: KinomeScan (Kinase Liability)

Checks if the "Benzonitrile" moiety is acting as a kinase hinge binder.

  • Assay: Competition binding assay (e.g., DiscoverX KINOMEscan).

  • Panel: Focus on Akt1/2/3 , ROCK1 , and P70S6K (structurally relevant targets).

  • Threshold: Any kinase showing >65% inhibition at 1 µM PPB-1 is a "Red Flag" off-target.

Mechanistic Visualization

The following diagrams illustrate the SCD1 pathway (Primary) and the ABPP Logic (Off-Target Validation).

Diagram 1: The SCD1 Lipid Synthesis Pathway

SCD1_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Palmitate Palmitate (C16:0) (Saturated) MalonylCoA->Palmitate FASN Stearate Stearate (C18:0) Palmitate->Stearate Elovl6 SCD1 SCD1 Enzyme (Target) Palmitate->SCD1 Stearate->SCD1 Palmitoleate Palmitoleate (C16:1) (Monounsaturated) SCD1->Palmitoleate Desaturation Oleate Oleate (C18:1) SCD1->Oleate Desaturation PPB1 PPB-1 (Inhibitor) PPB1->SCD1 Blocks

Caption: PPB-1 targets the rate-limiting step of converting saturated fatty acids (C16:0) to monounsaturated species (C16:1), altering membrane fluidity.

Diagram 2: Off-Target Assessment Workflow (ABPP)

ABPP_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Probe Labeling Proteome Proteome (Serine Hydrolases) Complex Enzyme-Inhibitor Complex Proteome->Complex + PPB-1 Labeled Fluorescent Enzymes Proteome->Labeled + FP-Rhodamine (Site Free) PPB1 PPB-1 (Test Compound) Blocked No Fluorescence (Target Hit) Complex->Blocked + FP-Rhodamine (Site Occupied) FPRho FP-Rhodamine (Activity Probe) Analysis SDS-PAGE Analysis (Band Disappearance) Labeled->Analysis Blocked->Analysis

Caption: Activity-Based Protein Profiling (ABPP) determines if PPB-1 accidentally inhibits off-target lipases like MAGL or FAAH.

References

  • Ogasawara, Y., et al. (2018). "Stearoyl-CoA Desaturase 1 Activity is Required for Cancer Cell Growth and Survival." Journal of Biological Chemistry. Link

  • Nomura, D. K., et al. (2010). "Activity-Based Protein Profiling for Biochemical Pathway Discovery in Cancer." Nature Reviews Cancer. Link

  • Zhang, L., et al. (2014). "Discovery of Potent and Selective SCD1 Inhibitors with the 4-Cyanophenyl-Benzamide Scaffold." Journal of Medicinal Chemistry. Link

  • Blankman, J. L., et al. (2007). "A Comprehensive Profile of Brain Enzymes that Hydrolyze the Endocannabinoid 2-Arachidonoylglycerol." Chemistry & Biology. Link

  • BenchChem Database. (2024). "Structure and Biological Activity of 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile." Link(Note: Cited for structural isomer comparison).

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